Heteroclitin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H34O8 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9+ |
InChI Key |
PZUDCPSZWPLXKT-NTEUORMPSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Unveiling of Heteroclitin B: A Lignan from Kadsura heteroclita
A Technical Guide on its Origin, Discovery, and Characterization
Introduction
Heteroclitin B, a member of the dibenzocyclooctadiene lignan (B3055560) family of natural products, represents a significant discovery from the medicinal plant Kadsura heteroclita (Roxb.) Craib. This plant has a long history in traditional medicine, particularly in China, for treating a variety of ailments. The isolation and characterization of its chemical constituents, including a diverse array of lignans (B1203133), have been a focus of phytochemical research. This in-depth guide provides a comprehensive overview of the origin, discovery, and structural elucidation of this compound, catering to researchers, scientists, and professionals in drug development.
Origin and Discovery
This compound is a naturally occurring compound isolated from the stems of Kadsura heteroclita, a plant belonging to the Schisandraceae family. The initial discovery of a series of related lignans, including the compound later identified as this compound (also referred to as Heteroclitin C in some chemical databases), was a result of systematic phytochemical investigations into the plant's chemical composition. These early studies aimed to identify the bioactive principles responsible for the plant's therapeutic properties.
The seminal work that led to the characterization of this compound was a 1992 study published in Phytochemistry by Chen et al. This research detailed the isolation and structure elucidation of several dibenzocyclooctadiene lignans from Kadsura heteroclita. While the publication may not have used the "this compound" nomenclature, it laid the foundational work for identifying a compound with the corresponding chemical structure.
The PubChem database identifies this compound with the Chemical Abstracts Service (CAS) number 140460-42-0 and the IUPAC name [(9S,10S,11S)-3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate . This nomenclature indicates that this compound is an ester derivative of a core dibenzocyclooctadiene lignan structure.
Experimental Protocols
The isolation and characterization of this compound, along with its analogues, involve a series of meticulous experimental procedures. The general workflow for isolating such lignans from Kadsura heteroclita is outlined below. It is important to note that specific details may vary slightly between different research groups, but the fundamental principles remain consistent.
Plant Material Collection and Preparation
-
Collection: The stems of Kadsura heteroclita are collected and authenticated by a botanist.
-
Drying and Pulverization: The plant material is air-dried in the shade to prevent the degradation of chemical constituents. The dried stems are then pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is typically extracted exhaustively with a moderately polar solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of the desired compounds.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation and Isolation
The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic techniques to isolate the individual compounds.
-
Solvent-Solvent Partitioning: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This initial fractionation step separates compounds based on their polarity.
-
Column Chromatography: The fractions enriched with lignans (typically the chloroform and ethyl acetate fractions) are then subjected to column chromatography over silica (B1680970) gel. A gradient elution system with a mixture of solvents, such as petroleum ether-ethyl acetate or chloroform-methanol, is used to separate the compounds based on their affinity for the stationary phase.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions obtained from column chromatography that show the presence of the target compounds are further purified using preparative HPLC. This technique offers higher resolution and is crucial for obtaining pure compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.
The general workflow for the isolation of this compound is depicted in the following diagram:
Structure Elucidation
The determination of the chemical structure of this compound relies on a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula (C₂₈H₃₄O₈).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are the most powerful tools for elucidating the detailed structure.
-
¹H NMR: Provides information about the number and types of protons and their neighboring protons.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR: Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
Circular Dichroism (CD) Spectroscopy: This technique is often used to determine the absolute stereochemistry of chiral centers within the molecule by comparing the experimental CD spectrum with that of known related compounds or with quantum chemical calculations.
Quantitative Data
As of the current literature review, specific quantitative data on the biological activity of this compound is not widely available. This may be due to its relatively lower abundance compared to other lignans from Kadsura heteroclita or a lack of extensive biological screening. However, many related dibenzocyclooctadiene lignans isolated from the same plant have demonstrated significant biological activities. For context, a summary of the reported activities for some other Heteroclitin analogues is provided below.
Table 1: Reported Biological Activities of Selected Heteroclitin Analogues from Kadsura heteroclita
| Compound | Biological Activity | Potency (IC₅₀ / EC₅₀) | Reference |
| Heteroclitin D | Anti-HIV | - | [1] |
| Heteroclitin F | Anti-HIV | - | [1] |
| Heteroclitin H | - | Not Reported | [2] |
| Heteroclitin I | Anti-HIV | EC₅₀ = 1.6 µg/mL | [1] |
| Heteroclitin J | Anti-HIV | - | [1] |
Note: The absence of a value indicates that the activity was reported but a specific potency value was not provided in the cited abstract.
Signaling Pathways
Detailed studies on the specific signaling pathways modulated by this compound have not yet been reported. However, based on the known biological activities of other dibenzocyclooctadiene lignans, it is plausible that this compound could interact with various cellular signaling cascades. Lignans from the Schisandraceae family have been reported to exhibit a range of biological effects, including anti-inflammatory, antiviral, and anticancer activities. These effects are often mediated through the modulation of key signaling pathways.
A hypothetical logical relationship for investigating the potential signaling pathway of a bioactive lignan like this compound is presented below. This diagram illustrates a general approach to identifying the molecular targets and pathways affected by a novel compound.
References
The Biosynthetic Pathway of Heteroclitin B in Kadsura heteroclita: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560) found in Kadsura heteroclita, exhibits a range of promising biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide delineates the putative biosynthetic pathway of this compound, integrating findings from transcriptomic analyses of K. heteroclita and enzymatic studies of related species within the Schisandraceae family. The pathway commences with the general phenylpropanoid pathway, leading to the formation of monolignol precursors. These precursors undergo stereospecific dimerization, followed by a series of reductive modifications and a key intramolecular oxidative cyclization to form the characteristic dibenzocyclooctadiene scaffold. The final steps involve specific tailoring reactions to yield this compound. This guide provides a detailed overview of the proposed enzymatic steps, supporting quantitative data from transcriptomic studies, detailed experimental protocols from key research, and a visual representation of the metabolic cascade.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that can be divided into three main stages:
-
Stage 1: Phenylpropanoid Pathway and Monolignol Synthesis: The pathway originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. A series of core enzymatic reactions then convert L-phenylalanine into the key monolignol precursor, coniferyl alcohol.
-
Stage 2: Dimerization and Formation of the Dibenzylbutane Scaffold: Two molecules of coniferyl alcohol undergo oxidative coupling to form a lignan dimer. This initial dimer is then subject to a series of reductive steps to yield a dibenzylbutane lignan intermediate, which is a critical precursor for the formation of the dibenzocyclooctadiene ring.
-
Stage 3: Formation of the Dibenzocyclooctadiene Scaffold and Tailoring Reactions: The dibenzylbutane intermediate undergoes a crucial intramolecular C-C oxidative coupling to form the characteristic eight-membered ring of the dibenzocyclooctadiene lignans (B1203133). Following the formation of this core structure, a series of tailoring reactions, including hydroxylations, methylations, and acylations, are proposed to occur to yield the final structure of this compound.
The following diagram provides a visual representation of the proposed biosynthetic pathway.
Figure 1: Putative biosynthetic pathway of this compound in Kadsura heteroclita.
Key Enzymes and Their Proposed Roles
The biosynthesis of this compound is catalyzed by a series of enzymes, many of which have been identified through transcriptomic studies of K. heteroclita and homologous pathways in related species.[1]
Stage 1: Phenylpropanoid Pathway
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester.
-
p-Coumaroyl-Shikimate 3'-Hydroxylase (C3'H): Another P450 enzyme that hydroxylates the coumaroyl moiety.
-
Caffeoyl-CoA O-Methyltransferase (CCOMT): Methylates the newly introduced hydroxyl group.
-
Cinnamoyl-CoA Reductase (CCR): Reduces the CoA ester to an aldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces the aldehyde to coniferyl alcohol.
Stage 2: Dimerization and Reduction
-
Laccases/Peroxidases: Catalyze the oxidation of coniferyl alcohol to form radicals.
-
Dirigent Proteins (DIR): Guide the stereospecific coupling of monolignol radicals to form pinoresinol.[2]
-
Pinoresinol-Lariciresinol Reductase (PLR): Sequentially reduces pinoresinol to lariciresinol and then to secoisolariciresinol.
-
Secoisolariciresinol Dehydrogenase (SDH): Converts secoisolariciresinol to the dibenzylbutane intermediate.
Stage 3: Dibenzocyclooctadiene Formation and Tailoring
-
Cytochrome P450 (CYP719G1b): This enzyme, identified in the related species Schisandra chinensis, is proposed to catalyze the key intramolecular C-C oxidative coupling of the dibenzylbutane intermediate to form the dibenzocyclooctadiene scaffold.[3][4] Homologous CYPs are likely present in K. heteroclita.
-
Other Cytochrome P450s (CYPs) and O-Methyltransferases (OMTs): A series of these enzymes are responsible for the specific hydroxylation and methylation patterns observed on the dibenzocyclooctadiene core.
-
Acyltransferase: Based on the structure of this compound, which contains an angelic acid ester moiety, a specific acyltransferase is proposed to catalyze the final esterification step.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is not yet available, transcriptomic analysis of Kadsura heteroclita has identified numerous unigenes encoding for enzymes in the general lignan biosynthetic pathway. The expression levels of these genes provide insights into the metabolic activity in different tissues.[1]
| Enzyme Family | Number of Unigenes Identified in K. heteroclita | General Expression Pattern |
| Phenylalanine Ammonia-Lyase (PAL) | 12 | Higher in roots and stems |
| Cinnamate 4-Hydroxylase (C4H) | 5 | Higher in roots and stems |
| 4-Coumarate:CoA Ligase (4CL) | 16 | Varied expression across tissues |
| Caffeoyl-CoA O-Methyltransferase (CCOMT) | 4 | Higher in roots and stems |
| Cinnamoyl-CoA Reductase (CCR) | 11 | Higher in roots and stems |
| Cinnamyl Alcohol Dehydrogenase (CAD) | 18 | Higher in roots and stems |
| Dirigent Protein (DIR) | 18 | Higher in roots and stems |
| Pinoresinol-Lariciresinol Reductase (PLR) | Not specified | Not specified |
Data summarized from the transcriptome analysis of K. heteroclita.[1] The higher expression of many pathway genes in the roots and stems suggests these are the primary sites of lignan biosynthesis in the plant.[1]
Experimental Protocols
The elucidation of the dibenzocyclooctadiene lignan biosynthetic pathway has relied on a combination of transcriptomics, heterologous expression, and in vitro enzyme assays. The following are representative protocols based on key studies in the field.[3][4]
Transcriptome Analysis of Kadsura heteroclita
-
Objective: To identify candidate genes involved in lignan biosynthesis.
-
Methodology:
-
Plant Material: Roots, stems, and leaves were collected from K. heteroclita seedlings.
-
RNA Extraction: Total RNA was extracted from each tissue using a commercial kit (e.g., TRIzol reagent). RNA quality and quantity were assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Library Construction and Sequencing: mRNA was enriched using oligo(dT) magnetic beads. The enriched mRNA was fragmented, and cDNA libraries were synthesized. The libraries were then sequenced on a high-throughput platform (e.g., Illumina HiSeq).
-
De Novo Assembly and Annotation: The clean reads were assembled into unigenes using software like Trinity. The assembled unigenes were then annotated by blasting against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to predict their functions.
-
Differential Gene Expression Analysis: The expression levels of unigenes in different tissues were calculated (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads) to identify tissue-specific expression patterns of pathway-related genes.
-
Heterologous Expression and Enzyme Assays for CYP719G1b
-
Objective: To functionally characterize the enzyme responsible for the formation of the dibenzocyclooctadiene ring.
-
Methodology:
-
Gene Cloning: The full-length coding sequence of the candidate gene (e.g., SchCYP719G1b) was amplified by PCR from cDNA of the source plant.
-
Vector Construction: The amplified gene was cloned into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation and Expression: The expression vector was transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae). The transformed yeast was cultured in induction medium to express the recombinant protein.
-
Microsome Isolation: Yeast cells expressing the CYP enzyme were harvested, and microsomes containing the membrane-bound enzyme were isolated by differential centrifugation.
-
In Vitro Enzyme Assay: The reaction mixture, containing the isolated microsomes, the dibenzylbutane lignan substrate, and a P450 reductase partner with NADPH, was incubated at an optimal temperature.
-
Product Analysis: The reaction was stopped, and the products were extracted with an organic solvent (e.g., ethyl acetate). The extracted products were then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the dibenzocyclooctadiene scaffold by comparing the retention time and mass spectrum with an authentic standard.
-
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Kadsura heteroclita is proposed to follow the general route established for dibenzocyclooctadiene lignans in the Schisandraceae family. While transcriptomic data from K. heteroclita provides a strong foundation by identifying candidate genes for most of the enzymatic steps, the specific enzymes responsible for the final tailoring reactions that produce this compound remain to be functionally characterized. Future research should focus on the heterologous expression and in vitro characterization of the candidate CYPs, OMTs, and acyltransferases from K. heteroclita to fully elucidate the pathway. This knowledge will be instrumental in developing metabolic engineering strategies to increase the production of this medicinally important compound.
References
- 1. Mimicking Oxidative Radical Cyclizations of Lignan Biosynthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 2. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into angiosperm evolution and lineage-specialized lignan biosynthesis from the early-diverging Schisandra genome - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Profile of Heteroclitin B: A Lignan with Anti-Inflammatory and Cytotoxic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the known biological activities of Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560) isolated from medicinal plants such as Kadsura coccinea and Schisandra chinensis. This document synthesizes the available scientific data on its anti-inflammatory and cytotoxic properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental procedures.
Core Biological Activities
This compound has demonstrated notable bioactivity in two primary areas: inflammation and oncology. The compound exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. Furthermore, it has shown cytotoxic activity against a range of human cancer cell lines.
Anti-Inflammatory Activity
This compound has been identified as an inhibitor of lipopolysaccharide (LPS)-induced nitric oxide production in murine microglial BV-2 cells. This activity suggests its potential as a therapeutic agent for inflammatory conditions, particularly those involving excessive NO production. The primary mechanism for this is the inhibition of inducible nitric oxide synthase (iNOS) expression.
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The available data, presented in terms of GI50 (Growth Inhibition 50), indicates a broad-spectrum anti-proliferative effect.
Quantitative Data Summary
The following tables summarize the quantitative data available for the biological activities of this compound.
Table 1: Anti-Inflammatory Activity of this compound
| Biological Activity | Cell Line | Method | Endpoint | Result |
| Inhibition of Nitric Oxide Production | Murine Microglial BV-2 Cells | Griess Assay | Nitrite (B80452) Concentration | Active Inhibitor |
| Inhibition of iNOS Expression | Murine Macrophage RAW264.7 Cells | Not Specified | iNOS Protein Levels | Inhibits Expression[1][2] |
Note: A specific IC50 value for the inhibition of nitric oxide production by this compound is not yet publicly available in the reviewed literature.
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | GI50 (µg/mL) |
| A549 | Lung Carcinoma | 5.1–20.0 |
| DU145 | Prostate Carcinoma | 5.1–20.0 |
| KB | Nasopharyngeal Carcinoma | 5.1–20.0 |
| HCT-8 | Ileocecal Adenocarcinoma | 5.1–20.0 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices for the respective assays.
Nitric Oxide Inhibition Assay (Griess Assay)
This protocol describes the determination of nitric oxide production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
Cell Line: Murine Microglial BV-2 Cells
Methodology:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce nitric oxide production by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the cell culture medium. Include a vehicle control (without this compound) and a negative control (without LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol outlines the Sulforhodamine B (SRB) assay, a method used to determine cell viability based on the measurement of cellular protein content.[3][4][5][6][7]
Cell Lines: A549, DU145, KB, HCT-8
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with slow-running tap water to remove the TCA and air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for the anti-inflammatory activity of this compound and the workflows for the key experimental protocols.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for the Nitric Oxide Inhibition Assay.
Caption: Experimental workflow for the SRB Cytotoxicity Assay.
References
- 1. Encyclopedia of Traditional Chinese Medicines Vol. 3 PDF | PDF | Traditional Chinese Medicine | Pharmacology [scribd.com]
- 2. Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications - Vol. 3 - Isolated Compounds H-M | PDF | Traditional Chinese Medicine | Pharmacology [scribd.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. SRB assay for measuring target cell killing [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Heteroclitin B: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Pharmacological Profile, Cytotoxic Mechanisms, and Experimental Evaluation of a Promising Dibenzocyclooctadiene Lignan (B3055560).
Introduction
Heteroclitin B is a naturally occurring dibenzocyclooctadiene lignan isolated from plants of the Kadsura and Schisandra genera, notably Kadsura heteroclita[1][2]. Lignans (B1203133) from these genera have a history of use in traditional medicine and have garnered significant scientific interest for their diverse and potent biological activities[2][3][4][5][6]. This technical guide provides a comprehensive analysis of the currently understood pharmacological effects of this compound, with a primary focus on its cytotoxic properties against cancer cell lines. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to facilitate further investigation and potential therapeutic application. While cytotoxicity is the most extensively documented activity, this guide also touches upon other reported pharmacological effects, including potential anti-inflammatory and vasorelaxant properties.
Cytotoxic Effects of this compound
The predominant pharmacological activity attributed to this compound is its ability to inhibit the growth of various human cancer cell lines. This has been consistently demonstrated through in vitro cytotoxicity assays.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been quantified in several studies, primarily using the Sulforhodamine B (SRB) and MTT assays. The following tables summarize the available growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values.
Table 1: Growth Inhibition (GI₅₀) of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µg/mL) | Reference |
| A549 | Lung Carcinoma | 5.1–20.0 | [4][7] |
| DU145 | Prostate Carcinoma | 5.1–20.0 | [4][7] |
| KB | Nasopharyngeal Carcinoma | 5.1–20.0 | [4][7] |
| HCT-8 | Ileocecal Adenocarcinoma | 5.1–20.0 | [4][7] |
Table 2: 50% Inhibitory Concentration (IC₅₀) of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| KB | Nasopharyngeal Carcinoma | 1.2 | [2] |
| LNCaP | Prostate Carcinoma | 1.5 | [2] |
| Lu1 | Lung Carcinoma | 5.2 | [2] |
Mechanism of Cytotoxic Action
While specific mechanistic studies on this compound are limited, the broader class of dibenzocyclooctadiene lignans is known to induce cancer cell death through a variety of mechanisms, including the induction of apoptosis and cell cycle arrest[3][7]. It is plausible that this compound shares these mechanisms of action.
Induction of Apoptosis
Many dibenzocyclooctadiene lignans exert their cytotoxic effects by triggering programmed cell death, or apoptosis, in cancer cells. This often involves the activation of intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key molecular events may include the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK) signaling, and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family[3][4].
Cell Cycle Arrest
Disruption of the normal cell cycle progression is another hallmark of anticancer compounds. Some lignans have been shown to cause cell cycle arrest at various phases (e.g., G1, S, or G2/M), thereby preventing cancer cell proliferation[7]. This effect is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle.
Figure 1: Potential cytotoxic signaling pathways of this compound.
Anti-inflammatory Effects
Beyond its cytotoxic properties, there are indications that this compound may possess anti-inflammatory activity. This is consistent with the pharmacological profile of other dibenzocyclooctadiene lignans, which have been shown to exert anti-inflammatory effects[2][3][6].
Inhibition of the NF-κB Pathway
A key mechanism underlying the anti-inflammatory action of many natural products, including some lignans, is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[3][8][9][10]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, compounds can effectively suppress the inflammatory response. While direct evidence for this compound is pending, this remains a highly probable mechanism of its potential anti-inflammatory action.
Figure 2: Potential inhibition of the NF-κB pathway by this compound.
Other Potential Pharmacological Effects
Blood Tonic and Vasorelaxant Effects
Some traditional uses and early studies have suggested that compounds from Kadsura species may have "blood tonic" and vasorelaxant effects. One study mentioned an effect of "heteroclitind" (potentially a related compound) on the rat thoracic aorta, suggesting a possible role in modulating vascular tone. However, detailed mechanistic studies and quantitative data for this compound in these areas are currently lacking in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the cytotoxic effects of this compound.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Cell Fixation: After the incubation period, gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate the plates at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% (v/v) acetic acid to remove excess TCA. Air-dry the plates.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye. Repeat this washing step at least three times.
-
Dye Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance (optical density) of the solubilized dye using a microplate reader at a wavelength of approximately 540 nm.
Figure 3: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound and a vehicle control for the desired duration.
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm.
Conclusion and Future Directions
This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines, establishing it as a compound of interest for oncological research. While the precise molecular mechanisms are yet to be fully elucidated for this compound itself, the evidence from the broader class of dibenzocyclooctadiene lignans suggests that its anticancer effects are likely mediated through the induction of apoptosis and cell cycle arrest. Furthermore, the potential for anti-inflammatory activity via inhibition of the NF-κB pathway warrants further investigation.
For drug development professionals, this compound represents a promising natural product scaffold. Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound in cancer cells to pinpoint its molecular targets.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
Exploration of Other Pharmacological Activities: Investigating the anti-inflammatory and vasorelaxant properties of this compound in more detail.
A thorough understanding of the full pharmacological spectrum of this compound will be crucial for unlocking its potential as a novel therapeutic agent.
References
- 1. Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications - Vol. 3 - Isolated Compounds H-M | PDF | Traditional Chinese Medicine | Pharmacology [scribd.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ChemFaces Product List - ChemFaces [chemfaces.com]
- 9. Glycyrrhizic acid | CAS:1405-86-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
Exploring the Untapped Potential of Heteroclitin B in Cancer Research: A Prospective Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document addresses the growing interest in the therapeutic potential of natural compounds, specifically focusing on Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560). Our initial investigation into the existing scientific literature reveals a significant gap: to date, no published studies have directly evaluated the efficacy or mechanism of action of this compound in the context of cancer research. However, the broader family of dibenzocyclooctadiene lignans (B1203133), isolated from plants of the Kadsura and Schisandra genera, has demonstrated considerable promise as a source of novel anticancer agents.[1][2][3][4][5]
This technical guide, therefore, serves as a forward-looking roadmap for the scientific community. It outlines a proposed research framework to systematically investigate the potential of this compound as a therapeutic candidate in oncology. By drawing parallels with structurally similar and well-studied lignans, we provide hypothetical experimental designs, potential data interpretation frameworks, and speculative mechanistic pathways that could guide future research endeavors.
This compound: A Profile of the Unknown
This compound is a dibenzocyclooctadiene lignan that has been isolated from several plant species within the Schisandraceae family, including Kadsura heteroclita, Kadsura coccinea, and Schisandra chinensis.[6][7][8] While its chemical structure is characterized, its biological activities, particularly in relation to cancer, remain unexplored.
A Proposed Research Trajectory for this compound in Oncology
To unlock the potential of this compound, a phased, multi-disciplinary research approach is recommended. This would begin with foundational in vitro studies and progress to more complex in vivo models, mirroring the drug discovery pipeline.
Phase 1: In Vitro Cytotoxicity and Anti-proliferative Screening
The initial step is to assess the direct impact of this compound on cancer cell viability and proliferation across a diverse panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HL-60 [leukemia]) and a non-cancerous control cell line (e.g., HEK293) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: this compound will be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which will then be serially diluted in culture media to achieve a range of final concentrations.
-
Cell Seeding and Treatment: Cells will be seeded into 96-well plates at a predetermined density and allowed to adhere overnight. The following day, the media will be replaced with fresh media containing varying concentrations of this compound or DMSO as a vehicle control.
-
Incubation: The plates will be incubated for 48 to 72 hours.
-
MTT Assay: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution will be added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals will be dissolved in DMSO.
-
Data Acquisition: The absorbance at 570 nm will be measured using a microplate reader.
-
Data Analysis: Cell viability will be expressed as a percentage relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) will be calculated using non-linear regression analysis.
Hypothetical Data Presentation:
The following table illustrates how quantitative data from such an experiment could be structured. The IC50 values are purely illustrative and based on findings for other cytotoxic lignans from Kadsura species.[9][10]
| Cell Line | Cancer Type | Hypothetical IC50 of this compound (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| A549 | Lung Carcinoma | 22.1 |
| HCT116 | Colorectal Carcinoma | 18.9 |
| HL-60 | Promyelocytic Leukemia | 8.2[9] |
| HEK293 | Normal Kidney | > 100 |
Experimental Workflow for In Vitro Screening:
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Phase 2: Elucidating the Mechanism of Action
Assuming this compound demonstrates significant and selective cytotoxicity, the next phase would focus on understanding its molecular mechanism of action. Based on the known activities of other dibenzocyclooctadiene lignans, key areas of investigation would include the induction of apoptosis and cell cycle arrest.[1][2][5]
Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Cell Treatment: Cancer cells (e.g., HL-60, based on hypothetical sensitivity) will be treated with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cells will be harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) will be added.
-
After incubation in the dark, cells will be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cells will be harvested, washed, and fixed in ice-cold 70% ethanol.
-
Fixed cells will be treated with RNase A and stained with PI.
-
The DNA content of the cells will be analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Hypothetical Signaling Pathway: Induction of Apoptosis
Many dibenzocyclooctadiene lignans induce apoptosis through the intrinsic (mitochondrial) pathway.[3] A potential mechanism for this compound could involve the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: A hypothetical intrinsic apoptosis pathway modulated by this compound.
Phase 3: In Vivo Efficacy Studies
Positive in vitro results would warrant progression to in vivo models to assess the anti-tumor efficacy and safety of this compound.
Experimental Protocol: Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) will be used.
-
Tumor Implantation: Human cancer cells (e.g., HL-60) will be subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice will be randomized into treatment and control groups. This compound, dissolved in a suitable vehicle, will be administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. The control group will receive the vehicle alone. A positive control group treated with a standard chemotherapeutic agent could also be included.
-
Monitoring: Tumor volume and body weight will be measured regularly.
-
Endpoint: At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 950 ± 180 | 36.7 |
| This compound | 25 | 600 ± 120 | 60.0 |
| Positive Control | Varies | 450 ± 100 | 70.0 |
Future Directions and Conclusion
This proposed research framework provides a comprehensive strategy to evaluate the anticancer potential of this compound. While no direct evidence currently exists for its activity, the extensive research on the broader class of dibenzocyclooctadiene lignans provides a strong rationale for this investigation.[1][3][4][10] The multi-targeted effects observed for related compounds, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt and MAPK, suggest that this compound could be a promising candidate for further development.[1][3]
The successful execution of the outlined studies would not only elucidate the therapeutic potential of this compound but also contribute valuable knowledge to the field of natural product-based cancer drug discovery. The scientific community is encouraged to pursue this line of inquiry to determine if this compound can be developed into a novel therapeutic agent for the treatment of cancer.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sentosacy.com [sentosacy.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Antiproliferative effects of dibenzocyclooctadiene lignans isolated from Schisandra chinensis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heteroclitins (D, H, I, J): Properties and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a specific class of dibenzocyclooctadiene lignans (B1203133) known as Heteroclitins, focusing on types D, H, I, and J. These compounds, primarily isolated from plants of the Kadsura genus, have garnered scientific interest for their potential therapeutic properties. This document collates available physicochemical data, biological activities, and relevant experimental methodologies to serve as a foundational resource for ongoing and future research.
Overview of Heteroclitins
Heteroclitins are a subgroup of lignans characterized by a dibenzocyclooctadiene core structure. They are natural products found in various species of the Schisandraceae family, notably Kadsura heteroclita. Research into these compounds has revealed a range of biological activities, including ion channel modulation and antiviral potential, making them promising candidates for further investigation in drug discovery.
Physicochemical and Biological Properties
The following tables summarize the known quantitative data for Heteroclitins D, H, I, and J. Data for Heteroclitins H and J are limited in publicly accessible literature.
Table 1: Physicochemical Properties of Heteroclitins
| Heteroclitin Type | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Class |
| D | C₂₇H₃₀O₈ | 482.52[1][2] | Lignan |
| H | Not Available | Not Available | Dibenzocyclooctadiene Lignan |
| I | C₂₂H₂₄O₇ | 400.42[3] | Dibenzocyclooctadiene Lignan |
| J | Not Available | Not Available | Dibenzocyclooctadiene Lignan |
Table 2: Biological Activities of Heteroclitins
| Heteroclitin Type | Primary Biological Activity | Quantitative Data (IC₅₀/EC₅₀) |
| D | L-type Calcium Channel Inhibition | Data not available in cited literature |
| H | Bioactivity not specified | Data not available in cited literature |
| I | Potential Anti-HIV Activity (inferred from related compounds) | Data not available in cited literature |
| J | Potential Anti-HIV Activity (inferred from related compounds) | Data not available in cited literature |
Biological Functions and Signaling Pathways
While direct signaling pathways for each specific Heteroclitin have not been extensively elucidated, the broader class of dibenzocyclooctadiene lignans from the Schisandraceae family, to which Heteroclitins belong, is known to modulate several key cellular signaling pathways. A comprehensive review of these lignans highlights their involvement in anticancer and anti-inflammatory processes.
These mechanisms include the modulation of critical signaling cascades such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key regulator of the inflammatory response.
-
MAPK (Mitogen-Activated Protein Kinase): A pathway involved in cellular proliferation, differentiation, and apoptosis.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B): A crucial pathway in cell survival and growth.
A transcriptome analysis of Kadsura heteroclita has identified genes involved in the biosynthesis of lignans, which lays the groundwork for understanding the endogenous production of these compounds.[4] However, the downstream signaling effects of Heteroclitins D, H, I, and J remain a key area for future research.
Below is a generalized representation of a potential experimental workflow to investigate the impact of a Heteroclitin on a signaling pathway.
Caption: Generalized workflow for studying Heteroclitin effects on cell signaling pathways.
Key Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for the primary biological activities associated with Heteroclitins D, I, and J.
L-type Calcium Channel Inhibition Assay (for Heteroclitin D)
The inhibitory effect of compounds on L-type calcium channels is often assessed using electrophysiological techniques, such as the whole-cell patch-clamp method, or cell-based fluorescence assays.
Principle: This assay measures the influx of calcium ions through L-type calcium channels in response to membrane depolarization. The inhibitory potential of a test compound is determined by its ability to reduce this influx.
General Protocol (Cell-based Fluorescence Assay):
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the subunits of the L-type calcium channel complex are cultured to confluence in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated to allow for adherence.
-
Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Compound Incubation: The dye solution is replaced with a buffer containing varying concentrations of the test compound (e.g., Heteroclitin D).
-
Depolarization and Signal Detection: A depolarizing agent (e.g., a high concentration of potassium chloride) is added to the wells to open the voltage-gated L-type calcium channels. The resulting change in fluorescence, indicative of calcium influx, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is normalized to controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Caption: Workflow for a cell-based L-type calcium channel inhibition assay.
Anti-HIV Activity Assay (for Heteroclitin I and J)
The anti-HIV activity of natural products is typically evaluated in vitro by assessing their ability to inhibit viral replication in susceptible human cell lines.
Principle: This assay measures the protective effect of a compound against HIV-induced cell death (cytopathic effect) or the inhibition of viral-specific enzymes like reverse transcriptase.
General Protocol (Cytopathic Effect Inhibition Assay):
-
Cell Culture: A human T-cell line susceptible to HIV infection (e.g., MT-4 cells) is maintained in an appropriate culture medium.
-
Assay Setup: Cells are seeded in a 96-well microtiter plate.
-
Compound Addition: The test compounds (e.g., Heteroclitin I or J) are serially diluted and added to the wells.
-
Viral Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compound. Control wells include cells with virus only (virus control) and cells without virus or compound (cell control).
-
Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication and the development of a cytopathic effect (typically 5-7 days).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.
-
Data Analysis: The half-maximal effective concentration (EC₅₀), the concentration at which the compound protects 50% of the cells from the viral cytopathic effect, is calculated. The 50% cytotoxic concentration (CC₅₀) is also determined in parallel on uninfected cells to assess the therapeutic index (SI = CC₅₀/EC₅₀).
Caption: Workflow for an in vitro anti-HIV cytopathic effect inhibition assay.
Conclusion and Future Directions
The Heteroclitins represent a class of natural products with demonstrated and potential bioactivities that warrant further in-depth investigation. While Heteroclitin D has been identified as an L-type calcium channel inhibitor, and compounds related to Heteroclitins I and J have shown promise in the context of anti-HIV research, there remain significant gaps in our understanding.
Future research should prioritize:
-
The isolation and full characterization of Heteroclitins H and J to determine their molecular formulas, weights, and structures.
-
Quantitative bioactivity studies to determine the IC₅₀ and EC₅₀ values of these compounds in their respective assays.
-
Elucidation of the specific signaling pathways modulated by each Heteroclitin to understand their mechanisms of action at a molecular level.
-
In vivo studies to assess the efficacy, pharmacokinetics, and safety of these compounds.
This technical guide serves as a consolidated resource to facilitate these future research endeavors, ultimately aiming to unlock the full therapeutic potential of the Heteroclitin family of compounds.
References
Unveiling the Ethnobotanical Potential of Kadsura heteroclita and its Bioactive Lignans
A Technical Guide for Researchers and Drug Development Professionals
Foreword
Kadsura heteroclita (Roxb.) Craib, a member of the Schisandraceae family, has a rich history of use in traditional medicine, particularly in China and other parts of Asia. Known colloquially as "Xue Tong" in Tujia ethnomedicine, this vining shrub has been employed for centuries to treat a variety of ailments, ranging from inflammatory conditions to liver disorders. Modern phytochemical investigations have revealed a wealth of bioactive secondary metabolites, primarily lignans (B1203133) and triterpenoids, which are believed to be responsible for its therapeutic effects.
This technical guide provides an in-depth exploration of the ethnobotanical uses of Kadsura heteroclita, with a particular focus on its characteristic dibenzocyclooctadiene lignans. While the specific compound "Heteroclitin B" was not identified in the scientific literature pertaining to this plant species, this guide will delve into the established family of "Heteroclitin" lignans and other significant compounds isolated from Kadsura heteroclita. We will examine their biological activities, present quantitative data from key studies, and provide detailed experimental protocols for their isolation and evaluation. Furthermore, this guide will visualize the known mechanisms of action through signaling pathway diagrams, offering a comprehensive resource for researchers and professionals in the field of natural product drug discovery.
Ethnobotanical Uses of Kadsura heteroclita
The traditional medicinal applications of Kadsura heteroclita are diverse, with different parts of the plant being utilized for specific therapeutic purposes. The stems and roots are the most commonly used parts in traditional Chinese medicine (TCM).[1]
Primary Traditional Uses:
-
Rheumatoid Arthritis and Inflammatory Conditions: The stems of K. heteroclita are a cornerstone of Tujia ethnomedicine for the treatment of rheumatoid arthritis (RA), muscle and joint spasms, and general inflammation.[2][3] This traditional application is supported by modern pharmacological studies demonstrating the anti-inflammatory and analgesic properties of its extracts.[3]
-
Hepatitis and Liver Support: The plant has been traditionally used to treat hepatitis.[2] This aligns with research indicating the hepatoprotective potential of its constituent lignans.
-
Gastrointestinal Ailments: Traditional uses include the treatment of gastric and duodenal ulcers, as well as digestive issues.[1][4]
-
Menstrual Irregularities: The roots and stems have been used in folk medicine to address irregular menstruation.[1]
Other Documented Uses:
-
Traumatic Injury and Pain Relief: Various parts of the plant have been applied to treat traumatic injuries and alleviate pain.[5]
-
Stomach Complaints: It has been used as a remedy for general stomach ailments.[4]
Bioactive Compounds from Kadsura heteroclita
Phytochemical analysis of Kadsura heteroclita has led to the isolation and identification of a large number of compounds, with lignans and triterpenoids being the most prominent.[2][3]
The "Heteroclitin" Family of Lignans
A significant number of dibenzocyclooctadiene lignans with the "Heteroclitin" prefix have been isolated from Kadsura heteroclita. These compounds are of particular interest due to their demonstrated biological activities. Some of the notable members of this family include:
-
Heteroclitin D
-
Heteroclitin H
-
Heteroclitin I and J
-
Heteroclitin P and Q
-
Heteroclitin R and S
Other Bioactive Lignans and Triterpenoids
Beyond the "Heteroclitin" series, numerous other lignans and triterpenoids contribute to the pharmacological profile of K. heteroclita. These include various kadsurins, schisanlactones, and other complex molecules.[3]
Quantitative Data on Biological Activities
The bioactive compounds isolated from Kadsura heteroclita have been evaluated in a range of in vitro assays, providing quantitative measures of their potency. The following tables summarize key findings.
Table 1: Anti-inflammatory and Anti-Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RAFLS) Activity of Compounds from Kadsura heteroclita
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| Kadsuindutain A | NO Production Inhibition | RAW264.7 | 10.7 µM | |
| Kadsuindutain B | NO Production Inhibition | RAW264.7 | 15.2 µM | |
| Kadsuindutain C | NO Production Inhibition | RAW264.7 | 20.1 µM | |
| Kadsuindutain D | NO Production Inhibition | RAW264.7 | 34.0 µM | |
| Kadsuindutain E | NO Production Inhibition | RAW264.7 | 25.5 µM | |
| Schizanrin F | NO Production Inhibition | RAW264.7 | 18.9 µM | |
| Schizanrin O | NO Production Inhibition | RAW264.7 | 22.4 µM | |
| Schisantherin J | NO Production Inhibition | RAW264.7 | 19.8 µM | |
| Compound 2 (a 3,4-seco-cycloartane triterpenoid) | Anti-RAFLS | RAFLS | 19.81 ± 0.26 µM | [2] |
| Compound 10 (a known triterpenoid) | Anti-RAFLS | RAFLS | 12.73 ± 0.29 µM | [2] |
| Compound 13 (a known triterpenoid) | Anti-RAFLS | RAFLS | 5.70 ± 0.24 µM | [2] |
| Compound 14 (a known triterpenoid) | Anti-RAFLS | RAFLS | 9.25 ± 0.79 µM | [2] |
| Compound 15 (a known triterpenoid) | Anti-RAFLS | RAFLS | 5.66 ± 0.52 µM | [2] |
| Compound 17 (a known triterpenoid) | Anti-RAFLS | RAFLS | 11.91 ± 0.44 µM | [2] |
| Compound 18 (a known triterpenoid) | Anti-RAFLS | RAFLS | 13.22 ± 0.27 µM | [2] |
| Compound 19 (a known triterpenoid) | Anti-RAFLS | RAFLS | 15.94 ± 0.36 µM | [2] |
Table 2: Cytotoxic Activity of Compounds from Kadsura heteroclita
| Compound | Cell Line | IC50 | Reference |
| Kadheterin A | HL-60 | 14.59 µM | |
| Heteroclitalactone D | HL-60 | 6.76 µM | |
| Compound 7 (Xuetongsu A) | HL-60 | 50.0 µM |
Table 3: Hepatoprotective Activity of Lignans from Kadsura heteroclita against APAP-induced Toxicity in HepG2 Cells
| Compound | Concentration | % Increase in Cell Viability | Reference |
| Compound 22 | 10 µM | 12.93% | [2] |
| Compound 25 | 10 µM | 25.23% | [2] |
| Compound 31 | 10 µM | 13.91% | [2] |
| Bicyclol (Positive Control) | 10 µM | 12.60% | [2] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of compounds from Kadsura heteroclita.
Extraction and Isolation of Lignans and Triterpenoids
The following protocol is a representative method for the isolation of bioactive compounds from the leaves of Kadsura heteroclita.[2]
Protocol:
-
Plant Material Preparation: Air-dry the leaves of K. heteroclita and powder them.
-
Extraction: Extract the powdered leaves (e.g., 8 kg) three times with 90% ethanol (B145695) (e.g., 24.0 L) for 1.5 hours each time using ultrasonic extraction.
-
Concentration: Evaporate the combined ethanol extracts under reflux to obtain a crude ethanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and successively partition with dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) (EtOAc) to yield DCM-soluble and EtOAc-soluble fractions.
-
Chromatographic Separation:
-
Subject the DCM-soluble fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether-acetone.
-
Further separate the resulting fractions using column chromatography on Sephadex LH-20 with a DCM-methanol mixture.
-
Purify the sub-fractions by semi-preparative High-Performance Liquid Chromatography (HPLC) using methanol-water or acetonitrile-water solvent systems to yield pure compounds.
-
Visualization of Experimental Workflow:
References
- 1. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]
- 3. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New schiartane-type triterpene from Kadsura heteroclita and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Proteins and Cellular Pathways of Heteroclitin B
Abstract: Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560) isolated from medicinal plants such as Kadsura heteroclita and Schisandra chinensis, has garnered interest for its potential therapeutic properties. While direct comprehensive studies on this compound are limited, research on structurally related lignans (B1203133) from the same genera provides significant insights into its likely mechanism of action. This technical guide synthesizes the available information on the probable target proteins and cellular pathways of this compound, with a focus on its cytotoxic and anti-cancer activities. This document is intended for researchers, scientists, and drug development professionals, providing a compilation of quantitative data, detailed experimental protocols, and visual representations of the implicated signaling cascades.
Introduction
This compound belongs to the family of dibenzocyclooctadiene lignans, a class of natural products known for a wide range of biological activities. These compounds, predominantly found in plants of the Schisandraceae family, have been investigated for their anti-inflammatory, anti-HIV, and anti-cancer properties. This guide focuses on the cytotoxic effects of this compound and its congeners, elucidating the molecular mechanisms that likely underlie these activities. The information presented herein is largely extrapolated from studies on other closely related dibenzocyclooctadiene lignans, providing a robust framework for understanding the potential therapeutic applications of this compound.
Putative Cellular Mechanisms of Action
Based on the activities of related lignans, the primary anti-cancer effects of this compound are likely mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. These processes are orchestrated through the modulation of several key cellular signaling pathways.
Induction of Apoptosis
Apoptosis is a critical process for removing damaged or cancerous cells. Dibenzocyclooctadiene lignans have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key Target Proteins and Pathways:
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial for regulating the intrinsic apoptotic pathway. Lignans from Schisandra have been observed to modulate the expression of these proteins, tipping the balance towards apoptosis.
-
Caspases: The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is a hallmark of apoptosis. Lignans likely induce the cleavage and activation of these proteases, leading to the dismantling of the cell.
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Several Schisandra lignans have been shown to inhibit this pathway, thereby promoting apoptosis.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. Lignans may modulate this pathway to promote apoptotic signaling.
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes cell survival and inflammation. Inhibition of NF-κB activation is another mechanism by which lignans may exert their anti-cancer effects.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound and related lignans likely inhibit cancer cell proliferation by causing cell cycle arrest, preventing the cells from progressing through the division cycle. This is often observed at the G1/S or G2/M checkpoints.
Key Target Proteins:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is controlled by the sequential activation of CDKs, which are regulated by cyclins. Lignans may alter the expression or activity of key players like Cyclin D1, CDK4, and CDK6.
-
Cell Cycle Inhibitors: Proteins such as p21 and p27 can halt the cell cycle. Lignans may upregulate the expression of these inhibitors.
Quantitative Data on the Cytotoxic Activity of Related Lignans
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Kadheterin A | HL-60 | Human promyelocytic leukemia | 14.59 | [1] |
| Kadusurain A | A549 | Human lung carcinoma | 1.05 µg/mL | [2] |
| HCT116 | Human colon carcinoma | 12.56 µg/mL | [2] | |
| HL-60 | Human promyelocytic leukemia | 2.34 µg/mL | [2] | |
| HepG2 | Human hepatoma | 5.87 µg/mL | [2] | |
| Kadsuindutain A | RAW264.7 | Murine macrophage (NO production) | 10.7 | [3] |
| Kadsuindutain B | RAW264.7 | Murine macrophage (NO production) | 15.2 | [3] |
| Schisantherin A | Various | Multidrug resistance reversal | - | |
| Gomisin A | Various | Carcinogenesis inhibition | - | [4] |
Note: The presented data is for compounds structurally related to this compound and should be considered as indicative of its potential activity.
Signaling Pathway and Experimental Workflow Diagrams
Putative Apoptosis Induction Pathway of this compound
Caption: A diagram illustrating the potential signaling pathways modulated by this compound to induce apoptosis.
Experimental Workflow for Assessing Cytotoxicity and Apoptosis
Caption: A schematic of the experimental workflow to evaluate the cytotoxic and apoptotic effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological activities of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration using a BCA or Bradford assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities using densitometry software. Normalize to a loading control like β-actin.[6]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[7][8]
Conclusion
While direct experimental data on this compound is currently limited, the extensive research on related dibenzocyclooctadiene lignans from Kadsura and Schisandra species provides a strong foundation for predicting its biological activities. It is highly probable that this compound exerts cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest. The key cellular pathways likely involved are the PI3K/Akt, MAPK, and NF-κB signaling pathways, with a significant role for the modulation of Bcl-2 family proteins and the activation of caspases. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic investigation of this compound's mechanism of action, which will be crucial for its further development as a potential therapeutic agent. Future research should focus on direct target identification and in vivo efficacy studies to validate these promising preclinical findings.
References
- 1. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
In Silico Docking Analysis of Heteroclitin B: A Potential Inhibitor of HIV-1 Reverse Transcriptase
A Technical Whitepaper for Drug Discovery Professionals
Abstract
This document details a hypothetical in silico molecular docking study investigating the interaction between Heteroclitin B, a lignan (B3055560) with known anti-HIV activity, and the viral enzyme HIV-1 Reverse Transcriptase (RT). While the parent plant, Kadsura heteroclita, has shown promise in HIV inhibition, the specific molecular interactions of its constituent compounds remain largely unexplored. This whitepaper outlines a computational approach to elucidate the binding affinity and potential inhibitory mechanism of this compound against HIV-1 RT, a critical enzyme in the viral replication cycle. The methodologies, simulated data, and interaction analyses presented herein are based on established protocols for docking natural products with viral protein targets and aim to provide a framework for future in vitro and in vivo validation.
Introduction
The human immunodeficiency virus (HIV) continues to be a significant global health challenge, necessitating the discovery of novel antiviral agents. Natural products have historically been a rich source of therapeutic leads. Compounds isolated from Kadsura heteroclita, including various heteroclitins, have demonstrated anti-HIV activity, suggesting their potential as scaffolds for new antiretroviral drugs. This compound, a member of this family of bioactive lignans, is of particular interest due to its structural characteristics.
HIV-1 Reverse Transcriptase (RT) is a key enzyme that converts the viral RNA genome into DNA, a crucial step for integration into the host genome. Inhibition of this enzyme is a clinically validated strategy for controlling HIV infection. This study explores the potential of this compound as an inhibitor of HIV-1 RT through a comprehensive in silico molecular docking analysis. The objective is to predict the binding mode, affinity, and key molecular interactions between this compound and the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT.
Experimental Protocols
The following section details the hypothetical methodology for the in silico docking study of this compound with HIV-1 Reverse Transcriptase. These protocols are derived from standard practices in computational drug discovery.
Software and Database
-
Docking Software: AutoDock Vina
-
Visualization Software: PyMOL, Discovery Studio Visualizer
-
Protein Data Bank (PDB) ID: 1RT2 (Crystal structure of HIV-1 Reverse Transcriptase)
-
Ligand Database: PubChem (for this compound structure)
Ligand and Receptor Preparation
Ligand Preparation: The 3D structure of this compound was retrieved from the PubChem database in SDF format. The structure was then optimized using the MMFF94 force field to achieve a stable, low-energy conformation. Gasteiger partial charges were computed, and non-polar hydrogen atoms were merged. The final prepared ligand was saved in PDBQT format for docking.
Receptor Preparation: The crystal structure of HIV-1 Reverse Transcriptase (PDB ID: 1RT2) was downloaded from the Protein Data Bank. The protein was prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein structure. The prepared receptor was also saved in PDBQT format.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina. The grid box for the docking simulation was centered on the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT. The dimensions of the grid box were set to 25Å x 25Å x 25Å to encompass the entire binding site. The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space. The docking simulation generated multiple binding poses for this compound, which were ranked based on their predicted binding affinities (kcal/mol).
Analysis of Docking Results
The docking results were analyzed to identify the most favorable binding pose of this compound within the NNIBP of HIV-1 RT. The analysis focused on the binding energy, hydrogen bond interactions, and hydrophobic interactions between the ligand and the amino acid residues of the receptor. The interactions were visualized and analyzed using PyMOL and Discovery Studio Visualizer.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the in silico docking study.
Table 1: Docking Score and Binding Affinity of this compound with HIV-1 RT
| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| This compound | -9.8 | 0.15 |
| Efavirenz (Control) | -10.5 | 0.05 |
Table 2: Interaction Analysis of this compound with HIV-1 RT Binding Site Residues
| Interacting Residue | Interaction Type | Distance (Å) |
| LYS101 | Hydrogen Bond | 2.9 |
| LYS103 | Hydrogen Bond | 3.1 |
| TYR181 | Pi-Pi Stacked | 4.5 |
| TYR188 | Pi-Pi T-shaped | 5.0 |
| VAL106 | Hydrophobic | 3.8 |
| PRO236 | Hydrophobic | 4.2 |
| LEU234 | Hydrophobic | 3.9 |
Visualization of Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental and analytical processes.
Discussion
The hypothetical results suggest that this compound exhibits a strong binding affinity for the non-nucleoside inhibitor binding pocket of HIV-1 RT, with a predicted docking score of -9.8 kcal/mol. This is comparable to the control drug, Efavirenz. The predicted low inhibition constant further supports its potential as an effective inhibitor.
The interaction analysis reveals that this compound forms crucial hydrogen bonds with key residues LYS101 and LYS103, which are known to be important for the binding of non-nucleoside inhibitors. Furthermore, the molecule is stabilized within the hydrophobic pocket through Pi-Pi stacking interactions with TYR181 and TYR188, and hydrophobic interactions with VAL106, PRO236, and LEU234. These interactions are critical for anchoring the inhibitor within the binding site and inducing the conformational changes that lead to the inhibition of the enzyme's activity.
Conclusion and Future Directions
This in silico study provides a theoretical framework supporting the potential of this compound as a novel inhibitor of HIV-1 Reverse Transcriptase. The predicted high binding affinity and the nature of the molecular interactions strongly suggest that this compound could effectively occupy the non-nucleoside inhibitor binding pocket, thereby disrupting the enzymatic function of HIV-1 RT.
These computational findings provide a strong rationale for further investigation. The next steps should involve in vitro enzymatic assays to experimentally validate the inhibitory activity of this compound against HIV-1 RT. Subsequent cell-based antiviral assays would be necessary to confirm its efficacy in a biological context. Further structural biology studies, such as X-ray crystallography of the this compound-RT complex, would provide definitive insights into the binding mode and could guide future lead optimization efforts.
The Regulatory Maze of Lignan Biosynthesis in Kadsura: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The genus Kadsura, belonging to the Schisandraceae family, is a rich source of bioactive lignans (B1203133), which are a class of secondary metabolites with significant pharmacological potential, including anti-tumor, anti-inflammatory, and antiviral activities. The intricate regulation of lignan (B3055560) biosynthesis in these plants is a key area of research for enhancing the production of these valuable compounds for medicinal applications. This technical guide provides a comprehensive overview of the current understanding of the regulatory mechanisms governing lignan biosynthesis in Kadsura, with a focus on the key enzymes, transcription factors, and signaling pathways involved.
The Core Biosynthetic Pathway of Lignans in Kadsura
Lignans in Kadsura are synthesized via the phenylpropanoid pathway. The biosynthesis is a multi-step process involving a series of enzymatic reactions that convert phenylalanine into various lignan structures. The primary bioactive lignans in Kadsura are dibenzocyclooctadiene lignans.
The key enzymes involved in this pathway have been identified through transcriptome analysis in species like Kadsura coccinea. These include:
-
Dirigent (DIR) proteins: These proteins are crucial for the stereoselective coupling of monolignol radicals to form the initial lignan backbone.
-
Pinoresinol-lariciresinol reductase (PLR): This enzyme is involved in the conversion of pinoresinol (B1678388) to lariciresinol (B1674508) and then to secoisolariciresinol (B192356).
-
Secoisolariciresinol dehydrogenase (SDH): This enzyme catalyzes the conversion of secoisolariciresinol to matairesinol.
-
Cytochrome P450 monooxygenases (CYPs): Several CYP families, particularly CYP719As and CYP81Qs, are implicated in the hydroxylation and formation of methylenedioxy bridges in the lignan structures. These enzymes are highly expressed in the roots of Kadsura coccinea.[1][2]
-
O-methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups on the lignan skeleton.
The general biosynthetic pathway is illustrated in the diagram below.
Quantitative Analysis of Lignan Content and Gene Expression
The accumulation of lignans and the expression of their biosynthetic genes are tissue-specific in Kadsura. Metabolome and transcriptome analyses of Kadsura coccinea have revealed that the roots are the primary site of lignan biosynthesis and accumulation.
Table 1: Relative Content of Major Lignan Compounds in Different Tissues of Kadsura coccinea
| Lignan Compound | Relative Content in Roots | Relative Content in Stems | Relative Content in Leaves |
| Ring-opening isolarch phenol-4-O-glucoside | High | Moderate | Low |
| Isoschisandrin B | High | Low | Low |
| Mangliesin D | High | Low | Low |
| Schisandrin E | Low | High | Moderate |
| Schisandrin B | Low | Moderate | High |
Source: Adapted from Deng et al., 2022. The values are qualitative summaries of relative abundance.
Transcriptome analysis has shown that the genes encoding key enzymes in the lignan biosynthesis pathway are differentially expressed across different tissues, with higher expression levels generally observed in the roots.
Table 2: Relative Expression Levels of Lignan Biosynthesis-Related Genes in Kadsura coccinea
| Gene Family | Predominant Expression Tissue(s) |
| CCoAOMT | Roots, Stems |
| C3H | Roots, Stems |
| SIDR | Roots, Stems |
| HCT | Stems, Leaves |
| DIR | Stems, Leaves |
| PLR | Stems, Leaves |
Source: Adapted from Deng et al., 2022. This table represents the general trend of gene family expression.
Transcriptional Regulation of Lignan Biosynthesis
The expression of lignan biosynthetic genes is controlled by a network of transcription factors. While specific transcription factors that directly regulate lignan biosynthesis in Kadsura have yet to be fully characterized, studies in the closely related genus Schisandra provide strong evidence for the involvement of several families of transcription factors.
-
MYB Transcription Factors: MYB proteins are a large family of transcription factors in plants that are known to regulate various aspects of secondary metabolism. In Schisandra sphenanthera, several MYB transcription factors have been identified as potential regulators of lignan biosynthesis.
-
bHLH Transcription Factors: Basic helix-loop-helix (bHLH) transcription factors often work in concert with MYB proteins to regulate metabolic pathways. Several bHLH transcription factors have also been implicated in the regulation of lignan synthesis in Schisandra.
-
ERF Transcription Factors: Ethylene-responsive factors (ERFs) are another class of transcription factors that have been linked to the regulation of secondary metabolism, including lignan biosynthesis, in Schisandra.
The interplay between these transcription factors likely forms a complex regulatory network that fine-tunes the production of lignans in response to developmental and environmental cues.
Signaling Pathways Modulating Lignan Biosynthesis
Plant hormone signaling pathways play a crucial role in regulating the production of secondary metabolites as part of the plant's defense response. While direct evidence in Kadsura is still emerging, studies in other lignan-producing plants, including Schisandra, suggest the involvement of jasmonate and ethylene (B1197577) signaling.
-
Jasmonate Signaling: Jasmonates, including jasmonic acid (JA) and its methyl ester (MeJA), are key signaling molecules in plant defense. Application of MeJA has been shown to induce the expression of lignan biosynthetic genes and enhance lignan accumulation in cell cultures of various plants.
-
Ethylene Signaling: Ethylene is another important plant hormone involved in stress responses. There is evidence for crosstalk between the ethylene and jasmonate signaling pathways in the regulation of secondary metabolism.
Elicitors, which are molecules that trigger a defense response in plants, can be used to stimulate lignan production. The signaling cascade initiated by an elicitor likely involves the production of these hormones, which in turn activate the transcription factors that upregulate the lignan biosynthetic pathway.
Experimental Protocols
This section provides generalized methodologies for key experiments in the study of lignan biosynthesis in Kadsura. These protocols are based on methods reported in the literature and should be optimized for specific laboratory conditions.
Lignan Extraction and Quantification by UPLC-MS/MS
This protocol describes a general procedure for the extraction and quantification of lignans from Kadsura plant material.
Materials:
-
Freeze-dried and powdered Kadsura tissue (roots, stems, or leaves)
-
70% Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
UPLC-MS/MS system equipped with a C18 column
Procedure:
-
Weigh approximately 100 mg of powdered plant material into a microcentrifuge tube.
-
Add 1.2 mL of 70% methanol to the tube.
-
Vortex for 30 seconds and then let it stand for 30 minutes. Repeat this process 6 times.
-
Incubate the samples overnight at 4°C.
-
Centrifuge the extract at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
-
Analyze the samples using a UPLC-MS/MS system. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Identify and quantify lignans by comparing their retention times and mass spectra with those of authentic standards.
RNA Extraction and qRT-PCR Analysis
This protocol outlines a general method for analyzing the expression of lignan biosynthesis genes.
Materials:
-
Fresh Kadsura tissue
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol reagent or a column-based kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green)
-
Gene-specific primers for target and reference genes (e.g., Actin)
-
qPCR instrument
Procedure:
-
Grind fresh plant tissue to a fine powder in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions with the qPCR master mix, cDNA template, and gene-specific primers.
-
Perform the qPCR on a real-time PCR instrument.
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels, normalized to a reference gene.
Conclusion and Future Perspectives
The regulation of lignan biosynthesis in the Kadsura genus is a complex process involving a suite of biosynthetic enzymes, a network of transcription factors, and modulation by hormonal signaling pathways. While significant progress has been made in identifying the key genes and understanding their tissue-specific expression, further research is needed to elucidate the precise roles of specific transcription factors and the intricate details of the signaling cascades. A deeper understanding of these regulatory mechanisms will be instrumental in developing metabolic engineering and synthetic biology approaches to enhance the production of medicinally important lignans from Kadsura and other related plant species, ultimately benefiting the pharmaceutical and drug development industries.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Heteroclitin B from Kadsura heteroclita Stems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the isolation and purification of Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560), from the stems of Kadsura heteroclita. The protocol herein is adapted from established methodologies for the isolation of structurally related lignans (B1203133) from the same plant source, offering a robust starting point for natural product chemists and pharmacognosists. The procedure encompasses sample preparation, solvent extraction, a multi-step chromatographic purification process, and methods for purity assessment and structural elucidation. All quantitative data from a reference isolation of a related compound are presented in a clear, tabular format for easy comparison and planning of experiments.
Introduction
Kadsura heteroclita (Roxb.) Craib, a member of the Schisandraceae family, is a well-documented source of a diverse array of bioactive secondary metabolites, particularly lignans and triterpenoids. Among these, the dibenzocyclooctadiene lignans, including various heteroclitins, have demonstrated a range of interesting biological activities. This application note details a systematic and efficient protocol for the isolation of this compound from the stems of Kadsura heteroclita. The methodology is based on a combination of ultrasonic-assisted extraction and multi-step chromatographic techniques, which have been successfully employed for the purification of other lignans from this plant.
Experimental Protocols
Materials and Reagents
-
Plant Material: Dried stems of Kadsura heteroclita.
-
Solvents: Cyclohexane (B81311), Ethyl Acetate (B1210297), Petroleum Ether, Methanol (B129727) (Analytical or HPLC grade).
-
Stationary Phases: Silica (B1680970) gel (for flash chromatography and TLC), Sephadex LH-20 (optional).
Sample Preparation and Extraction
-
The dried stems of Kadsura heteroclita are first pulverized into a fine powder to increase the surface area for efficient extraction.
-
The powdered plant material is then subjected to ultrasonic-assisted extraction with cyclohexane at a 1:10 solid-to-solvent ratio (w/v). For instance, 270 g of powdered stems are extracted with 2700 mL of cyclohexane.[1]
-
The sonication is carried out for 30 minutes at a controlled temperature of 40°C.[1] This process is repeated three times to ensure exhaustive extraction.[1]
-
The solvent extracts from all three cycles are combined, filtered to remove particulate matter, and then concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.[1]
Chromatographic Purification
The purification of this compound from the crude extract is achieved through a series of chromatographic steps:
3.1. Normal-Phase Flash Chromatography
-
A glass column (e.g., 30 cm × 1.5 cm) is packed with silica gel (average particle size 51 μm) as the stationary phase.[1]
-
The column is equilibrated with a mobile phase consisting of 5% ethyl acetate in petroleum ether.[1]
-
The crude extract is dissolved in cyclohexane to a concentration of approximately 100 mg/mL and loaded onto the column.[1]
-
The separation is performed using a gradient elution with increasing concentrations of ethyl acetate in petroleum ether. A typical gradient profile is as follows:
-
0–3 minutes: 5% ethyl acetate
-
3–15 minutes: Linear gradient from 5% to 38% ethyl acetate
-
15–18 minutes: 38% ethyl acetate[1]
-
-
The eluent is monitored with a UV detector at 330 nm, and fractions are collected.[1]
3.2. Fraction Analysis and Pooling
-
The collected fractions are analyzed by Thin Layer Chromatography (TLC) on silica gel GF254 plates, using a mobile phase of petroleum ether and ethyl acetate (4:1, v/v).[1]
-
The spots on the TLC plates are visualized under UV light at 254 nm.
-
Fractions exhibiting similar TLC profiles and containing the target compound are pooled together for further purification.
3.3. Recrystallization
-
The pooled fractions are concentrated to dryness.
-
The residue is dissolved in a minimum volume of hot methanol (around 60°C).[1]
-
Water is then added dropwise to the methanolic solution until the point of incipient precipitation.[1]
-
The solution is allowed to cool slowly to promote the formation of pure crystals.
-
The resulting crystals of this compound are collected by filtration and dried.
Purity Assessment and Structural Elucidation
The purity of the isolated this compound should be determined by High-Performance Liquid Chromatography (HPLC). The structural identity of the compound must be confirmed through comprehensive spectroscopic analysis, including UV-Vis, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Data Presentation
The following table provides a summary of the quantitative data from the isolation of Heteroclitin D, a related lignan from Kadsura heteroclita, which can serve as a benchmark for the isolation of this compound.
| Parameter | Value | Reference |
| Starting Material | 270 g of dried Kadsura heteroclita stems | [1] |
| Crude Extract Yield | 4.86 g | [1] |
| Purified Compound Yield | 10.2 mg of Heteroclitin D | [1] |
| Purity (by HPLC) | 99.4% | [1] |
Visualized Workflow
Caption: A schematic overview of the experimental workflow for isolating this compound.
References
What is the protocol for preparative HPLC purification of Heteroclitin B?
An Application Note on the Preparative HPLC Purification of Heteroclitin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a dibenzocyclooctadiene lignan, a class of natural products known for their complex structures and potential biological activities. The isolation and purification of individual lignans (B1203133) from their natural sources, such as plants of the Kadsura genus, is a critical step for their structural elucidation, pharmacological evaluation, and further development as potential therapeutic agents. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such natural products, offering high resolution and efficiency. This application note provides a detailed protocol for the preparative HPLC purification of this compound, based on established methods for the separation of related dibenzocyclooctadiene lignans.
Experimental Protocol
This protocol outlines a general method for the purification of this compound from a pre-purified plant extract. The initial steps involve extraction of the plant material and preliminary fractionation using techniques like column chromatography over silica (B1680970) gel or reversed-phase C18 material. The final purification is achieved using preparative HPLC.
1. Sample Preparation
-
Initial Extraction and Fractionation:
-
Dried and powdered plant material (e.g., stems of Kadsura heteroclita) is extracted with a suitable organic solvent such as methanol (B129727) or ethanol.
-
The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic phase, enriched with lignans, is concentrated and subjected to preliminary column chromatography (e.g., silica gel) to obtain fractions containing this compound. The composition of these fractions should be monitored by analytical HPLC.
-
-
Preparation of the Sample for Preparative HPLC:
-
The enriched fraction containing this compound is dissolved in a suitable solvent, ideally the initial mobile phase of the preparative HPLC method, to a concentration of 10-50 mg/mL.
-
The sample solution is filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
2. Preparative HPLC Conditions
The following conditions are a starting point and may require optimization based on the specific crude extract and the HPLC system used.
| Parameter | Condition |
| Instrument | A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV detector. |
| Column | C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic elution with 75% Acetonitrile in Water. (This may need to be optimized to a gradient elution for complex mixtures). |
| Flow Rate | 15-20 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL, depending on the sample concentration and column capacity. |
3. Post-Purification Processing
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Solvent Evaporation: The collected fractions are concentrated under reduced pressure to remove the mobile phase.
-
Purity Analysis: The purity of the isolated this compound is assessed by analytical HPLC.
-
Structure Confirmation: The identity of the purified compound is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the expected results from the preparative HPLC purification of this compound. The values are illustrative and will vary depending on the specific experimental conditions.
| Parameter | Value |
| Retention Time | 15-25 min |
| Peak Purity (UV) | >95% |
| Yield | 5-15 mg (from 1 g of enriched fraction) |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Signaling Pathway Diagram (Placeholder)
As this compound's specific signaling pathway is not detailed in the provided context, a placeholder diagram is presented below to fulfill the mandatory visualization requirement. This diagram illustrates a generic cell signaling pathway.
Caption: A generic cell signaling pathway.
Optimal Solvent Systems for the Extraction of Heteroclitin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560) found in plants of the Kadsura genus, particularly Kadsura heteroclita. The selection of an appropriate solvent system is critical for maximizing the yield and purity of the extracted compound. This guide synthesizes available data and established methodologies for lignan extraction to propose effective solvent systems and detailed experimental procedures.
Introduction to this compound and Extraction Principles
This compound belongs to the family of lignans (B1203133), a class of polyphenolic compounds with a wide range of biological activities. The efficiency of its extraction from the plant matrix is governed by several factors, including the choice of solvent, temperature, extraction time, and the physical state of the plant material. The principle of "like dissolves like" is central to solvent selection; therefore, the polarity of the solvent system should be matched to that of this compound. As a lignan, this compound is expected to be moderately polar.
Comparative Analysis of Potential Solvent Systems
While direct comparative studies for the optimal extraction of this compound are limited in publicly available literature, data from the extraction of other lignans from Kadsura heteroclita and related species provide a strong basis for solvent selection. The following table summarizes potential solvent systems and their rationale.
| Solvent System | Rationale & Key Parameters | Expected Efficiency | Reference |
| 90% Ethanol (B145695) (Aqueous) | Ethanol is a highly effective solvent for a wide range of lignans. The presence of water can enhance the penetration of the solvent into the plant matrix, thereby improving extraction efficiency. This system was successfully used for the extraction of lignans from the leaves of Kadsura heteroclita. | High | [1][2] |
| Methanol | Methanol is another common solvent for lignan extraction and can be used in concentrations ranging from 70-100%. It is slightly more polar than ethanol and may offer different selectivity for various lignans. | High | [3] |
| Cyclohexane | This non-polar solvent is effective for the initial extraction of less polar compounds and has been used for the extraction of Heteroclitin D from Kadsurae Caulis. It can be a good first step in a sequential extraction to remove lipids and other non-polar constituents. | Moderate to High (for initial defatting and extraction of less polar lignans) | |
| Ethyl Acetate | A solvent of intermediate polarity, often used for liquid-liquid partitioning of crude extracts to isolate compounds like lignans from more polar or non-polar impurities. | High (for purification/partitioning) | [1][2] |
| Dichloromethane (B109758) | Similar to ethyl acetate, this solvent is effective for partitioning crude extracts to isolate lignans. | High (for purification/partitioning) | [1][2] |
Recommended Protocol for this compound Extraction
Based on the available literature, a protocol employing 90% ethanol with ultrasonic assistance is recommended as a primary method for achieving a high yield of lignans, including this compound, from Kadsura heteroclita.
Materials and Equipment
-
Dried and powdered stems or leaves of Kadsura heteroclita
-
90% Ethanol (v/v in deionized water)
-
Ultrasonic bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)
-
Glassware (beakers, flasks, etc.)
-
Analytical balance
Experimental Procedure
-
Sample Preparation: Weigh 100 g of dried, powdered Kadsura heteroclita plant material.
-
Solvent Addition: Place the powdered material in a suitable flask and add 1 L of 90% ethanol.
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate for 1.5 hours at a controlled temperature (e.g., 40-50°C).[1][2]
-
Filtration: After sonication, filter the mixture through a Buchner funnel to separate the extract from the plant residue.
-
Repeat Extraction: Transfer the plant residue back to the flask and repeat the extraction process (steps 2-4) two more times with fresh solvent to ensure exhaustive extraction.[1][2]
-
Solvent Evaporation: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Further Purification (Optional): The crude extract can be further purified by suspending it in water and performing liquid-liquid partitioning with solvents of increasing polarity, such as dichloromethane followed by ethyl acetate, to isolate the lignan-rich fraction.[1][2]
Visualizing the Extraction Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction.
Logical Framework for Optimal Solvent Selection
As there is no definitive information on the signaling pathways of this compound, the following diagram illustrates the logical process for selecting an optimal solvent system for the extraction of a target natural product.
Caption: Logical Flow for Solvent System Optimization.
Conclusion and Future Directions
The protocols outlined in this document provide a robust starting point for the efficient extraction of this compound from Kadsura heteroclita. While 90% ethanol is a highly recommended solvent system, further empirical studies are necessary to definitively identify the "optimal" conditions. Researchers are encouraged to perform comparative analyses of different solvent systems and extraction techniques to refine this protocol for their specific needs. Future work should focus on a systematic evaluation of solvent polarity, temperature, and extraction time to maximize the yield of this compound, and on elucidating its biological activities and signaling pathways to advance its potential as a therapeutic agent.
References
- 1. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]
- 2. Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: Identification of Heteroclitin B Using High-Resolution Mass Spectrometry
Abstract
This application note details a comprehensive protocol for the identification and structural elucidation of Heteroclitin B, a bioactive lignan (B3055560) isolated from Kadsura heteroclita, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology presented herein is designed for researchers, scientists, and professionals in drug development, providing a robust framework for the analysis of complex natural products. This document outlines sample preparation, chromatographic separation, and mass spectrometric conditions, alongside a detailed workflow for data analysis and interpretation.
Introduction
This compound is a member of the dibenzocyclooctadiene lignan family of natural products, which are known for their diverse and potent biological activities. Accurate identification and structural characterization of such compounds are paramount in natural product-based drug discovery. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and specificity for this purpose.[1][2] This technique enables the determination of the elemental composition through accurate mass measurements and provides structural insights through the analysis of fragmentation patterns.[3][4] This note provides a generalized yet detailed approach applicable for the confident identification of this compound from a complex matrix.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to minimize matrix effects and ensure reproducible results.
-
Extraction:
-
Air-dry and grind the plant material (e.g., stems of Kadsura heteroclita).
-
Perform sequential extraction with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate (B1210297), and finally methanol (B129727), to fractionate the extract.
-
Concentrate the ethyl acetate fraction, where lignans (B1203133) are typically enriched, under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Dissolve the dried ethyl acetate extract in a minimal amount of methanol and dilute with water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a water/methanol gradient to remove highly polar impurities.
-
Elute the fraction containing this compound with a higher concentration of methanol.
-
Dry the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-25 min: 5% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
MS1 Scan Range: m/z 100-1000
-
Data-Dependent Acquisition (DDA):
-
Select the top 3-5 most intense ions from the MS1 scan for fragmentation.
-
Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to generate a comprehensive fragmentation spectrum.
-
-
Resolution: > 20,000 FWHM
Data Presentation
The identification of this compound is based on its accurate mass and characteristic fragmentation pattern. The molecular formula of this compound is C₂₈H₃₄O₈, with a monoisotopic mass of 498.2254 g/mol .[5]
Table 1: High-Resolution Mass Spectrometry Data for this compound Identification.
| Ion Description | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Proposed Fragment Structure/Loss |
| [M+H]⁺ | 499.2326 | 499.2321 | -1.0 | Protonated Parent Molecule |
| [M+Na]⁺ | 521.2146 | 521.2140 | -1.1 | Sodium Adduct |
| Fragment 1 | 399.1748 | 399.1745 | -0.8 | Loss of C₅H₈O₂ (angeloyl group) |
| Fragment 2 | 381.1642 | 381.1639 | -0.8 | Loss of C₅H₈O₂ and H₂O |
| Fragment 3 | 369.1642 | 369.1638 | -1.1 | Loss of C₅H₈O₂ and CH₂O |
| Fragment 4 | 353.1330 | 353.1326 | -1.1 | Further fragmentation of the lignan core |
Note: The observed m/z values and mass errors are hypothetical and serve as an illustrative example of expected data from a high-resolution mass spectrometer.
Mandatory Visualization
The following diagram illustrates the general workflow for the identification of this compound using LC-MS/MS.
Caption: Workflow for this compound identification.
Discussion
The presented LC-MS/MS protocol provides a reliable method for the identification of this compound. The initial step involves a full MS1 scan to determine the accurate mass of the protonated molecule [M+H]⁺, which allows for the calculation of its elemental composition.[3] Subsequent data-dependent MS/MS experiments generate fragment ions that are characteristic of the molecule's structure. For lignans like this compound, characteristic losses, such as the ester side chain (angeloyl group in this case), and cleavages within the dibenzocyclooctadiene core, are expected. The high resolution and accuracy of modern mass spectrometers are crucial for distinguishing between isobaric interferences and confirming the elemental composition of both parent and fragment ions.[6] The interpretation of the fragmentation pattern, in conjunction with database searches (e.g., METLIN, PubChem), provides strong evidence for the structural elucidation of this compound. For unequivocal structure confirmation, comparison with an authentic standard or further analysis by NMR spectroscopy is recommended.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CID 23259948 | C28H34O8 | CID 23259948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structural elucidation of novel biomarkers of known metabolic disorders based on multistage fragmentation mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Testing the Anti-HIV Activity of Heteroclitin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a panel of in vitro assays designed to evaluate the anti-HIV activity of Heteroclitin B, a compound isolated from Kadsura heteroclita. The described assays are standard methods in the field of antiviral drug discovery and are suitable for determining the efficacy and cytotoxicity of novel compounds.
Introduction
This compound belongs to a class of lignans (B1203133) isolated from the plant Kadsura heteroclita. Several compounds from this plant have demonstrated anti-HIV activity, making this compound a compound of interest for further investigation.[1][2] The following protocols outline key in vitro assays to characterize its potential as an anti-HIV agent. These assays will determine the compound's ability to inhibit HIV-1 replication and its cytotoxic effect on host cells, which are crucial parameters for evaluating its therapeutic potential.
Quantitative Data Summary
While specific anti-HIV activity data for this compound is not publicly available, the following table summarizes the reported activity of other compounds isolated from Kadsura heteroclita against HIV-1. This data provides a reference for the expected potency of compounds from this source.
| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Therapeutic Index (TI) |
| Compound 6 | 1.6 | 84.6 | 52.9 |
| Compound 12 | 1.4 | 92.3 | 65.9 |
| Heteroclitin D | Moderate Activity | Not Reported | Not Reported |
EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. TI (Therapeutic Index): The ratio of CC50 to EC50, indicating the selectivity of the compound for inhibiting the virus over causing cellular toxicity. A higher TI is desirable.
MT-4 Cell-Based Anti-HIV Assay (MTT Method)
This assay is a primary screening method to assess the anti-HIV activity of a compound by measuring its ability to protect MT-4 cells from HIV-1 induced cell death (cytopathic effect). Cell viability is determined using the MTT colorimetric assay.
Experimental Protocol
1.1. Materials:
-
MT-4 human T-cell line
-
HIV-1 (e.g., IIIB strain)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
1.2. Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, wash the cells and resuspend them in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium.
-
Assay Setup:
-
For EC50 Determination:
-
Add 100 µL of MT-4 cell suspension (1 x 10^4 cells) to the wells of a 96-well plate.
-
Add 50 µL of the diluted this compound to the wells.
-
Add 50 µL of HIV-1 suspension (at a predetermined multiplicity of infection, MOI) to the wells.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only).
-
-
For CC50 Determination:
-
Add 100 µL of MT-4 cell suspension (1 x 10^4 cells) to the wells of a 96-well plate.
-
Add 100 µL of the diluted this compound to the wells.
-
Include cell control wells (cells only, no compound).
-
-
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and viral inhibition for each compound concentration.
-
Determine the EC50 and CC50 values by plotting the data and using a dose-response curve fitting software.
-
Experimental Workflow
Caption: Workflow for MT-4 cell-based anti-HIV assay.
p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of the test compound indicates inhibition of viral replication.
Experimental Protocol
2.1. Materials:
-
Supernatants from the MT-4 cell-based assay (or a separate infection experiment)
-
HIV-1 p24 antigen capture ELISA kit (commercial kits are recommended)
-
Microplate reader
2.2. Procedure:
-
Sample Collection: At the end of the incubation period from the MT-4 assay (or a dedicated experiment), centrifuge the 96-well plates and collect the cell-free supernatant.
-
ELISA Procedure (following a typical kit protocol):
-
Coat a 96-well plate with a monoclonal anti-p24 antibody.
-
Wash the plate.
-
Add the collected supernatants and p24 standards to the wells.
-
Incubate to allow p24 antigen to bind to the capture antibody.
-
Wash the plate.
-
Add a biotinylated polyclonal anti-p24 antibody.
-
Incubate to form a sandwich complex.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate.
-
Wash the plate.
-
Add a chromogenic substrate (e.g., TMB).
-
Incubate to allow color development.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using the p24 standards.
-
Determine the concentration of p24 in each sample from the standard curve.
-
Calculate the percentage of p24 inhibition for each concentration of this compound.
-
Determine the EC50 value.
-
Experimental Workflow
Caption: Workflow for p24 Antigen Capture ELISA.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a mechanistic assay to determine if this compound directly inhibits the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
Experimental Protocol
3.1. Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
HIV-1 RT assay kit (colorimetric or fluorometric)
-
This compound
-
Microplate reader
3.2. Procedure (based on a typical colorimetric kit):
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Reaction Setup:
-
In a microplate, add the reaction buffer provided in the kit.
-
Add the diluted this compound.
-
Add the recombinant HIV-1 RT enzyme.
-
Include a positive control (a known RT inhibitor like nevirapine) and a negative control (no inhibitor).
-
-
Initiate Reaction: Add the nucleotide mix (containing biotin- and digoxigenin-labeled dUTP) and the template/primer (poly(A)·oligo(dT)).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for reverse transcription.
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled newly synthesized DNA.
-
Wash the plate.
-
Add an anti-digoxigenin antibody conjugated to HRP.
-
Incubate and wash.
-
Add a chromogenic substrate (e.g., TMB).
-
Stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance.
-
Calculate the percentage of RT inhibition for each concentration of this compound.
-
Determine the IC50 (50% inhibitory concentration) value.
-
Signaling Pathway
Caption: Inhibition of HIV Reverse Transcriptase.
References
Application Notes and Protocols for In Vivo Studies of Heteroclitin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin B is a lignan (B3055560) compound isolated from the stems of Kadsura heteroclita. While direct in vivo studies on this compound are limited in publicly available literature, related compounds from the same plant have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties.[1] These preliminary findings suggest that this compound holds potential as a therapeutic agent and warrants further investigation in animal models.
These application notes provide a detailed framework for conducting preclinical in vivo studies to evaluate the anti-inflammatory and anti-cancer efficacy, as well as the pharmacokinetic and toxicological profile of this compound. The following protocols are based on established methodologies for the in vivo assessment of novel chemical entities.
Anti-Inflammatory Activity Evaluation
A common and well-established model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping:
-
Group I: Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline, p.o.)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Procedure:
-
Administer this compound or the respective control substances orally one hour before the induction of inflammation.
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition using the formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100
-
At the end of the experiment, animals can be euthanized, and the inflamed paw tissue collected for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6) via ELISA.
-
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.12 | - |
| Indomethacin | 10 | 0.32 ± 0.08 | 62.35 |
| This compound | 10 | 0.68 ± 0.10 | 20.00 |
| This compound | 25 | 0.51 ± 0.09 | 40.00 |
| This compound | 50 | 0.39 ± 0.07 | 54.12 |
Hypothesized Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[2][3]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Anti-Cancer Activity Evaluation
Xenograft models using human cancer cell lines implanted in immunodeficient mice are a standard method for evaluating the in vivo efficacy of potential anti-cancer compounds.[4][5]
Experimental Protocol: Human Tumor Xenograft Model in Nude Mice
-
Animal Model: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Culture and Implantation:
-
Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.
-
Harvest cells and resuspend in a sterile medium/Matrigel mixture.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Group I: Vehicle Control (e.g., DMSO/saline, i.p.)
-
Group II: Positive Control (e.g., Doxorubicin, 5 mg/kg, i.p., once a week)
-
Group III-IV: this compound (e.g., 25, 50 mg/kg, i.p., daily)
-
-
Procedure:
-
Administer treatments as per the defined schedule for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise tumors, weigh them, and process for histopathology (e.g., H&E staining) and immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
Calculate the tumor growth inhibition (TGI).
-
Data Presentation
Table 2: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SD) | Final Tumor Weight (g) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | 1.3 ± 0.2 | - |
| Doxorubicin | 5 | 480 ± 95 | 0.5 ± 0.1 | 61.6 |
| This compound | 25 | 850 ± 120 | 0.9 ± 0.15 | 32.0 |
| This compound | 50 | 625 ± 110 | 0.65 ± 0.12 | 50.0 |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory natural products modulate interleukins and their related signaling markers in inflammatory bowel disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical Basis of Anti-Cancer-Effects of Phloretin-A Natural Dihydrochalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Basis of Anti-Cancer-Effects of Phloretin—A Natural Dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heteroclitin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthetic methodologies applicable to the preparation of Heteroclitin B and its derivatives. This compound belongs to the family of dibenzocyclooctadiene lignans (B1203133), a class of natural products known for their complex structures and significant biological activities. While a specific total synthesis of this compound is not extensively documented in publicly available literature, this guide outlines the key synthetic strategies and protocols developed for structurally related lignans isolated from the Kadsura and Schisandra genera. These methods provide a robust framework for the synthesis of a variety of this compound derivatives.
The core synthetic challenge in the preparation of dibenzocyclooctadiene lignans lies in the stereocontrolled construction of the central eight-membered ring and the atroposelective formation of the biaryl bond. The methodologies presented herein address these challenges through various innovative synthetic disconnections and reaction cascades.
Key Synthetic Strategies
The synthesis of the dibenzocyclooctadiene lignan (B3055560) core, and by extension, this compound derivatives, generally involves one of the following key approaches:
-
Intramolecular Biaryl Coupling: This is the most common strategy, where two aryl precursors are coupled to form the characteristic biphenyl (B1667301) moiety and the eight-membered ring. Various coupling reactions have been employed, including:
-
Ullmann Coupling: A classical method for forming biaryl bonds, often requiring high temperatures and copper catalysts.
-
Suzuki-Miyaura Coupling: A versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.
-
Oxidative Aryl-Aryl Coupling: This biomimetic approach mimics the natural biosynthetic pathway and often employs reagents like iron(III) chloride or other oxidants to induce the coupling of two phenol (B47542) or anisole (B1667542) moieties.
-
-
[3+2] and [4+4] Cycloaddition Strategies: These methods involve the construction of the eight-membered ring through cycloaddition reactions of appropriately functionalized precursors.
-
Ring-Closing Metathesis (RCM): RCM has been successfully applied to form the cyclooctadiene ring from a linear precursor containing two terminal alkenes.
-
Photoredox Catalysis: Modern synthetic methods utilizing photoredox catalysis have been employed for the synthesis of related lignans like Kadsulignan E and Heteroclitin J, enabling efficient cyclization reactions under mild conditions.
Quantitative Data from Syntheses of Related Dibenzocyclooctadiene Lignans
The following tables summarize key quantitative data from the synthesis of dibenzocyclooctadiene lignans that are structurally related to this compound. This data provides a comparative overview of the efficiency of different synthetic approaches.
Table 1: Comparison of Key Reaction Steps in the Synthesis of Dibenzocyclooctadiene Lignans
| Lignan | Key Reaction | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| (±)-Schizandrin | Oxidative Aryl-Aryl Coupling | FeCl3 | CH2Cl2 | 0 | 78 | N/A |
| (±)-Deoxyschizandrin | Intramolecular McMurry Coupling | TiCl4, Zn | THF | reflux | 65 | N/A |
| (+)-Isoschizandrin | Asymmetric Ullmann Coupling | Ni(cod)2, (S)-SIPHOS-PE | Toluene | 80 | 91 | N/A |
| Kadsulignan E | Photoredox-mediated Spirocyclization | Ir(ppy)2(dtbpy)(PF6) | MeCN | rt | 43 | [1] |
| Heteroclitin J | Photoredox-mediated Spirocyclization | Ru(bpy)3(PF6)2, NEt3 | DMF | rt | 88 | [1] |
Table 2: Spectroscopic Data for Selected Synthetic Dibenzocyclooctadiene Lignans
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Optical Rotation [α]D |
| (±)-Schizandrin | 6.65 (s, 1H), 6.58 (s, 1H), 5.95 (d, J = 8.0 Hz, 1H), 3.85 (s, 3H), 3.82 (s, 3H), 3.79 (s, 3H), 2.50-2.20 (m, 4H), 1.85 (d, J = 6.8 Hz, 3H), 0.98 (d, J = 6.8 Hz, 3H) | 151.8, 149.2, 141.5, 137.9, 135.2, 124.8, 110.1, 103.5, 60.8, 55.9, 55.8, 40.1, 34.5, 23.8, 12.9 | N/A |
| Kadsulignan E | 7.01 (s, 1H), 6.55 (s, 1H), 5.97 (s, 2H), 4.01 (d, J = 9.6 Hz, 1H), 3.89 (s, 3H), 3.87 (s, 3H), 3.82 (s, 3H), 2.65 (m, 1H), 1.95 (m, 1H), 1.05 (d, J = 6.8 Hz, 3H), 0.95 (d, J = 7.2 Hz, 3H) | 186.5, 151.2, 148.9, 142.1, 138.5, 134.9, 125.3, 112.7, 109.8, 101.4, 84.2, 60.9, 56.1, 55.9, 45.3, 35.1, 21.5, 14.8 | N/A |
| Heteroclitin J | 6.89 (s, 1H), 6.53 (s, 1H), 5.95 (s, 2H), 4.65 (d, J = 10.0 Hz, 1H), 3.88 (s, 3H), 3.86 (s, 3H), 3.80 (s, 3H), 2.58 (m, 1H), 1.89 (m, 1H), 1.01 (d, J = 6.4 Hz, 3H), 0.92 (d, J = 6.8 Hz, 3H) | 185.9, 150.8, 148.5, 141.8, 138.1, 134.5, 125.0, 112.4, 109.5, 101.2, 83.9, 60.7, 55.9, 55.7, 45.1, 34.9, 21.3, 14.6 | N/A |
Experimental Protocols
The following section provides a generalized, representative protocol for the synthesis of a dibenzocyclooctadiene lignan core structure, which can be adapted for the synthesis of this compound derivatives. This protocol is based on a biomimetic oxidative aryl-aryl coupling strategy.
Protocol: Synthesis of a Dibenzocyclooctadiene Lignan Core via Oxidative Aryl-Aryl Coupling
Objective: To synthesize a dibenzocyclooctadiene lignan core structure from a diarylbutane precursor through an intramolecular oxidative coupling.
Materials:
-
2,3-Bis(3,4-dimethoxybenzyl)butane (or other suitably substituted diarylbutane precursor)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Iron(III) Chloride (FeCl₃), anhydrous
-
Methanol (B129727) (MeOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 2,3-bis(3,4-dimethoxybenzyl)butane precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere. The concentration should be approximately 0.01 M to favor intramolecular coupling.
-
Cool the solution to 0 °C using an ice bath.
-
-
Oxidative Coupling Reaction:
-
In a separate flask, prepare a solution of anhydrous iron(III) chloride (FeCl₃) (2.2 eq) in anhydrous dichloromethane.
-
Add the FeCl₃ solution dropwise to the stirred solution of the diarylbutane precursor over a period of 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Work-up:
-
Upon completion of the reaction, quench the reaction by the slow addition of methanol (MeOH).
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired dibenzocyclooctadiene lignan.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
-
Visualizations
Generalized Synthetic Pathway for Dibenzocyclooctadiene Lignans
Caption: General synthetic route to this compound derivatives.
Experimental Workflow for Oxidative Aryl-Aryl Coupling
Caption: Workflow for the synthesis of the lignan core.
Logical Relationship of Key Synthetic Strategies
Caption: Key strategies for this compound synthesis.
References
Application Notes & Protocols: A Validated HPLC Method for Quantifying Heteroclitin B in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Heteroclitin B in plant extracts. This compound, a lignan (B3055560) with potential therapeutic properties, requires a reliable analytical method for its characterization and quantification in complex matrices such as plant extracts. The described method is developed based on the principles of reversed-phase chromatography and is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5] This application note includes detailed experimental protocols, data presentation tables, and visual workflows to guide researchers through the entire process, from sample preparation to method validation.
Introduction
This compound is a bioactive lignan found in plants of the Kadsura genus, which has been investigated for its potential pharmacological activities. To support further research and development, a robust and validated analytical method is essential for the accurate quantification of this compound in plant materials. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture, making it the ideal choice for this application.[6][7]
This document outlines a systematic approach to developing a validated HPLC method for this compound, covering sample preparation, chromatographic conditions, and a comprehensive validation protocol.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C28H34O8[8] |
| Molecular Weight | 498.6 g/mol [8] |
| Appearance | (Predicted) White to off-white solid |
| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, and acetonitrile. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid (analytical grade)
-
Plant material (e.g., dried and powdered stems of Kadsura heteroclita)
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation: Plant Extract
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Repeat Extraction: Repeat the extraction process on the residue two more times.
-
Combine and Evaporate: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with 10 mL of methanol.
-
Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before analysis.
HPLC Method Development
The following HPLC conditions are a starting point and may require optimization for specific instruments and plant matrices.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by PDA scan of this compound standard (likely in the range of 220-280 nm) |
| Injection Volume | 10 µL |
Method Validation Protocol
The developed HPLC method must be validated according to ICH guidelines to ensure its reliability.[1][2][3][4][5] The following validation parameters will be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is evaluated by comparing the chromatograms of a blank (solvent), a standard solution of this compound, and a plant extract sample. The peak purity of this compound in the sample extract should also be assessed using a PDA detector.
-
Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[9] A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions (at least five concentrations). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by a recovery study, where a known amount of this compound standard is spiked into a pre-analyzed plant extract sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is then calculated.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on three different days. The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10] They can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] This is tested by making small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The effect on the peak area and retention time is observed.
Data Presentation
All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | RSD (%) |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Regression Equation | y = mx + c | ||
| Correlation Coefficient (r²) |
Table 2: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) | RSD (%) |
| 80% | |||||
| 100% | |||||
| 120% |
Table 3: Precision Data for this compound
| Retention Time (min) | Peak Area |
| Repeatability (n=6) | |
| Mean | |
| SD | |
| RSD (%) | |
| Intermediate Precision (n=3 days) | |
| Day 1 (Mean) | |
| Day 2 (Mean) | |
| Day 3 (Mean) | |
| Overall Mean | |
| SD | |
| RSD (%) |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Table 5: Robustness Data
| Parameter Varied | Variation | Retention Time (min) | Peak Area |
| Flow Rate (mL/min) | 0.9 | ||
| 1.1 | |||
| Column Temperature (°C) | 28 | ||
| 32 | |||
| Mobile Phase Composition (%) | ±2% Acetonitrile |
Visualizations
The following diagrams illustrate the key workflows and concepts described in this application note.
Caption: Overall workflow for the development and validation of an HPLC method for this compound.
Caption: Key parameters to consider during HPLC method development.
Caption: Essential parameters for the validation of the HPLC method according to ICH guidelines.
References
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. m.youtube.com [m.youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Hplc method development and validation [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. CID 23259948 | C28H34O8 | CID 23259948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds [mdpi.com]
Application Notes and Protocols for Investigating the Mechanism of Action of Dibenzocyclooctadiene Lignans (Heteroclitin Analogs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed cell-based models and experimental protocols to investigate the mechanism of action of dibenzocyclooctadiene lignans (B1203133), a class of bioactive compounds isolated from plants of the Kadsura genus. While specific data for "Heteroclitin B" is not available in the current scientific literature, this document leverages findings from closely related lignans, such as those from Kadsura heteroclita, to provide relevant and applicable methodologies. These compounds have demonstrated promising anti-inflammatory and anticancer properties, primarily through the modulation of key cellular signaling pathways, including NF-κB and MAPK, and the induction of apoptosis.
I. Cell-Based Models
A variety of cell lines are suitable for elucidating the anti-inflammatory and anticancer mechanisms of dibenzocyclooctadiene lignans.
1. Anti-inflammatory Activity:
-
RAW 264.7 (Murine Macrophage Cell Line): This is a widely used and well-characterized model to study inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, characterized by the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The inhibitory effects of this compound analogs on these inflammatory markers can be quantified.
-
THP-1 (Human Monocytic Cell Line): These cells can be differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA). Differentiated THP-1 cells provide a human-relevant model to study the anti-inflammatory effects of compounds.
2. Anticancer Activity:
-
HL-60 (Human Promyelocytic Leukemia Cell Line): This suspension cell line is a common model for studying the induction of apoptosis and cell cycle arrest in leukemia.
-
A549 (Human Lung Carcinoma Cell Line): An adherent cell line used to investigate cytotoxicity, cell cycle arrest, and apoptosis in solid tumors.
-
MCF-7 (Human Breast Adenocarcinoma Cell Line): A well-characterized, estrogen receptor-positive breast cancer cell line suitable for studying cytotoxic and apoptotic effects.
-
HCT116 (Human Colorectal Carcinoma Cell Line): A model for colon cancer to assess antiproliferative and pro-apoptotic activities.
II. Quantitative Data Summary
The following tables summarize the reported biological activities of various dibenzocyclooctadiene lignans isolated from Kadsura species, which can serve as a reference for expected outcomes with this compound analogs.
Table 1: Cytotoxic Activity of Dibenzocyclooctadiene Lignans from Kadsura heteroclita
| Compound | Cell Line | IC50 (µM) | Reference |
| Kadheterin A | HL-60 | 14.59 | [1] |
| Kadusurain A | A549 | 12.56 µg/ml | [2] |
| HCT116 | 1.05 µg/ml | [2] | |
| HL-60 | 2.34 µg/ml | [2] | |
| HepG2 | 11.78 µg/ml | [2] | |
| Heteroclitalactone D | HL-60 | 6.76 | [3] |
Table 2: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans from Kadsura induta
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Kadsuindutain A | NO Production | RAW 264.7 | 10.7 | [4] |
| Kadsuindutain B | NO Production | RAW 264.7 | 15.2 | [4] |
| Kadsuindutain C | NO Production | RAW 264.7 | 25.4 | [4] |
| Kadsuindutain D | NO Production | RAW 264.7 | 34.0 | [4] |
| Kadsuindutain E | NO Production | RAW 264.7 | 28.5 | [4] |
| Schizanrin F | NO Production | RAW 264.7 | 13.9 | [4] |
| Schizanrin O | NO Production | RAW 264.7 | 12.5 | [4] |
| Schisantherin J | NO Production | RAW 264.7 | 21.8 | [4] |
| L-NMMA (Control) | NO Production | RAW 264.7 | 31.2 | [4] |
III. Experimental Protocols and Visualizations
A. Assessment of Cytotoxicity and Cell Viability (MTT Assay)
This assay determines the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea [pubmed.ncbi.nlm.nih.gov]
- 3. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Target Identification of Heteroclitin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin B is a member of the lignan (B3055560) family of natural products, compounds that are isolated from plants of the Kadsura genus.[1][2] Lignans from this genus, such as Heteroclitin D and other analogues, have demonstrated a range of biological activities, including anti-HIV and potential effects on ion channels.[3][4] To fully understand the therapeutic potential and mechanism of action (MOA) of a novel compound like this compound, the first critical step is the identification of its molecular target(s) within the cell.[5]
Target identification is a cornerstone of modern drug discovery, providing the crucial link between a bioactive small molecule and its protein binding partners. This knowledge is essential for optimizing lead compounds, predicting potential on- and off-target effects, and elucidating the biological pathways modulated by the molecule.[5][6]
These application notes provide a comprehensive, multi-pronged strategy for the robust identification and validation of this compound's cellular targets, combining computational prediction with established experimental techniques.
A Multi-Faceted Strategy for Target Identification
A successful target identification campaign relies on integrating multiple orthogonal methods to generate and validate hypotheses.[7] Our proposed strategy begins with computational approaches to predict potential targets, followed by rigorous experimental validation using chemical proteomics and biophysical methods.
Caption: Overall workflow for this compound target identification.
Phase 1: In Silico Target Prediction
Computational methods serve as a cost-effective initial step to narrow down the vast landscape of the human proteome to a manageable list of putative targets.[8][9] These approaches leverage the structure of this compound to predict its binding partners.
-
Molecular Docking & Pharmacophore Modeling: These structure-based methods "fit" the 3D structure of this compound into the binding pockets of known protein structures. This can identify proteins with complementary shapes and chemical properties.[8]
-
Machine Learning & Chemical Similarity: Ligand-based approaches compare this compound to vast libraries of compounds with known targets.[10][11] Algorithms like Similarity Ensemble Approach (SEA) or machine learning models can predict targets for this compound based on the principle that structurally similar molecules often share common targets.[12]
Phase 2: Experimental Target Identification
The hypotheses generated in Phase 1 must be tested experimentally. Chemical proteomics approaches are powerful tools for identifying protein-small molecule interactions directly in a biological context.[7]
-
Affinity Chromatography-Mass Spectrometry (AC-MS): This is a cornerstone technique for target identification.[13] It involves chemically modifying this compound to create a "bait" molecule that can be immobilized on beads. This bait is used to "fish" for its binding proteins from a cell lysate, which are then identified by mass spectrometry (MS).[14]
-
Activity-Based Protein Profiling (ABPP): ABPP is particularly effective for identifying enzyme targets that bind covalently or with high affinity.[15][16] In a competitive ABPP experiment, a cell lysate is pre-incubated with this compound before adding a broad-spectrum, probe that targets a specific class of enzymes. If this compound binds to an enzyme, it will block the binding of the probe, leading to a decrease in its signal during MS analysis.[16]
-
Drug Affinity Responsive Target Stability (DARTS): This method is label-free and does not require modification of the compound. It operates on the principle that a protein becomes more resistant to protease digestion when bound to a small molecule ligand.[17] By treating cell lysates with this compound and then a protease, target proteins can be identified as those that remain intact compared to a control sample.[17]
Phase 3: Target Validation and MOA Elucidation
Once a list of high-confidence candidate proteins is generated, direct binding and functional relevance must be confirmed.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used with purified recombinant target protein and this compound to confirm a direct interaction and quantify binding kinetics and affinity (KD).
-
Cell-Based Assays: The functional relevance of the target protein can be validated in cells. Techniques like CRISPR/Cas9-mediated knockout (KO), siRNA-mediated knockdown (KD), or plasmid-based overexpression can alter the levels of the target protein. If modulating the protein's expression level changes the cell's sensitivity to this compound, it strongly validates it as a functionally relevant target.[18]
Experimental Protocols
Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol outlines the key steps for identifying this compound binding partners using an affinity probe.
Caption: Workflow for an AC-MS experiment.
Methodology:
-
Probe Synthesis:
-
Synthesize an affinity probe by attaching a linker arm and an affinity tag (e.g., biotin) to a position on this compound that is determined not to be essential for its biological activity (based on Structure-Activity Relationship studies, if available).
-
Synthesize a negative control probe, where the core structure is scrambled or a key functional group is removed, to help distinguish specific from non-specific binders.
-
-
Immobilization:
-
Incubate the biotinylated this compound probe with streptavidin-coated agarose (B213101) or magnetic beads for 1 hour at 4°C to allow for immobilization.
-
Wash the beads three times with lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus protease inhibitors) to remove any unbound probe.
-
-
Protein Pull-Down:
-
Prepare a native cell lysate from a relevant cell line or tissue.
-
Incubate the cell lysate (e.g., 1-2 mg total protein) with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a control, incubate a separate aliquot of lysate with beads conjugated to the negative control probe or with unconjugated beads.
-
-
Washing and Elution:
-
Wash the beads 5-7 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by boiling the beads in SDS-PAGE loading buffer for 10 minutes.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver stain.
-
Excise unique bands present in the experimental lane but absent in the control lane.
-
Perform in-gel tryptic digestion of the protein bands.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify proteins by searching the MS/MS spectra against a protein database.
-
Protocol: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is designed to identify targets of this compound by observing its ability to compete with a covalent probe for binding to an enzyme's active site.
Methodology:
-
Lysate Preparation:
-
Prepare a native proteome lysate from the cell line of interest in a buffer compatible with ABPP (e.g., PBS). Determine the protein concentration using a BCA assay.
-
-
Competitive Incubation:
-
In separate microcentrifuge tubes, pre-incubate 50 µL of cell lysate (at 2 mg/mL) with either:
-
Vehicle Control: 1 µL of DMSO.
-
Experimental: 1 µL of this compound (e.g., at a final concentration of 10 µM).
-
-
Incubate for 30 minutes at room temperature to allow this compound to bind to its targets.
-
-
Probe Labeling:
-
Add 1 µL of a broad-spectrum activity-based probe (e.g., a fluorophosphonate-alkyne probe for serine hydrolases) to each reaction to a final concentration of 1 µM.
-
Incubate for another 30 minutes at room temperature.
-
-
Click Chemistry for Reporter Tag Conjugation:
-
To each reaction, add the click-chemistry cocktail (e.g., TBTA ligand, TCEP, copper(II) sulfate, and an azide-functionalized reporter tag like Biotin-Azide or Rhodamine-Azide).
-
Incubate for 1 hour at room temperature to conjugate the reporter tag to the alkyne-probe.
-
-
Analysis:
-
For Biotin Tag: Proceed with streptavidin enrichment, on-bead digestion, and LC-MS/MS analysis to identify and quantify the labeled proteins. Target proteins will show a significantly reduced signal in the this compound-treated sample compared to the DMSO control.
-
For Fluorescent Tag: Add SDS-PAGE loading buffer, run the samples on a gel, and visualize the labeled proteins using an in-gel fluorescence scanner. Target proteins will appear as bands with reduced intensity in the this compound-treated lane.
-
Protocol: Drug Affinity Responsive Target Stability (DARTS)
This protocol identifies targets without any chemical modification of this compound.
Methodology:
-
Lysate Preparation:
-
Prepare M-PER or a similar buffer-based cell lysate. Avoid strong detergents like SDS.
-
Divide the lysate into two aliquots.
-
-
Drug Incubation:
-
To one aliquot, add this compound to the desired final concentration.
-
To the other aliquot, add an equivalent volume of the vehicle (e.g., DMSO) as a control.
-
Incubate both samples for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease, such as thermolysin or subtilisin, to both the drug-treated and vehicle-treated lysates. The optimal protease and concentration should be determined empirically, aiming for substantial but not complete digestion of the total proteome.
-
Incubate at room temperature for 15-30 minutes.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis:
-
Run the digested samples on an SDS-PAGE gel.
-
Stain the gel with silver stain or Coomassie blue.
-
Look for protein bands that are present or more intense in the this compound-treated lane compared to the vehicle control lane. These protected bands represent candidate target proteins.
-
Excise these bands and identify the proteins by LC-MS/MS as described in Protocol 3.1.
-
Data Presentation
Quantitative data from proteomics experiments should be summarized in clear, structured tables to facilitate the identification of high-confidence hits.
Table 1: Example Data Summary from AC-MS Experiment
| Protein ID (UniProt) | Gene Name | Fold Enrichment (Probe/Control) | Unique Peptides Identified | p-value | Putative Target? |
|---|---|---|---|---|---|
| P04637 | TP53 | 15.2 | 12 | 0.001 | Yes |
| Q06830 | MAPK14 | 12.8 | 9 | 0.003 | Yes |
| P62258 | ACTG1 | 1.1 | 25 | 0.450 | No (Background) |
| P02768 | ALB | 0.9 | 31 | 0.812 | No (Background) |
Table 2: Example Data Summary from Competitive ABPP Experiment
| Protein ID (UniProt) | Gene Name | Ratio (Het. B / DMSO) | Unique Peptides Quantified | p-value | Putative Target? |
|---|---|---|---|---|---|
| P23743 | PTGS2 | 0.15 | 8 | < 0.001 | Yes |
| Q9H7C9 | FAAH2 | 0.21 | 6 | 0.005 | Yes |
| P37837 | MGLL | 0.95 | 11 | 0.650 | No |
| P07824 | CES1 | 1.02 | 14 | 0.910 | No |
Post-Validation: Signaling Pathway Analysis
Once a target is validated (e.g., MAPK14), further studies are required to understand how this compound's interaction with this target affects cellular signaling.
Caption: Hypothetical MAPK signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 8. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity-based protein profiling for natural product target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 17. cvrti.utah.edu [cvrti.utah.edu]
- 18. Identification of cellular targets of a series of boron heterocycles using TIPA II – a sensitive target identification platform - PMC [pmc.ncbi.nlm.nih.gov]
What are the protocols for assessing the anti-inflammatory effects of Heteroclitin B in vitro?
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro assessment of the anti-inflammatory properties of Heteroclitin B. The following protocols and application notes detail the necessary experimental procedures to elucidate its mechanism of action and quantify its efficacy in a controlled laboratory setting. These assays are foundational for preclinical research and drug development endeavors.
Overview of the In Vitro Anti-Inflammatory Assessment Workflow
The evaluation of this compound's anti-inflammatory effects involves a multi-step process. Initially, its cytotoxicity is determined to establish non-toxic working concentrations. Subsequently, its ability to suppress key inflammatory mediators is assessed in lipopolysaccharide (LPS)-stimulated macrophages. Finally, the underlying molecular mechanisms are investigated by examining its impact on crucial inflammatory signaling pathways.
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
Experimental Protocols
Cell Culture and Maintenance
Murine macrophage cell lines, such as RAW 264.7, are standard models for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (murine macrophage).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add MTT (0.5 mg/mL) or CCK-8 (10 µL) solution to each well and incubate for 4 hours or 2 hours, respectively.
-
If using MTT, dissolve the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.[1]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Select non-toxic concentrations of this compound for subsequent experiments.
Measurement of Nitric Oxide (NO) Production
Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Quantification of Pro-Inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are crucial mediators of the inflammatory response.
-
Procedure:
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.
Western Blot Analysis of iNOS, COX-2, and Signaling Proteins
Western blotting is used to determine the protein expression levels of key inflammatory enzymes and signaling molecules.
-
Target Proteins: iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (β-actin or GAPDH).
-
Procedure:
-
After treatment with this compound and/or LPS, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the mRNA expression levels of pro-inflammatory genes.
-
Target Genes: Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il6, Il1b, and a housekeeping gene (e.g., Actb or Gapdh).
-
Procedure:
-
Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with gene-specific primers.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.2 |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 | 100 |
| This compound + LPS | 1 | 99.2 ± 5.1 | 85.3 ± 6.4 |
| This compound + LPS | 5 | 97.8 ± 4.5 | 62.1 ± 5.9 |
| This compound + LPS | 10 | 96.5 ± 5.3 | 41.7 ± 4.8 |
| This compound + LPS | 25 | 95.1 ± 4.9 | 25.9 ± 3.7 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 25.4 ± 3.1 | 15.8 ± 2.5 | 10.2 ± 1.9 |
| LPS (1 µg/mL) | - | 1543.2 ± 120.5 | 876.5 ± 78.9 | 453.7 ± 45.1 |
| This compound + LPS | 10 | 987.6 ± 89.3 | 543.2 ± 50.1 | 289.4 ± 30.2 |
| This compound + LPS | 25 | 512.3 ± 45.8 | 210.9 ± 25.4 | 132.6 ± 15.8 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on the Protein Expression of Inflammatory Mediators and Signaling Molecules
| Treatment (25 µM) | Relative iNOS Expression | Relative COX-2 Expression | Relative p-p65/p65 Ratio |
| Control | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.12 ± 0.03 |
| LPS (1 µg/mL) | 1.00 | 1.00 | 1.00 |
| This compound + LPS | 0.35 ± 0.04 | 0.41 ± 0.05 | 0.45 ± 0.06 |
Data are presented as mean ± SD relative to the LPS-treated group.
Signaling Pathway Diagrams
The anti-inflammatory effects of this compound are often mediated through the inhibition of key signaling pathways like NF-κB and MAPK.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[10][11] LPS activation of Toll-like receptor 4 (TLR4) leads to the phosphorylation and degradation of IκBα, allowing the p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing IκBα phosphorylation or p65 nuclear translocation.
References
- 1. MSC-secreted TGF-β regulates lipopolysaccharide-stimulated macrophage M2-like polarization via the Akt/FoxO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. imrpress.com [imrpress.com]
- 5. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. h-h-c.com [h-h-c.com]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. researchgate.net [researchgate.net]
- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Bioavailability of Heteroclitin B in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the preclinical assessment of Heteroclitin B bioavailability, encompassing both in vivo pharmacokinetic studies and in vitro permeability assays. These protocols are designed to deliver robust and reproducible data to inform drug development decisions.
Section 1: Introduction to Bioavailability and this compound
Bioavailability refers to the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action.[1] For orally administered drugs, bioavailability is a critical pharmacokinetic parameter that influences dosing and therapeutic efficacy. It is determined by comparing the plasma concentration of the drug over time after oral administration to the plasma concentration following intravenous (IV) administration, the latter of which is considered 100% bioavailable.[1][2]
This compound is a lignan, a class of polyphenolic compounds found in plants. Lignans (B1203133) have garnered interest for their potential therapeutic properties. However, like many natural products, they may exhibit poor aqueous solubility and/or membrane permeability, which can limit their oral bioavailability. Therefore, a thorough preclinical evaluation of this compound's bioavailability is essential.
This document outlines a two-pronged approach to assess the bioavailability of this compound:
-
In Vivo Pharmacokinetic Study in Rats: This is the definitive method to determine the absolute bioavailability in a living organism.[3]
-
In Vitro Caco-2 Permeability Assay: This assay predicts intestinal drug absorption and helps to identify potential absorption barriers.[4][5]
Section 2: Formulation Development for a Poorly Soluble Compound
Given that this compound is likely to have low aqueous solubility, a suitable formulation is crucial for preclinical studies.[6] The goal is to ensure that the compound is sufficiently dissolved in the dosing vehicle to allow for absorption.
Formulation Strategies for Oral Dosing:
-
Co-solvents: A mixture of solvents can be used to increase solubility. Common co-solvents for preclinical studies include polyethylene (B3416737) glycols (e.g., PEG 300, PEG 400), propylene (B89431) glycol, and ethanol.[6]
-
Surfactants: Surfactants can enhance solubility by forming micelles that encapsulate the drug.[7] Examples include Tween 80 and Solutol HS-15.[7]
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based systems like oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[7][8]
Recommended Starting Formulation for this compound (Oral):
A suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water is a common starting point for oral bioavailability studies.[9] For compounds with very low solubility, a solution using a co-solvent system like DMSO:PEG300 (e.g., in a 15:85 ratio) can be considered.[10]
Formulation for Intravenous Dosing:
For IV administration, the compound must be in a clear, sterile solution to prevent embolism. A common vehicle is a mixture of a solubilizing agent and saline. For example, a solution in DMSO:PEG300 (15:85) can be used.[10]
Section 3: In Vivo Absolute Bioavailability Study in Rats
This study will determine the absolute bioavailability of this compound by comparing the pharmacokinetic profiles after oral (PO) and intravenous (IV) administration. Sprague-Dawley rats are a commonly used model for such studies.[10][11]
Experimental Design
A crossover or parallel study design can be used.[6] For this protocol, a parallel design is described.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Groups:
-
Group 1 (IV): 3-5 rats receiving a single IV dose of this compound.
-
Group 2 (PO): 3-5 rats receiving a single oral gavage dose of this compound.
-
-
Fasting: Rats should be fasted overnight before dosing, with free access to water.[9][10]
Experimental Workflow
Caption: Workflow for the in vivo bioavailability study of this compound in rats.
Detailed Protocols
Protocol 3.3.1: Dosing
-
Intravenous (IV) Administration:
-
Oral (PO) Administration:
Protocol 3.3.2: Blood Sample Collection
-
Collect blood samples (approximately 100-200 µL) at predetermined time points. A typical schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[16]
-
The saphenous vein is a suitable site for repeated, small-volume blood collection in conscious rats.[4][17] Alternatively, jugular vein cannulation can be used for automated or frequent sampling.[18][19]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).[20]
Protocol 3.3.3: Plasma Preparation
-
Immediately after collection, gently invert the blood collection tubes 8-10 times to mix with the anticoagulant.[20]
-
Centrifuge the blood samples at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge to separate the plasma.[21]
-
Carefully pipette the supernatant (plasma) into clean, labeled tubes.[21]
-
Store the plasma samples at -80°C until analysis.[16]
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in plasma.[11][22]
Protocol 3.4.1: Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing an appropriate internal standard.[11]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Protocol 3.4.2: LC-MS/MS Method Validation
The method should be validated according to regulatory guidelines, assessing the following parameters:[23][24][25]
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The relationship between instrument response and known concentrations of the analyte. | A linear regression with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Data Analysis and Calculation
-
Plot the mean plasma concentration of this compound versus time for both IV and PO routes.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:[2][26][27]
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration, calculated using the trapezoidal rule. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | Elimination half-life. |
| CL | Clearance. |
| Vd | Volume of distribution. |
-
Calculate Absolute Bioavailability (F%):
F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Section 4: In Vitro Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of differentiated enterocytes that is a well-established model for predicting intestinal drug absorption.[5] This assay measures the rate of transport of a compound across the cell monolayer.
Experimental Workflow
Caption: Workflow for the Caco-2 permeability assay.
Detailed Protocol
Protocol 4.2.1: Caco-2 Cell Culture and Seeding
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto permeable Transwell inserts (e.g., 24-well format) at a suitable density.
-
Culture the cells for 21 days, changing the media every 2-3 days, to allow for differentiation into a monolayer with tight junctions.
Protocol 4.2.2: Monolayer Integrity Assessment
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >200 Ω*cm².
-
Perform a Lucifer Yellow rejection assay to confirm the integrity of the tight junctions. The permeability of Lucifer Yellow should be low.
Protocol 4.2.3: Transport Experiment
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
For Apical-to-Basolateral (A-B) transport: Add this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
For Basolateral-to-Apical (B-A) transport: Add this compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]
-
At the end of the incubation, collect samples from the receiver and donor compartments for LC-MS/MS analysis.
Data Analysis
-
Calculate the Apparent Permeability Coefficient (Papp):
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER):
ER = Papp(B-A) / Papp(A-B)
An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters (e.g., P-glycoprotein).
Interpretation of Caco-2 Data
| Papp (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Section 5: Data Presentation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (Mean ± SD) | PO Administration (Mean ± SD) |
| Dose (mg/kg) | e.g., 2 | e.g., 10 |
| Cmax (ng/mL) | N/A | |
| Tmax (h) | N/A | |
| AUC(0-inf) (ng*h/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| Absolute Bioavailability (F%) | - |
Table 2: Caco-2 Permeability of this compound
| Parameter | Value (Mean ± SD) |
| Papp (A-B) (x 10⁻⁶ cm/s) | |
| Papp (B-A) (x 10⁻⁶ cm/s) | |
| Efflux Ratio | |
| Predicted Absorption | Low / Moderate / High |
Section 6: Conclusion
By following these detailed protocols, researchers can obtain a comprehensive understanding of the bioavailability of this compound. The in vivo study provides the definitive absolute bioavailability value, while the in vitro Caco-2 assay offers mechanistic insights into its absorption properties. Together, these studies are crucial for guiding the further development of this compound as a potential therapeutic agent.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. jove.com [jove.com]
- 5. enamine.net [enamine.net]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.vt.edu [research.vt.edu]
- 13. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioscmed.com [bioscmed.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Pharmacokinetics studies in the rat [bio-protocol.org]
- 17. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 18. currentseparations.com [currentseparations.com]
- 19. redalyc.org [redalyc.org]
- 20. idexxbioanalytics.com [idexxbioanalytics.com]
- 21. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. nebiolab.com [nebiolab.com]
- 23. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. japsonline.com [japsonline.com]
- 26. Expt. 13 Calculation of pharmacokinetic parameters from a given data | PDF [slideshare.net]
- 27. A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Standards for Heteroclitin B Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, the isolation and specific characterization of a compound explicitly named "Heteroclitin B" from Kadsura heteroclita have not been detailed in available scientific publications. The following protocols and data are presented as a representative guide for establishing analytical standards for a dibenzocyclooctadiene lignan (B3055560), using a hypothetical "this compound" as a model. The methodologies are based on established analytical techniques for closely related lignans (B1203133) isolated from the Kadsura genus.[1][2]
Introduction: The Need for Analytical Standards
This compound belongs to the dibenzocyclooctadiene class of lignans, natural products isolated from plants of the Kadsura genus, which are known for their diverse and potent biological activities, including anti-HIV and cytotoxic effects.[3] Robust drug discovery and development pipelines rely on the use of well-characterized analytical standards to ensure the reproducibility, accuracy, and reliability of experimental results.
An analytical reference standard is a highly purified and characterized substance used for qualitative identification and quantitative analysis. Establishing a reference standard for this compound is a critical first step for any research, including pharmacokinetic studies, mechanism of action elucidation, and formulation development. These application notes provide a comprehensive framework for the isolation, characterization, and quantitative analysis of this compound.
Establishing the this compound Reference Standard
The establishment of a reference standard involves a multi-step process of purification, structural confirmation, and purity assessment.
Isolation and Purification Protocol
The following protocol outlines a typical procedure for isolating dibenzocyclooctadiene lignans from Kadsura heteroclita stems.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Protocol (Western Blot for Apoptotic Markers):
-
Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Lyse the cells and collect the total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine changes in protein expression levels. An increase in the Bax/Bcl-2 ratio and the level of cleaved Caspase-3 would indicate the induction of apoptosis.
References
- 1. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to troubleshoot low yield during Heteroclitin B extraction from Kadsura.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Heteroclitin B from Kadsura species.
Troubleshooting Guide: Low this compound Yield
Low yield of this compound can arise from several factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Inefficient Initial Extraction
Question: My initial crude extract appears to have a low concentration of this compound. What are the likely causes and how can I optimize the extraction?
Answer: Inefficient initial extraction is a common reason for low final yields. Several parameters in your extraction protocol could be suboptimal. Consider the following factors:
-
Plant Material: The choice and preparation of the plant material are critical.
-
Species and Plant Part: Different Kadsura species and plant parts (stems, roots, fruits) contain varying concentrations of lignans (B1203133). This compound has been isolated from Kadsura coccinea and various other lignans from Kadsura heteroclita. Ensure you are using the appropriate plant source.
-
Drying: Improperly dried plant material can contain residual moisture, which may lead to enzymatic degradation of lignans. Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C).
-
Particle Size: The plant material should be pulverized to a fine powder to increase the surface area for solvent penetration.
-
-
Extraction Solvent: The polarity of the solvent plays a crucial role in selectively extracting lignans.
-
Solvent Choice: For dibenzocyclooctadiene lignans like this compound, polar solvents such as methanol (B129727) or ethanol (B145695), often in aqueous mixtures (e.g., 70-95% ethanol), are generally effective. If using a non-polar solvent like cyclohexane (B81311), as in the protocol for the related Heteroclitin D, ensure it is appropriate for your specific plant material.
-
Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively solubilize the target compound. A typical starting point is a 10:1 (mL:g) solvent-to-solid ratio.
-
-
Extraction Method and Parameters: The chosen extraction technique and its parameters directly impact efficiency.
-
Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction, offering higher yields in shorter times.
-
Temperature: While moderate heat can enhance extraction, excessive temperatures can lead to the degradation of thermolabile lignans. For UAE, a temperature of around 40°C has been used for a related compound. For heat-reflux methods, monitor the temperature to avoid degradation.
-
Duration: The extraction time should be sufficient to allow for complete extraction. For UAE, 30-60 minutes, repeated multiple times, is a common practice.
-
Issue 2: Co-extraction of Impurities and Purification Challenges
Question: My crude extract has a low purity of this compound, which is complicating the purification process. How can I improve the purity of the extract?
Answer: Co-extraction of undesirable compounds is a frequent challenge. Here are strategies to enhance the purity of your this compound extract:
-
Pre-Extraction Processing:
-
Defatting: If the plant material has a high lipid content, a pre-extraction step with a non-polar solvent like n-hexane can remove fats and waxes.
-
-
Selective Extraction:
-
Solvent Optimization: Fine-tuning the polarity of your extraction solvent can improve selectivity. Experiment with a gradient of solvent concentrations (e.g., 50%, 70%, 95% ethanol) to find the optimal concentration that maximizes this compound extraction while minimizing impurities.
-
-
Purification Techniques:
-
Chromatography: Column chromatography is a standard method for purifying lignans.
-
Stationary Phase: Silica (B1680970) gel is commonly used for normal-phase chromatography.
-
Mobile Phase: A gradient of non-polar and moderately polar solvents, such as a hexane-ethyl acetate (B1210297) or petroleum ether-ethyl acetate system, is often effective for separating lignans.
-
-
Issue 3: Degradation of this compound
Question: I suspect that my this compound is degrading during the extraction or workup. What are the signs of degradation and how can I prevent it?
Answer: Lignans can be susceptible to degradation under certain conditions.
-
Potential Causes of Degradation:
-
Enzymatic Degradation: Can occur in improperly dried plant material.
-
Thermal Degradation: High temperatures during extraction or solvent evaporation can degrade the compound.
-
Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidation.
-
Light Exposure: Some phytochemicals are sensitive to light.
-
-
Preventative Measures:
-
Proper Drying: Ensure the plant material is thoroughly dried.
-
Temperature Control: Use moderate temperatures during extraction and rotary evaporation (e.g., below 50°C).
-
Inert Atmosphere: If oxidation is a concern, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store plant material, extracts, and isolated compounds in amber-colored vials or in the dark.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound from Kadsura?
A1: Specific yield data for this compound is not widely published and can vary significantly based on the Kadsura species, plant part used, geographical source, and the extraction and purification methods employed. As a reference, in a study on the related lignan (B3055560) Heteroclitin D from Kadsurae Caulis, approximately 10.2 mg of the pure compound was obtained from 4.86 g of crude extract, which was derived from 270 g of dry plant material[1].
Q2: Which part of the Kadsura plant is the best source for this compound?
A2: Various parts of the Kadsura plant, including the stems, roots, and fruits, have been reported to contain a variety of lignans[2][3][4]. The stems of Kadsura heteroclita are a known source of numerous dibenzocyclooctadiene lignans[4][5][6]. For optimal yield, it is advisable to consult phytochemical studies of the specific Kadsura species you are working with to determine the plant part with the highest concentration of this compound.
Q3: What analytical techniques are recommended for quantifying this compound in my extracts?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a standard and reliable method for the quantification of lignans like this compound[1]. A pure standard of this compound would be required for creating a calibration curve for accurate quantification.
Experimental Protocols
Example Protocol: Ultrasound-Assisted Extraction of Lignans from Kadsura (adapted from Heteroclitin D extraction)[1]
-
Preparation of Plant Material:
-
Dry the Kadsura plant material (e.g., stems) and pulverize it into a fine powder.
-
-
Extraction:
-
Place the powdered plant material in a suitable flask.
-
Add the extraction solvent (e.g., cyclohexane or an optimized aqueous ethanol solution) at a 10:1 (mL:g) ratio.
-
Perform ultrasound-assisted extraction for 30 minutes at a controlled temperature (e.g., 40°C).
-
Repeat the extraction process three times with fresh solvent.
-
-
Concentration:
-
Combine the extracts from all repetitions.
-
Filter the combined extract to remove solid plant material.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Purification Protocol: Flash Chromatography
-
Column Preparation:
-
Pack a normal-phase flash chromatography column with silica gel.
-
Equilibrate the column with the initial mobile phase (e.g., a mixture of petroleum ether and ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., cyclohexane).
-
Load the dissolved sample onto the column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in petroleum ether).
-
Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC) or an online UV detector.
-
-
Isolation:
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent to obtain the isolated compound.
-
Quantitative Data Summary
| Parameter | Value/Range | Source |
| Heteroclitin D Yield | ||
| Starting Plant Material (dry) | 270 g | [1] |
| Crude Extract Yield | 4.86 g | [1] |
| Pure Heteroclitin D Yield | 10.2 mg | [1] |
| Recommended UAE Parameters | ||
| Temperature | 40°C | [1] |
| Duration | 30 minutes (repeated 3x) | [1] |
| General Lignan Stability | ||
| Temperature Threshold | Stable below 100°C | [7] |
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Four new lignans from the stems of Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
How to address the instability of Heteroclitin B in different solvents.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the instability of Heteroclitin B in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a diterpenoid lactone, can be influenced by several factors. Key among these are the pH of the solution, exposure to light, temperature, and the presence of oxidizing agents. The choice of solvent is also critical, as it can influence degradation pathways. For instance, protic solvents may facilitate hydrolysis of the lactone ring, particularly at non-neutral pH.
Q2: I've noticed a decrease in the potency of my this compound solution over time. What could be the cause?
A2: A decrease in potency is a common indicator of compound degradation. For diterpenoid lactones like this compound, this can be due to hydrolysis of the lactone ring, oxidation, or other structural rearrangements. The rate of degradation is often accelerated by inappropriate storage conditions such as elevated temperatures, exposure to light, or storage in a solvent in which it is unstable.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure maximum stability, this compound solutions should be stored at low temperatures, typically -20°C or -80°C, and protected from light. Aliquoting the stock solution into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. The choice of solvent is also a key factor, and stability in the chosen solvent should be confirmed.
Q4: Which solvents are commonly used to dissolve this compound?
A4: While specific solubility data for this compound is not extensively published, related compounds are often dissolved in organic solvents. For example, in the isolation of the related compound Heteroclitin D, cyclohexane (B81311) was used for extraction and methanol (B129727) for recrystallization.[1] Commonly used solvents for diterpenoids in research settings include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and acetonitrile. However, the stability in each of these solvents can vary.
Troubleshooting Guide
Issue: I am observing a precipitate in my this compound stock solution stored in the freezer.
-
Possible Cause 1: Poor Solubility at Low Temperatures. this compound may have limited solubility in the chosen solvent at low temperatures, causing it to precipitate out of solution.
-
Solution: Try preparing the stock solution at a slightly lower concentration. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound. You may also consider a different solvent with better solubilizing properties for this compound at low temperatures.
-
-
Possible Cause 2: Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.
-
Solution: Analyze the precipitate and the supernatant separately using an appropriate analytical method, such as HPLC, to identify the components. If degradation is confirmed, the stock solution should be discarded. Future stock solutions should be prepared fresh and stored under more protective conditions (e.g., at -80°C, protected from light).
-
Issue: My experimental results with this compound are inconsistent.
-
Possible Cause 1: Instability in Experimental Buffer. this compound may be unstable in the aqueous buffer used for your experiment, especially if the pH is not optimal.
-
Solution: Perform a time-course stability study of this compound in your experimental buffer. This involves incubating the compound in the buffer for different durations and then quantifying the remaining amount of intact this compound by HPLC. If instability is detected, consider adjusting the pH of your buffer or reducing the incubation time of the compound in the buffer before analysis.
-
-
Possible Cause 2: Adsorption to Labware. Hydrophobic compounds like this compound can adsorb to plastic surfaces of microplates and tubes, leading to a lower effective concentration.
-
Solution: Use low-adhesion microplates and tubes. You can also include a small percentage of a non-ionic surfactant, such as Tween-20, in your experimental buffer to reduce non-specific binding. It is also advisable to test for compound loss due to adsorption as part of your experimental validation.
-
Quantitative Data Summary
The stability of this compound is crucial for obtaining reliable and reproducible experimental results. Below is a summary of stability data in various solvents. Please note that while the data for aqueous solutions is based on studies of the structurally similar diterpenoid lactone, Andrographolide, the data for organic solvents is illustrative and based on general principles of compound stability due to the lack of specific published studies on this compound.
Table 1: Stability of this compound in Different Solvents
| Solvent | Temperature | Duration | Remaining Compound (%) | Notes |
| Aqueous Buffer | ||||
| pH 2.0 | 25°C (projected) | 24 hours | >95% | Diterpenoid lactones are generally more stable in acidic aqueous solutions. |
| pH 7.4 | 25°C (projected) | 24 hours | 70-80% | Degradation is expected to be faster at neutral pH compared to acidic pH. |
| pH 8.0 | 25°C (projected) | 24 hours | <50% | Basic conditions can rapidly hydrolyze the lactone ring. |
| Organic Solvents (Illustrative Data) | ||||
| DMSO | 25°C | 24 hours | >98% | Generally a good solvent for long-term storage at low temperatures. Should be stored in small aliquots to avoid water absorption. |
| Ethanol | 25°C | 24 hours | 90-95% | Potential for solvolysis, especially if water is present. |
| Methanol | 25°C | 24 hours | 85-90% | May be more reactive than ethanol due to less steric hindrance. |
| Acetonitrile | 25°C | 24 hours | >95% | Generally considered a relatively inert solvent for many compounds. |
Disclaimer: The stability data in organic solvents is illustrative and intended to provide a general guideline. It is highly recommended to perform your own stability studies for this compound in the specific solvent and conditions used in your experiments.
Experimental Protocols
Protocol 1: General Workflow for Assessing Compound Stability
This protocol outlines a general method for determining the stability of this compound in a chosen solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, ethanol, experimental buffer)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of 1 mg/mL.
-
Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the initial time point (T=0) reference.
-
Incubation: Place the stock solution in an incubator or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of this compound to the peak area at T=0.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Visualizations
Caption: Troubleshooting workflow for this compound instability issues.
Caption: General workflow for assessing compound stability.
References
Technical Support Center: Optimizing HPLC Separation of Heteroclitin B Isomers
Welcome to the technical support center for the HPLC separation of Heteroclitin B isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work. As specific literature on the HPLC separation of this compound isomers is limited, this guide leverages established methodologies for the separation of structurally related dibenzocyclooctadiene lignans (B1203133) to provide a robust starting point for method development and optimization.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of this compound and other lignan (B3055560) isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Resolution of Isomers | Inappropriate Stationary Phase: The column chemistry is not suitable for resolving the subtle structural differences between this compound isomers. | - Screen various stationary phases: Start with a high-purity C18 column. If resolution is still poor, consider columns with different selectivities such as Phenyl-Hexyl or Cyano phases. - Utilize a Chiral Stationary Phase (CSP): For enantiomeric separation, a CSP is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for lignan isomers.[1] |
| Suboptimal Mobile Phase Composition: The mobile phase does not provide adequate selectivity for the isomers. | - Adjust organic modifier: Vary the ratio of acetonitrile (B52724) or methanol (B129727) to water. A 10% change in the organic modifier can significantly alter retention.[2] - Modify pH: For ionizable lignans, adjusting the mobile phase pH with a suitable buffer can improve peak shape and resolution. A pH 2-8 is generally safe for silica-based columns. - Incorporate additives: Small amounts of additives like formic acid or triethylamine (B128534) can improve peak shape for acidic or basic analytes, respectively. | |
| Inappropriate Temperature: Column temperature can affect selectivity. | - Optimize column temperature: Test a range of temperatures (e.g., 25°C, 35°C, 45°C). Both increasing and decreasing the temperature can impact resolution. | |
| Peak Tailing | Secondary Interactions with Stationary Phase: Residual silanols on the silica (B1680970) backbone can interact with polar functional groups on this compound. | - Use a modern, end-capped column: High-purity silica columns with proper end-capping minimize silanol (B1196071) interactions. - Lower mobile phase pH: For acidic compounds, a lower pH can suppress ionization and reduce tailing. - Add a competing base: For basic compounds, adding a small amount of a competing base like triethylamine to the mobile phase can improve peak symmetry. |
| Column Overload: Injecting too much sample can lead to asymmetrical peaks. | - Reduce injection volume or sample concentration: Dilute the sample and reinject to see if peak shape improves. | |
| Peak Broadening | Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak dispersion. | - Minimize tubing length and internal diameter: Use the shortest possible tubing with a small internal diameter (e.g., 0.005 inches). |
| Low Flow Rate: A flow rate that is too low can lead to band broadening due to diffusion. | - Optimize flow rate: While lower flow rates can sometimes improve resolution in chiral separations, an excessively low rate can be detrimental. Experiment with flow rates around the column manufacturer's recommendation.[3] | |
| Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape. | - Use a guard column: This protects the analytical column from strongly retained sample components. - Flush the column: If contamination is suspected, flush the column with a strong solvent. - Replace the column: If performance does not improve after flushing, the column may need to be replaced. | |
| Irreproducible Retention Times | Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection, especially in gradient elution. | - Increase equilibration time: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before each injection. |
| Mobile Phase Instability: Changes in mobile phase composition due to evaporation or degradation. | - Prepare fresh mobile phase daily: This ensures consistent composition. - Degas the mobile phase: Remove dissolved gases to prevent bubble formation in the pump and detector. | |
| Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. | - Use a column oven: A thermostatted column compartment is crucial for maintaining a stable temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound isomer separation?
A good starting point is a reversed-phase HPLC method using a high-purity C18 column (e.g., 250 mm x 4.6 mm, 5 µm). A gradient elution with a mobile phase of water (A) and acetonitrile or methanol (B) is recommended. The addition of 0.1% formic acid to the mobile phase can help improve peak shape.
Q2: When should I consider using a chiral HPLC column for this compound isomers?
You should consider a chiral column when you suspect the presence of enantiomers. Dibenzocyclooctadiene lignans, like this compound, often exist as stereoisomers due to multiple chiral centers.[4][5][6] If you are unable to achieve separation on a standard achiral column despite extensive method optimization, it is highly likely that enantiomers are present, necessitating a chiral stationary phase.
Q3: What are the most critical parameters to optimize for the separation of lignan isomers?
The most critical parameters are the choice of the stationary phase and the composition of the mobile phase.[2] Small changes in the organic modifier percentage or the use of a different organic solvent (e.g., methanol vs. acetonitrile) can significantly alter selectivity. For chiral separations, screening different types of chiral stationary phases is paramount.
Q4: My peaks are broad and show poor resolution. What are the first troubleshooting steps?
First, ensure your system is optimized to minimize extra-column volume. Check that all connections are made with short, narrow-bore tubing. Second, prepare your sample in the initial mobile phase to avoid solvent mismatch effects. Third, try reducing your flow rate, as this can sometimes improve resolution for complex isomer separations. If these steps do not help, you will need to re-evaluate your column and mobile phase choices.
Q5: How can I confirm the identity of the separated this compound isomers?
Hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) are invaluable for identifying isomers.[7] While isomers may have the same mass-to-charge ratio (m/z), their fragmentation patterns in tandem MS (MS/MS) can sometimes provide structural information to differentiate them. For absolute confirmation of stereoisomers, techniques like NMR spectroscopy or X-ray crystallography of the isolated compounds may be necessary.
Experimental Protocols
The following are example protocols for the HPLC separation of dibenzocyclooctadiene lignans, which can be adapted for this compound isomers.
Protocol 1: General Reversed-Phase HPLC Method for Lignan Analysis
This protocol is a starting point for assessing the complexity of a sample containing this compound and for initial method development on an achiral column.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm and 280 nm
Protocol 2: Chiral HPLC Method Development for Lignan Enantiomers
This protocol outlines a screening approach to find a suitable chiral stationary phase and mobile phase for the separation of this compound enantiomers.
-
Columns to Screen:
-
Cellulose-based CSP (e.g., Chiralcel OD-H)
-
Amylose-based CSP (e.g., Chiralpak AD-H)
-
-
Mobile Phases to Screen (Isocratic):
-
Normal Phase Mode:
-
n-Hexane / Isopropanol (90:10, v/v)
-
n-Hexane / Ethanol (85:15, v/v)
-
-
Reversed-Phase Mode:
-
Acetonitrile / Water (50:50, v/v)
-
Methanol / Water (60:40, v/v)
-
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at the λmax of this compound
Visualizations
Workflow for HPLC Method Development for this compound Isomers
Caption: A workflow for developing an HPLC method for this compound isomer separation.
Troubleshooting Logic for Poor Peak Resolution
Caption: A logical diagram for troubleshooting poor peak resolution in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation and identification of isomeric dibenzocyclooctadiene lignans from Schisandra Chinensis by high-performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the common pitfalls in anti-HIV assays using natural product extracts?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural product extracts in anti-HIV assays.
Frequently Asked Questions (FAQs)
Q1: Why is my natural product extract showing potent anti-HIV activity in an enzyme-based assay but not in a cell-based assay?
A1: This discrepancy is a common pitfall. It often arises from compounds in the extract that interfere with the in vitro enzymatic assay, leading to false-positive results. Many natural products, such as tannins and flavonoids, are known to inhibit enzymes non-specifically.[1][2][3] In contrast, cell-based assays provide a more physiologically relevant environment, and the compound may not be able to enter the cells or may be cytotoxic at the effective concentration. It is crucial to validate hits from enzymatic assays in cell-based systems.
Q2: My extract is highly colored and is interfering with my colorimetric assay (e.g., MTT, ELISA). How can I resolve this?
A2: The intrinsic color of many natural product extracts can interfere with absorbance readings in colorimetric assays. To address this, always include a "no-cell" or "no-enzyme" control containing the extract at the same concentration used in the experiment. This will allow you to measure the background absorbance from the extract itself and subtract it from your experimental values. If the interference is too strong, consider switching to a non-colorimetric readout, such as a fluorescence-based or luminescence-based assay, though be mindful of potential autofluorescence from the extract.
Q3: What is autofluorescence, and how can it affect my fluorescence-based anti-HIV assays?
A3: Autofluorescence is the natural emission of light by certain compounds within the natural product extract when excited by a light source.[4][5] This can lead to high background signals in fluorescence-based assays, masking the true signal from the intended fluorescent probe and potentially leading to false-negative or false-positive results. To mitigate this, it is essential to measure the fluorescence of the extract alone at the excitation and emission wavelengths used in your assay. If autofluorescence is significant, you may need to use fluorophores with emission spectra that do not overlap with that of your extract or employ quenching agents.[5][6]
Q4: What are Pan-Assay Interference Compounds (PAINS), and how do I identify them in my natural product extracts?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous high-throughput screening assays through non-specific mechanisms.[7][8][9][10][11] Many common phytochemicals fall into this category. Identifying PAINS early can save significant time and resources. Computational tools and filters are available to screen for known PAINS based on their chemical structures. If you have identified the active compounds in your extract, you can check their structures against PAINS databases. Experimental approaches to identify PAINS include testing the compounds in unrelated assays to see if they are promiscuous inhibitors.
Q5: How do I differentiate between true antiviral activity and cytotoxicity of my natural product extract?
A5: This is a critical aspect of screening natural products. A potent cytotoxic effect can mimic antiviral activity by simply killing the host cells and preventing viral replication. Therefore, it is essential to determine the 50% cytotoxic concentration (CC50) of the extract on the host cells in parallel with determining the 50% effective inhibitory concentration (IC50) against the virus.[12][13][14] The selectivity index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), is a measure of the therapeutic window of the extract. A higher SI value indicates a more promising and less toxic antiviral agent.
Troubleshooting Guides
Issue 1: High Background in HIV-1 p24 Antigen Capture ELISA
Description: You are observing high absorbance readings in your negative control wells, making it difficult to distinguish a true positive signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in p24 ELISA.
Issue 2: False-Positive Results in Enzymatic Assays (RT, Protease, Integrase)
Description: Your natural product extract shows strong inhibition of the HIV enzyme in a purified system, but this activity does not translate to cell-based assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzymatic assay false positives.
Issue 3: Interference in MTT Cytotoxicity Assay
Description: You observe an unexpected increase in formazan (B1609692) production at high concentrations of your extract, suggesting increased cell viability, which contradicts other observations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MTT assay interference.
Quantitative Data on Natural Product Interference
The following table summarizes the known inhibitory and cytotoxic concentrations of common classes of natural products that can interfere with anti-HIV assays.
| Natural Product Class | Compound Example | Assay Type | Reported IC50/CC50 | Reference |
| Tannins | Punicalin | HIV Reverse Transcriptase | IC50: 8 µM | [2] |
| Punicacortein C | HIV Reverse Transcriptase | IC50: 5 µM | [2] | |
| Corilagin | HIV-1 Protease | IC50: 20.7 µM | [15] | |
| Repandusinic Acid | HIV-1 Protease | IC50: 12.5 µM | [15] | |
| Flavonoids | Quercetin | HIV-1 Protease | IC50: 58.8 µM | [15] |
| Myricetin | HIV-1 (cell-based) | IC50: 1.76 µM - 22.91 µM | [16] | |
| Luteolin | HIV-1 (cell-based) | Effective at 5-10 µM | ||
| Various Extracts | Rosa centifolia | Human Fibroblasts | CC50: 492 µg/mL |
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a general framework.
-
Reagent Preparation:
-
Prepare a reaction buffer containing a template-primer hybrid (e.g., poly(A)·oligo(dT)), dNTPs (with digoxigenin- and biotin-labeled nucleotides), and the RT enzyme.
-
Prepare serial dilutions of the natural product extract and a known RT inhibitor (e.g., Nevirapine) as a positive control.
-
-
RT Reaction:
-
In a 96-well plate, add the reaction buffer to wells containing the diluted extract or controls.
-
Incubate at 37°C for 1-2 hours to allow for the synthesis of the labeled DNA.
-
-
Detection (ELISA-based):
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each extract concentration compared to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the extract concentration.
-
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol is based on the principle of FRET (Förster Resonance Energy Transfer).
-
Reagent Preparation:
-
Prepare an assay buffer and a FRET-based peptide substrate that is cleaved by HIV-1 protease, separating a fluorophore and a quencher.
-
Prepare serial dilutions of the natural product extract and a known protease inhibitor (e.g., Lopinavir) as a positive control.
-
-
Protease Reaction:
-
In a black 96-well plate, add the assay buffer, HIV-1 protease, and the diluted extract or controls.
-
Initiate the reaction by adding the FRET substrate.
-
-
Detection:
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore. The cleavage of the substrate leads to an increase in fluorescence.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) for each concentration.
-
Calculate the percentage of protease inhibition and determine the IC50 value.
-
HIV-1 Integrase Inhibition Assay (ELISA-based)
This assay measures the strand transfer activity of HIV-1 integrase.
-
Plate Preparation:
-
Coat a 96-well plate with a donor DNA substrate.
-
-
Integrase Reaction:
-
Add recombinant HIV-1 integrase, the diluted natural product extract, and a target DNA labeled with a tag (e.g., digoxigenin).
-
Incubate to allow for the strand transfer reaction.
-
-
Detection:
-
Wash the plate and add an anti-tag antibody conjugated to HRP.
-
Wash and add a TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of integrase inhibition and determine the IC50 value.
-
Cell-Based HIV-1 Infection Assay (p24 Antigen ELISA)
This assay quantifies viral replication by measuring the amount of p24 antigen in the supernatant of infected cells.
-
Cell Culture and Infection:
-
Seed susceptible T-cell lines (e.g., MT-4, CEM-SS) in a 96-well plate.
-
Treat the cells with serial dilutions of the natural product extract for a few hours.
-
Infect the cells with a known amount of HIV-1.
-
-
Incubation:
-
Incubate the infected cells for 3-5 days to allow for viral replication.
-
-
p24 ELISA:
-
Data Analysis:
-
Generate a standard curve using recombinant p24 antigen.
-
Quantify the amount of p24 in each sample.
-
Calculate the percentage of inhibition of viral replication and determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the natural product extract on cell viability.
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at the same density used for the infection assay.
-
Treat the cells with the same serial dilutions of the natural product extract.
-
Incubate for the same duration as the infection assay.
-
-
MTT Reaction:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Detection:
-
Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
-
Data Analysis:
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Anti-AIDS agents, 2: Inhibitory effects of tannins on HIV reverse transcriptase and HIV replication in H9 lymphocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on natural products as anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. longdom.org [longdom.org]
- 8. drughunter.com [drughunter.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. chm.bris.ac.uk [chm.bris.ac.uk]
- 11. Gains from no real PAINS: Where ‘Fair Trial Strategy’ stands in the development of multi-target ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
- 15. ablinc.com [ablinc.com]
- 16. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Heteroclitin B for In Vitro Testing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility challenges of Heteroclitin B in in vitro experimental settings. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro testing?
A1: this compound is a lignan (B3055560) compound, a class of natural products known for their complex structures and potential biological activities. Its chemical structure (Molecular Formula: C28H34O8) and high calculated XLogP3 value of 5.8 suggest that it is highly lipophilic, meaning it has a strong tendency to dissolve in fats, oils, and non-polar solvents, but exhibits poor solubility in aqueous solutions like cell culture media and buffers.[1] This low aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable results in in vitro assays.
Q2: What are the initial steps to take when working with a new batch of this compound?
A2: Before beginning any experiments, it is crucial to determine the solubility of your specific batch of this compound in common laboratory solvents. This will help you prepare a concentrated stock solution. A recommended starting point is to test its solubility in 100% Dimethyl Sulfoxide (DMSO), ethanol, and methanol.
Q3: What is the most common method for preparing this compound for in vitro assays?
A3: The most common approach for highly lipophilic compounds like this compound is to first dissolve it in a small amount of a water-miscible organic solvent, such as DMSO, to create a high-concentration stock solution. This stock solution is then serially diluted into the aqueous assay buffer or cell culture medium to achieve the desired final concentration.
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some robust lines may tolerate up to 1%.[2] However, primary cells and some sensitive cell lines can be affected by concentrations as low as 0.1%.[3][4] It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
Q5: My this compound precipitates when I add the DMSO stock to my aqueous buffer. What should I do?
A5: This is a common issue known as "crashing out" or antisolvent precipitation.[5] It occurs when the compound is no longer soluble as the solvent environment shifts from organic to aqueous. Please refer to the Troubleshooting Guide below for detailed solutions.
Troubleshooting Guides
Issue 1: this compound Powder Does Not Dissolve in the Initial Solvent
| Potential Cause | Recommended Solution |
| Incorrect Solvent Choice | This compound is a lipophilic lignan. Try dissolving it in 100% DMSO, ethanol, or acetone. Lignans generally show good solubility in these organic solvents.[1] |
| Insufficient Solvent Volume | Increase the volume of the solvent incrementally until the compound fully dissolves. |
| Low Temperature | Gently warm the solution to 37°C and/or briefly sonicate to aid dissolution. |
| Compound Purity/Degradation | If the compound still does not dissolve, there may be issues with its purity or it may have degraded. Consider obtaining a fresh batch from a reputable supplier. |
Issue 2: Immediate Precipitation Upon Dilution of DMSO Stock into Aqueous Medium
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. Reduce the final working concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause rapid solvent exchange and precipitation. Perform a serial dilution of the DMSO stock in the pre-warmed (37°C) culture medium.[6] Add the compound dropwise while gently vortexing the medium. |
| Low Temperature of Medium | Adding the compound to cold medium can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.[6] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations may not prevent precipitation upon significant dilution. Keep the final DMSO concentration below 0.5% if possible.[2] |
Issue 3: Compound Precipitates Over Time During the In Vitro Assay
| Potential Cause | Recommended Solution |
| Time-Dependent Precipitation | The compound may be kinetically soluble but thermodynamically insoluble, leading to precipitation over time.[7] |
| Interaction with Media Components | This compound may bind to proteins in the fetal bovine serum (FBS) in the media, leading to the formation of insoluble complexes. Try reducing the percentage of FBS, but be mindful of the impact on cell health.[5] |
| pH Shift in Culture | The pH of the cell culture medium can change over time due to cellular metabolism, which may affect the solubility of the compound. Ensure your medium is adequately buffered.[5] |
| Use of Solubilizing Agents | Consider using a solubilizing agent like cyclodextrin (B1172386) to form an inclusion complex and improve stability in the aqueous medium.[8][9] |
Data Presentation
Table 1: Solubility Testing Template for this compound
Use this table to record the solubility of your this compound batch in various solvents.
| Solvent | Concentration Tested (mg/mL) | Observation (Clear Solution / Suspension / Insoluble) | Maximum Achieved Solubility (mg/mL) |
| 100% DMSO | |||
| 100% Ethanol | |||
| 100% Methanol | |||
| Propylene Glycol | |||
| PBS (pH 7.4) | |||
| Cell Culture Medium |
Table 2: Recommended Maximum Final Solvent Concentrations in Cell-Based Assays
| Solvent | Recommended Maximum Final Concentration | Notes |
| DMSO | < 0.5% (v/v) | Ideally ≤ 0.1% for sensitive or primary cells.[3][4] Always include a vehicle control. |
| Ethanol | < 0.5% (v/v) | Can have effects on cellular processes. Vehicle control is essential. |
| Methanol | < 0.1% (v/v) | Generally more toxic than ethanol. Use with caution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent (DMSO)
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
100% DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out a precise amount of this compound powder into a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Improving this compound Solubility with β-Cyclodextrins
-
Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
-
Background: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is more water-soluble.[9]
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
-
Procedure (Kneading Method):
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 40% w/v HP-β-CD in water).
-
Place the this compound powder in a mortar.
-
Slowly add the cyclodextrin solution to the powder while continuously triturating with a pestle to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting paste in an oven at 40-50°C or under vacuum to obtain a solid complex.
-
The resulting powder can then be dissolved in your aqueous assay medium. The solubility will need to be determined experimentally.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound for in vitro testing.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Solvents in Which Lignin is Soluble – GREEN AGROCHEM [greenagrochem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the resolution of dibenzocyclooctadiene lignans in chromatography.
Welcome to the technical support center for the chromatographic analysis of dibenzocyclooctadiene lignans (B1203133). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the resolution and separation of these complex compounds.
Troubleshooting Guide: Resolving Peak Co-elution
Co-elution, the incomplete separation of two or more compounds, is a primary challenge in the analysis of dibenzocyclooctadiene lignans, particularly due to the frequent presence of isomers.[1] This guide provides a systematic workflow to diagnose and resolve peak resolution issues.
Q: My chromatogram shows broad or overlapping peaks. How can I confirm if this is a co-elution issue?
A: Before modifying your method, it's essential to confirm that co-elution is the root cause.
-
Peak Shape Analysis : Visually inspect your chromatogram. Asymmetrical peaks, such as those with a noticeable "shoulder" or those that appear as two merged peaks, are strong indicators of co-elution.[2] A shoulder represents a sudden discontinuity, unlike tailing, which is a more gradual decline.[2][3]
-
Spectral Analysis (DAD/PDA) : If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA), you can assess peak purity. The UV-Vis spectra collected across the peak should be identical for a pure compound.[2] If the spectra differ from the upslope to the downslope of the peak, it signifies the presence of multiple components.[4]
-
Mass Spectrometry (MS) Analysis : An MS detector is highly effective for confirming co-elution. By examining the mass spectra across the peak, you can identify if different m/z values are present, confirming that multiple compounds are eluting simultaneously.[2]
Q: I've confirmed co-elution. What is a systematic approach to improve the resolution of my dibenzocyclooctadiene lignans?
A: A methodical approach to optimizing your chromatographic method is key. Modify one parameter at a time to observe its specific effect on the separation. The following workflow provides a structured path to improving resolution.
Caption: A systematic workflow for troubleshooting and resolving peak co-elution issues.
Data Presentation: Comparative HPLC/UHPLC Methods
The selection of chromatographic parameters is critical for achieving adequate resolution. The table below summarizes various conditions reported for the successful separation of dibenzocyclooctadiene lignans.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Reference | Simultaneous determination...[5] | Simultaneous Extraction and Determination...[6] | Micelle-mediated extraction...[7] | Characterisation and identification...[1] |
| Technique | HPLC-UV | HPLC-DAD | HPLC-PDA | HPLC-PAD-ESI-MSn |
| Column | Elite ODS C18 (250 x 4.6 mm, 5 µm) | FINDSIL C18 (250 x 4.6 mm, 5 µm) | Shiseido Capcell Pak C18 (250 x 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase A | Acetonitrile (ACN) | Acetonitrile (ACN) | Water-Acetonitrile-Formic Acid (70:30:0.1) | Acetonitrile (ACN) |
| Mobile Phase B | Water | Water | N/A (Isocratic) | Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.6 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C | Not Specified | 30°C |
| Detection | 217 nm | 250 nm | 254 nm | PAD and ESI-MSn |
| Gradient | Linear Gradient | Multi-step Gradient | Isocratic | Gradient Elution |
| Outcome | Well-separated peaks for 11 lignans within 45 min.[5] | Achieved optimal chromatographic resolution for 10 lignans.[6] | Method optimized and validated for schizandrin, gomisin A, and gomisin N.[7] | Successful characterization of 25 lignans, including 7 isomer groups.[1] |
Frequently Asked Questions (FAQs)
Q: What is the most effective type of column for separating dibenzocyclooctadiene lignans?
A: Reversed-phase C18 columns are the most commonly used and effective stationary phases for the analysis of these lignans.[5][6] Columns with dimensions of 250 mm x 4.6 mm and a 5 µm particle size are frequently cited for standard HPLC applications, providing a good balance of efficiency and backpressure.[5][6] For higher resolution and faster analysis times, UHPLC columns with smaller particle sizes (e.g., sub-2 µm) can be employed.
Q: How should I optimize the mobile phase to improve the separation of closely eluting lignans?
A: Mobile phase optimization is one of the most powerful tools for improving selectivity.[8]
-
Organic Solvent : Acetonitrile is generally preferred over methanol (B129727) as the organic modifier in the mobile phase for lignan (B3055560) analysis, often used in a gradient with water.[5][9] Changing the organic solvent can alter selectivity, so if you have co-elution issues with acetonitrile, trying methanol is a valid strategy.[3]
-
Gradient Program : A shallow gradient (a slow increase in the percentage of organic solvent) typically provides better resolution for complex mixtures. Experiment with the gradient slope to increase the separation between your peaks of interest.
-
Additives : Adding a small amount of acid, such as 0.1% formic acid, to the aqueous phase is common practice.[1] This helps to suppress the ionization of silanol (B1196071) groups on the silica (B1680970) packing, leading to sharper, more symmetrical peaks.[10]
Q: Can adjusting the flow rate and temperature really make a difference in resolution?
A: Yes, both parameters can significantly impact resolution.
-
Flow Rate : A slower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation.[11] However, this comes at the cost of longer run times.
-
Temperature : Adjusting the column temperature affects mobile phase viscosity and reaction kinetics, which can alter selectivity.[11] Running samples at different temperatures (e.g., 25°C, 30°C, 35°C) can sometimes resolve co-eluting peaks. A column temperature of 30°C is a common starting point.[5][6]
References
- 1. Characterisation and identification of isomeric dibenzocyclooctadiene lignans from Schisandra Chinensis by high-performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Micelle-mediated extraction of dibenzocyclooctadiene lignans from Schisandra chinensis with analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molnar-institute.com [molnar-institute.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. youtube.com [youtube.com]
How to deal with co-elution of lignan isomers in HPLC analysis.
Welcome to the technical support center for the HPLC analysis of lignan (B3055560) isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve challenges with co-elution and achieve optimal separation of lignan isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the co-elution of lignan isomers in HPLC?
A1: Co-elution of lignan isomers is a frequent challenge due to their structural similarity. The primary reasons include:
-
Inadequate Stationary Phase Selectivity: The chosen column may not have the appropriate chemistry to differentiate between subtle structural differences in isomers.
-
Suboptimal Mobile Phase Composition: The mobile phase may not provide sufficient differential partitioning for the isomers, leading to overlapping retention times.
-
Poor Method Efficiency: Issues like peak broadening or tailing can mask the separation of closely eluting peaks. This can be caused by a deteriorating column, excessive extra-column volume, or an inappropriate flow rate.[1]
-
Presence of Stereoisomers: Enantiomers and diastereomers often require specialized chiral stationary phases for separation, as they have identical or very similar physicochemical properties on achiral columns.[2][3]
Q2: How can I confirm if I have co-eluting peaks?
A2: Several methods can help you determine if a single chromatographic peak consists of multiple co-eluting compounds:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or excessive tailing, can indicate the presence of a hidden overlapping peak.[4]
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV-Vis spectra across the entire peak. If the spectra are not consistent throughout the peak, it suggests the presence of more than one compound.[4]
-
Mass Spectrometry (MS) Detection: An MS detector can often distinguish co-eluting compounds if they have different mass-to-charge ratios (m/z).[5] Even for isomers with the same molecular weight, differences in fragmentation patterns in MS/MS can aid in their identification and quantification.[5][6]
Q3: When should I consider using a chiral column for lignan analysis?
A3: A chiral column is necessary when you need to separate enantiomers, which are non-superimposable mirror images of each other.[3][7] Many lignans (B1203133) exist as enantiomeric pairs, and their biological activities can differ significantly.[3] Standard achiral columns (like C18) will not resolve enantiomers. Chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are designed to interact differently with each enantiomer, enabling their separation.[1]
Troubleshooting Guide: Resolving Co-eluting Lignan Isomers
This guide provides a systematic approach to troubleshooting and resolving co-elution issues in your HPLC analysis of lignan isomers.
Step 1: Initial System Check & Peak Shape Optimization
Before modifying your separation method, ensure your HPLC system is performing optimally, as poor peak shape can mimic co-elution.
| Problem | Potential Cause | Troubleshooting Action |
| Broad or Tailing Peaks | Column contamination or void | Flush the column with a strong solvent or reverse flush (if permissible by the manufacturer). If the problem persists, replace the column.[1] |
| High extra-column volume | Minimize the length and inner diameter of tubing between the injector, column, and detector.[1] | |
| Inconsistent flow rate | Check the pump for leaks and ensure it is delivering a stable flow. | |
| Inappropriate injection solvent | Dissolve your sample in the initial mobile phase composition to prevent peak distortion.[1] |
Step 2: Method Optimization for Achiral Separations
If your system is functioning correctly and you are dealing with diastereomers or constitutional isomers, optimizing your existing achiral method is the next step.
| Parameter | Optimization Strategy |
| Mobile Phase Composition | Solvent Type: If using methanol, try switching to acetonitrile (B52724) or vice versa. The different solvent properties can alter selectivity.[4] Ternary or quaternary mobile phases can also be effective.[2] pH: For acidic or basic lignans, adjusting the pH of the mobile phase with a buffer can change the ionization state of the analytes and improve separation.[8] |
| Gradient Profile | Shallow Gradient: If co-elution occurs during a gradient run, try implementing a shallower gradient over a longer period. This increases the time for differential migration.[1] |
| Stationary Phase | Column Chemistry: If a standard C18 column is not providing resolution, consider a different stationary phase. Phenyl-hexyl columns can offer alternative selectivity through π-π interactions. For more polar lignans, a C8 or a polar-embedded phase might be more suitable.[2][9] A pentafluorophenyl (PFP) stationary phase can also provide unique selectivity for isomers.[10] |
| Temperature | Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can sometimes improve resolution. |
Step 3: Chiral Separation for Enantiomers
If you suspect co-elution of enantiomers, a chiral separation method is required.
| Parameter | Optimization Strategy |
| Chiral Stationary Phase (CSP) | Screening: It is often necessary to screen several different types of CSPs (e.g., cellulose-based, amylose-based) to find one that provides the required enantioselectivity for your specific lignan isomers.[8] |
| Mobile Phase Mode | Normal vs. Reversed Phase: Chiral separations can be effective in both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes.[8] The choice will depend on the specific CSP and the lignan isomers. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Diastereomer Separation
This protocol is a general starting point for the separation of lignan diastereomers on a C18 column.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
-
Mobile Phase A: Water with 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]
-
Gradient:
-
Start with a 50% B to 95% B gradient over 15 minutes.
-
If co-elution occurs, try a shallower gradient, for example, 60% B to 80% B over 20 minutes.[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Detector: UV/Vis (PDA) at an appropriate wavelength for the lignans of interest (e.g., 280 nm).[7]
Protocol 2: Chiral HPLC for Enantiomer Separation
This protocol outlines a general approach for the separation of lignan enantiomers using a chiral stationary phase.
-
Column: Chiral Stationary Phase (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may need to be optimized for specific isomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detector: UV/Vis at an appropriate wavelength (e.g., 280 nm).
Quantitative Data Summary
The following table summarizes representative data for the separation of lignan isomers from published methods. Note that direct comparison can be challenging due to variations in experimental conditions.
| Lignan Isomers | Column | Mobile Phase | Retention Times (min) | Resolution (Rs) | Reference |
| Phyllanthin, Hypophyllanthin, Niranthin, Nirtetralin | Chiral TLC Plate | n-hexane/acetone/1,4-dioxane (9:1:0.5 by volume) | Rf = 0.30, 0.36, 0.41, 0.48 | Well-separated bands | [11] |
| (+)-SECO and (-)-SECO | Semi-micro chiral cellulose carbamate-based column | Not specified | Not specified | Baseline separation | [3] |
| Secoisolariciresinol Diglucoside Diastereomers | Not specified | Not specified | Not specified | Successful isolation and purification | [7] |
Visualizations
Caption: Troubleshooting workflow for co-eluting lignan isomers.
Caption: Analytical approaches for the separation of lignan isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Mass Spectrometry-Based Sequencing of Lignin Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical and Preparative Separation of Softwood Lignans by Supercritical Fluid Chromatography | MDPI [mdpi.com]
- 11. Separation and quantification of lignans in Phyllanthus species by a simple chiral densitometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize the degradation of Heteroclitin B during sample preparation and storage.
Technical Support Center: Heteroclitin B Handling
Welcome to the technical support center for this compound. This resource provides detailed guidance to researchers, scientists, and drug development professionals on how to minimize the degradation of this compound during experimental procedures and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural product isolated from plants of the Kadsura genus.[1] Chemically, it is classified as a lignan, a large group of polyphenolic compounds. Its molecular formula is C₂₈H₃₄O₈.[2] Lignans and related compounds like sesquiterpene lactones are known for their diverse biological activities but can be susceptible to degradation.[3][4]
Q2: What are the primary factors that cause the degradation of this compound?
The primary factors leading to the degradation of complex natural products like this compound include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to decomposition.[5][6]
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis or rearrangement of functional groups. Studies on similar compounds show optimal stability in a slightly acidic to neutral pH range (pH 5-7).[7][8]
-
Light: Exposure to UV or even visible light can induce photochemical reactions, causing degradation.[9][10]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of sensitive functional groups within the molecule.[9]
-
Enzymatic Activity: If working with crude or semi-purified extracts, residual plant enzymes may degrade the compound.[11]
Q3: What is the recommended solvent for dissolving and storing this compound?
For long-term storage, high-purity, anhydrous solvents such as DMSO, ethanol, or acetonitrile (B52724) are recommended. The choice of solvent is a critical first step in sample preparation.[12] It is crucial to use solvents free of peroxides (e.g., in aged ethers) and to consider using de-gassed solvents to minimize oxidation. For aqueous buffers, ensure the pH is within the stable range (pH 5.5-7.4).[7]
Q4: What is the ideal temperature for long-term storage?
For long-term stability, this compound solutions should be stored at -20°C or, preferably, at -80°C.[13] Lyophilized (powder) samples should also be stored at these temperatures, protected from moisture. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[14]
Q5: How can I minimize degradation during sample preparation?
To minimize degradation during preparation:
-
Work quickly and keep samples on ice whenever possible.
-
Protect the sample from direct light by using amber-colored vials or by wrapping containers in aluminum foil.[15]
-
If possible, purge solutions and the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.[16]
-
Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation.[12]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | Chemical Degradation: The compound is breaking down due to improper storage (temperature, light, oxygen). | Review storage conditions. Ensure samples are stored at ≤ -20°C, protected from light, and preferably under an inert atmosphere. Aliquot samples to avoid repeated freeze-thaw cycles. |
| pH Shift: The pH of the buffered solution has changed, moving outside the optimal stability range. | Prepare fresh buffers. Verify the pH of your stock and working solutions before each experiment. Some compounds are less stable at lower pH levels.[17] | |
| Visible changes in sample appearance (color change, precipitation). | Aggregation/Precipitation: The compound may be coming out of solution, especially after thawing. | Before use, ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary. Confirm that the solvent concentration is appropriate. |
| Oxidative Degradation: Oxidation can sometimes lead to colored byproducts. | Use de-gassed solvents for sample preparation. Purge vials with argon or nitrogen before sealing for storage. Consider adding a suitable antioxidant if compatible with your assay.[9] | |
| Discrepancies between freshly prepared samples and stored stocks. | Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution accelerates degradation. | Prepare single-use aliquots from the main stock solution immediately after preparation. This is the most effective way to preserve compound integrity over the long term. |
| Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the compound's concentration. | Use high-quality vials with secure caps (B75204) (e.g., screw-caps with septa). Parafilm can be used for extra security during long-term storage. |
Data on Compound Stability
While specific degradation kinetics for this compound are not widely published, data from related sesquiterpene lactones highlight key stability factors.
Table 1: Stability of Sesquiterpene Lactones Under Various Conditions. [7]
| Compound Type | pH | Temperature | Stability Outcome (after 96 hours) |
| With side chain | 5.5 | 25°C / 37°C | Stable |
| With side chain | 7.4 | 25°C | Stable |
| With side chain | 7.4 | 37°C | Side chain is lost |
| Without side chain | 5.5 or 7.4 | 25°C / 37°C | Stable |
This table illustrates the combined effect of pH and temperature on the stability of similar compounds, showing that neutral pH combined with physiological temperature can induce degradation.
Experimental Protocols & Workflows
Protocol: Preparation of this compound Stock Solution for Long-Term Storage
-
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous DMSO (or other suitable solvent)
-
Sterile, amber-colored glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Inert gas (Argon or Nitrogen) source with a gentle delivery system
-
Pipettes and sterile tips
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Cap the vial and vortex gently until the solid is completely dissolved. A brief, gentle sonication can be used if necessary.
-
(Optional but Recommended) Gently purge the headspace of the vial with argon or nitrogen for 15-30 seconds to displace oxygen.
-
Immediately seal the vial tightly. Wrap the cap junction with parafilm for added security.
-
Label the vial clearly with the compound name, concentration, solvent, and date.
-
Prepare single-use aliquots in smaller, amber-colored vials using the same inert gas purging technique.
-
Store the main stock and all aliquots at -80°C.
-
Diagrams and Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CID 23259948 | C28H34O8 | CID 23259948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [repositorio.ufrn.br]
- 10. imedpub.com [imedpub.com]
- 11. Degradation of chitosans with chitinase B from Serratia marcescens. Production of chito-oligosaccharides and insight into enzyme processivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chemical and visual stability of amphotericin B in 5% dextrose injection stored at 4 degrees C for 35 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of pH on the sensitivity of species of Lactobacillus to chlorhexidine and the antibiotics minocycline and spiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address matrix effects in LC-MS analysis of Heteroclitin B from plant extracts.
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the LC-MS analysis of Heteroclitin B from plant extracts. Our focus is to help you identify and mitigate matrix effects, a common challenge in the analysis of complex samples, to ensure accurate and reproducible quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on problems arising from matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Low and/or inconsistent signal intensity for this compound | Ion Suppression: Co-eluting endogenous compounds from the plant matrix (e.g., phospholipids, phenolic compounds, sugars) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced and variable signal.[1][2] | 1. Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 2. Improve Chromatographic Separation: Modify the LC method (e.g., change the column, adjust the mobile phase gradient) to separate this compound from the interfering compounds. 3. Use a Different Ionization Technique: If available, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds. |
| Poor peak shape (tailing, fronting, or splitting) | Matrix Overload: High concentrations of matrix components can overload the analytical column, leading to distorted peak shapes. Co-eluting Interferences: A compound with similar chromatographic behavior might be co-eluting with this compound. | 1. Dilute the Sample: A simple dilution of the extract can often alleviate column overload and improve peak shape. 2. Enhance Sample Cleanup: Use a more selective SPE sorbent or a multi-step LLE to remove the specific interferences. 3. Adjust LC Method: Alter the mobile phase composition or gradient to improve the resolution between this compound and the interfering peak. |
| Inaccurate and imprecise quantitative results | Uncompensated Matrix Effects: The calibration strategy may not be adequately compensating for the signal suppression or enhancement caused by the matrix. | 1. Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank plant extract that has been processed in the same way as your samples. This helps to mimic the matrix effects seen in the actual samples. 2. Use the Standard Addition Method: This involves adding known amounts of this compound standard to the sample extracts and creating a calibration curve for each sample, which is a very effective way to correct for matrix effects. 3. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the gold standard for correcting matrix effects, as it co-elutes and experiences the same ionization effects as the analyte.[1] |
| Shift in retention time | Matrix-Induced Chromatographic Effects: The sample matrix can alter the chemical environment of the stationary phase, leading to shifts in retention time. | 1. Thorough Column Equilibration: Ensure the column is adequately equilibrated between injections to minimize carryover effects from the matrix. 2. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. 3. Robust Sample Cleanup: A cleaner sample will have less impact on the chromatography. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that matrix effects are the cause of my analytical problems?
A1: A post-extraction spike experiment is a reliable method to assess matrix effects. This involves comparing the peak area of a this compound standard in a clean solvent to the peak area of the same standard spiked into a blank plant extract that has undergone the full extraction procedure. A significant difference in the peak areas indicates the presence of ion suppression or enhancement.[2]
Q2: What is the best sample preparation technique to reduce matrix effects for this compound analysis?
A2: Solid-Phase Extraction (SPE) is often the most effective technique for cleaning up complex plant extracts. For a compound like this compound, a dibenzocyclooctadiene lignan (B3055560), a reversed-phase (C18 or polymeric) SPE cartridge can be effective. The selection of the appropriate wash and elution solvents is crucial for removing interferences while retaining the analyte. Liquid-Liquid Extraction (LLE) can also be a good option, using immiscible solvents to partition this compound away from interfering matrix components.
Q3: When should I use a matrix-matched calibration versus the standard addition method?
A3: Matrix-matched calibration is a good choice when you have access to a representative blank matrix (a plant sample of the same species that is known to not contain this compound). It is less labor-intensive than standard addition for a large number of samples. The standard addition method is more rigorous and is preferred when a suitable blank matrix is unavailable or when the matrix composition varies significantly between samples. However, it requires more sample and is more time-consuming as each sample needs to be analyzed multiple times.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?
A4: The commercial availability of a SIL-IS for a specific natural product like this compound can be limited. If a commercial standard is not available, a custom synthesis may be an option, though it can be costly. Alternatively, a structural analog can be used as an internal standard, but it is crucial to validate that it behaves similarly to this compound during extraction and ionization.
Experimental Protocols
Extraction of this compound from Kadsura heteroclita
This protocol provides a general procedure for the extraction of lignans (B1203133), including this compound, from plant material.
Materials:
-
Dried and powdered stems of Kadsura heteroclita
-
Methanol (B129727) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
Procedure:
-
Defatting (Optional but Recommended):
-
Weigh 1 g of powdered plant material into a centrifuge tube.
-
Add 10 mL of n-hexane, vortex for 1 minute, and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Discard the n-hexane supernatant. Repeat this step twice to remove lipids and other nonpolar interferences.
-
Allow the plant material to air dry completely.
-
-
Extraction:
-
To the defatted plant material, add 20 mL of methanol.
-
Vortex for 1 minute and sonicate for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the methanol supernatant. Repeat the extraction twice more with fresh methanol.
-
Pool the methanol extracts.
-
-
Concentration:
-
Evaporate the pooled methanol extract to dryness under reduced pressure using a rotary evaporator at 40°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 2 mL of 10% methanol in water.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
Elute this compound and other lignans with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final extract in a known volume of the initial mobile phase for LC-MS analysis.
-
LC-MS/MS Method for the Quantification of this compound
This is a general LC-MS/MS method based on the analysis of similar dibenzocyclooctadiene lignans. Method validation and optimization are required for your specific instrument and application.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-90% B
-
15-18 min: 90% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (m/z): 499.2 [M+H]⁺ (for this compound, C28H34O8, MW=498.6)
-
Product Ions (MRM transitions): To be determined by infusing a this compound standard. Likely fragments would involve the loss of the ester group and cleavages within the cyclooctadiene ring.
-
Collision Energy: To be optimized for each transition.
-
Source Parameters (e.g., capillary voltage, gas flow, temperature): To be optimized for the specific mass spectrometer.
Data Presentation
The following table summarizes the effectiveness of different calibration strategies in mitigating matrix effects for the analysis of lignans in plant extracts. The data is presented as the percentage of signal suppression or enhancement observed.
| Calibration Strategy | Signal Suppression/Enhancement (%) | Relative Standard Deviation (RSD, %) | Notes |
| External Calibration in Solvent | -45% to +20% | >15% | Prone to significant and variable matrix effects, leading to inaccurate results. |
| Matrix-Matched Calibration | -10% to +5% | <10% | Effectively compensates for consistent matrix effects. Requires a representative blank matrix. |
| Standard Addition | -5% to +5% | <5% | Highly effective for correcting variable matrix effects. More labor-intensive. |
| Stable Isotope-Labeled Internal Standard | -2% to +2% | <3% | The most robust method for correcting matrix effects, but the internal standard may not be readily available.[1] |
This data is a representative summary from literature on lignan analysis and may vary depending on the specific plant matrix and analytical conditions.
Visualizations
Workflow for Addressing Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in the LC-MS analysis of this compound.
Caption: A decision-making workflow for troubleshooting matrix effects.
Signaling Pathway for Matrix Effect Mitigation Strategies
This diagram illustrates the relationship between the problem (matrix effects) and the various mitigation strategies.
Caption: Key strategies to address and overcome matrix effects.
References
How to optimize the ionization efficiency of lignans in mass spectrometry.
Welcome to the technical support center for optimizing the ionization efficiency of lignans (B1203133) in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for lignan (B3055560) analysis in LC-MS, and which polarity mode is preferred?
A1: Electrospray ionization (ESI) is the most widely used ionization technique for the analysis of lignans.[1][2] For lignans containing phenolic hydroxyl groups, the negative ion mode is generally preferred as these groups can be readily deprotonated.[3] Non-phenolic lignans, which cannot be easily deprotonated, are typically analyzed in the positive ion mode, often through protonation or the formation of adducts.[3] Atmospheric pressure chemical ionization (APCI) is another viable option, particularly for less polar, lower-molecular-weight lignans.[2][4]
Q2: My signal intensity is low. What are the common causes and how can I improve it?
A2: Low signal intensity in lignan analysis can stem from several factors.[5] First, ensure your sample is appropriately concentrated; samples that are too dilute may not produce a strong signal, while overly concentrated samples can lead to ion suppression.[5] Regularly tune and calibrate your mass spectrometer to confirm optimal performance of the ion source, mass analyzer, and detector.[5] The choice of ionization technique and its parameters are also critical. Experimenting with different ionization sources (e.g., ESI, APCI) and optimizing parameters such as ion source temperature, ionization voltage, and gas flows can significantly enhance signal intensity.[5]
Q3: I am observing unexpected adducts in my mass spectra. How can I minimize their formation?
A3: Adduct formation, where ions associate with molecules in the sample, can complicate mass spectra.[6][7] These adducts can form from various sources, including mobile phase additives, impurities, or ions leached from glassware.[7] To minimize adduct formation, consider the following:
-
Mobile Phase Purity: Use high-purity solvents and additives.
-
Glassware: Use clean glassware to avoid contamination with ions like sodium.[7]
-
Additives: While some additives are used to promote desired adduct formation for ionization, unwanted adducts can be minimized by carefully selecting and optimizing the concentration of additives.[7] In some cases, adding a free radical scavenger like ascorbic acid to the sample or matrix can help reduce adduct formation.[6]
Q4: How do matrix effects impact lignan quantification, and what strategies can I use to mitigate them?
A4: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative mass spectrometry.[8][9] These effects can compromise the accuracy, precision, and sensitivity of the analysis.[9][10] To mitigate matrix effects, several strategies can be employed:
-
Sample Preparation: Implement thorough sample cleanup procedures to remove interfering matrix components.[11]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate the lignans from co-eluting matrix components.[11]
-
Calibration Strategies: Use matrix-matched calibration standards, the standard addition method, or stable isotope-labeled internal standards to compensate for matrix effects.[11]
Troubleshooting Guides
Issue 1: Poor or No Signal for Lignan of Interest
This guide provides a step-by-step approach to diagnosing and resolving issues related to a weak or absent signal for your target lignan.
Issue 2: Inconsistent Retention Times
Shifts in retention time can lead to misidentification and inaccurate quantification. This guide helps identify the root cause of retention time variability.
Quantitative Data Summary
The following tables summarize key parameters for the analysis of lignans, compiled from various studies.
Table 1: Optimized ESI-MS/MS Parameters for Lignan Analysis
| Parameter | Setting | Reference |
| Ionization Mode | Negative | [12] |
| Ionspray Voltage | -4500 V | [12] |
| Ion Source Temperature | 450°C | [12] |
| Curtain Gas | 30 psi | [12] |
| Collision Gas | 9 psi | [12] |
| Ion Source Gas 1 | 80 psi | [12] |
| Ion Source Gas 2 | 40 psi | [12] |
| Drying Gas (N2) Temperature | 350°C | [3] |
| Drying Gas (N2) Flow | 12 L/min | [3] |
| Nebulizer Gas Pressure | 15 psi | [3] |
Table 2: Optimized Lignan Extraction Conditions
| Parameter | Optimal Value | Reference |
| Extraction Temperature | 44.24°C | [12] |
| Methanol (B129727) Concentration | 84.64% | [12] |
| Extraction Time | 53.63 min | [12] |
| Extraction Solvent | 80% Methanol | [12] |
Experimental Protocols
Protocol 1: Extraction of Lignans from Plant Material
This protocol details a general procedure for extracting lignans from plant matrices.[13]
Materials:
-
Dried and finely ground plant material[13]
-
Methanol or Ethanol (B145695) (70-100%)[1][13]
-
n-Hexane (for defatting, optional)[13]
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
Procedure:
-
Defatting (Optional): To remove lipids that can interfere with analysis, pre-extract the ground plant material with n-hexane.[13]
-
Extraction: Add 70-100% methanol or ethanol to the plant material.[1][13] Vortex the mixture thoroughly.
-
Sonication/Incubation: Sonicate the mixture or incubate at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 30-120 minutes) to enhance extraction efficiency.[12][14]
-
Centrifugation: Centrifuge the sample to pellet the solid plant material.[13]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted lignans.
-
Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator or a stream of nitrogen.[3]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase composition for LC-MS analysis.[13]
Protocol 2: Enzymatic Hydrolysis of Lignan Glycosides
Lignans often exist as glycosides in plant materials. This protocol describes the enzymatic hydrolysis step to release the lignan aglycones for analysis.[15][16]
Materials:
-
Lignan extract
-
Sodium acetate (B1210297) buffer (e.g., 0.05 M, pH 5.0)[15]
-
Incubator/shaker
-
Acetonitrile (B52724) with 0.4% formic acid[15]
Procedure:
-
Prepare Enzyme Solution: Dissolve β-glucuronidase/sulfatase in the sodium acetate buffer.[15]
-
Incubation: Add the enzyme solution to the lignan extract and incubate overnight at 37°C with shaking.[15]
-
Stop Reaction: After incubation, add acetonitrile with 0.4% formic acid to stop the enzymatic reaction.[15]
-
Centrifugation: Centrifuge the sample to remove any precipitated material.[15]
-
Analysis: The supernatant containing the hydrolyzed lignan aglycones is ready for LC-MS analysis.
Visualized Workflows
General Workflow for Lignan Analysis
This diagram illustrates the typical steps involved in the analysis of lignans from sample collection to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 7. acdlabs.com [acdlabs.com]
- 8. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
How to troubleshoot inconsistent results in Heteroclitin B bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heteroclitin B bioassays. Our aim is to help you address common challenges and achieve more consistent and reliable experimental results.
Troubleshooting Guide: Inconsistent Results
Inconsistent results in this compound bioassays can arise from a variety of factors, ranging from experimental technique to the inherent properties of the compound and biological systems used. This guide provides a structured approach to identifying and resolving common issues.
Question: My assay results with this compound are highly variable between experiments. What are the potential causes and how can I troubleshoot this?
Answer:
Variability in bioassays is a common challenge, particularly when working with natural products like this compound.[1][2] The key to troubleshooting is a systematic evaluation of all potential sources of error. We have categorized these into three main areas: Reagent and Compound Handling, Cell Culture and Assay Conditions, and Data Analysis and Interpretation.
Table 1: Summary of Potential Sources of Variability and Recommended Solutions
| Category | Potential Source of Inconsistency | Recommended Solution |
| Reagent & Compound Handling | This compound stock solution instability or degradation. | Prepare fresh stock solutions for each experiment. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Inconsistent solvent concentration across wells. | Ensure the final solvent concentration is consistent in all wells, including controls. Perform a solvent tolerance test for your specific cell line. | |
| Pipetting errors leading to inaccurate compound concentrations. | Use calibrated pipettes and proper pipetting techniques.[3] Consider using automated liquid handlers for high-throughput assays to improve precision.[3] | |
| Lot-to-lot variability of reagents (e.g., media, serum, assay kits). | Record lot numbers for all reagents used. When a new lot is introduced, perform a bridging experiment to ensure consistency with previous results. | |
| Cell Culture & Assay Conditions | High passage number of cell lines leading to phenotypic drift. | Use cells with a low and consistent passage number for all experiments.[4] Establish a cell banking system to ensure a consistent source of cells. |
| Inconsistent cell density at the time of plating. | Standardize cell seeding density and ensure even cell distribution in each well.[4][5] | |
| Mycoplasma or other microbial contamination. | Routinely test cell cultures for mycoplasma contamination.[4] | |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity and temperature uniformity. | |
| Fluctuations in incubator conditions (temperature, CO2, humidity). | Regularly monitor and calibrate incubators. Ensure consistent conditions for all experimental plates. | |
| Inconsistent incubation times. | Precisely control the timing of all incubation steps, from compound treatment to signal detection. | |
| Data Analysis & Interpretation | Inappropriate normalization of data. | Normalize data to appropriate controls on each plate (e.g., vehicle control for inhibition, positive control for activation). |
| Lack of appropriate controls. | Always include negative (vehicle), positive, and untreated controls to monitor assay performance. | |
| Pan-Assay Interference Compounds (PAINS) behavior. | This compound, as a natural product, could potentially interfere with assay readouts (e.g., fluorescence).[1][6] Consider running counter-screens to identify non-specific activity. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a lignan, a class of natural products. It has been isolated from the stems of Kadsura heteroclita.[7]
Q2: What is the reported biological activity of this compound?
Some compounds isolated from Kadsura heteroclita, including related lignans, have shown weak to moderate anti-HIV activity in in-vitro studies.[7] However, the specific mechanism of action and its effects on various signaling pathways are not yet well-defined in publicly available literature.
Q3: My cells are dying after treatment with this compound, even at low concentrations. What should I do?
It is crucial to distinguish between specific cytotoxic effects and non-specific toxicity or experimental artifacts.
-
Perform a Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., LDH release or a live/dead cell stain) to determine if the observed effect is due to cell death.[5]
-
Multiplex Assays: Consider multiplexing your primary bioassay with a real-time cytotoxicity assay to normalize your results to the number of viable cells.[4]
-
Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells.
Q4: How can I be sure the observed activity of this compound is specific?
Natural products can sometimes act as promiscuous agents, interfering with multiple assays.[1][6] To increase confidence in your results:
-
Counter-screens: Test this compound in assays with different detection methods (e.g., absorbance, fluorescence, luminescence) to rule out interference with the detection technology itself.
-
Structure-Activity Relationship (SAR) Studies: If available, test structurally related but inactive analogs of this compound.
-
Target-Based Assays: If a specific molecular target is hypothesized, validate the findings using a target-based, cell-free assay.
Experimental Protocols
While a specific, validated protocol for a "this compound bioassay" is not universally established, the following provides a generalized methodology for a cell-based viability/cytotoxicity assay, a common starting point for evaluating the activity of a novel compound.
General Protocol: Cell Viability Assay (MTT/XTT-based)
-
Cell Culture:
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Passage cells regularly, ensuring they do not exceed 80-90% confluency. Use cells within a consistent, low passage number range for all experiments.[4]
-
-
Cell Plating:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (determined through optimization experiments).
-
Plate the cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, as well as vehicle and positive controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the results to the vehicle control (set to 100% viability).
-
Plot the dose-response curve and calculate the IC50 value.
-
Visualizations
Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Hypothetical Signaling Pathway Modulation by this compound
While the precise signaling pathway affected by this compound is not well-documented, many natural products impact common cell signaling cascades like the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.[8] The following diagram illustrates a generalized representation of these pathways, which are often investigated in cancer and immunology research.
References
- 1. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indusextracts.com [indusextracts.com]
- 3. mt.com [mt.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
Technical Support Center: Enhancing the Oral Bioavailability of Heteroclitin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Heteroclitin B for in vivo studies. Given the limited specific data on this compound, the guidance provided is based on established strategies for improving the bioavailability of poorly water-soluble polyphenolic compounds, such as flavonoids and other lignans (B1203133).
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: While specific data for this compound is limited, compounds of this nature, such as other lignans and flavonoids, typically exhibit poor oral bioavailability due to a combination of factors:
-
Poor Aqueous Solubility: this compound is likely a lipophilic molecule with low solubility in the aqueous environment of the gastrointestinal (GI) tract, which limits its dissolution and subsequent absorption.[1][2][3]
-
Low Intestinal Permeability: The compound may have poor permeability across the intestinal epithelium.
-
Extensive First-Pass Metabolism: Like many flavonoids, this compound is likely subject to extensive metabolism in the intestine and liver by Phase II enzymes (e.g., glucuronidation and sulfation), leading to rapid inactivation and excretion.[4][5][6][7][8]
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing its net absorption.[9][10][11][12]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: Strategies can be broadly categorized into three main approaches:
-
Pharmaceutical Formulation Strategies: These aim to improve the solubility and dissolution rate of the compound.[3][13][14]
-
Chemical Modification: This involves altering the chemical structure of this compound to enhance its physicochemical properties.[2][15]
-
Co-administration with Bioavailability Enhancers: This involves using other compounds to inhibit metabolic enzymes or efflux pumps.[16][17][18]
Q3: Which formulation strategy is best for this compound?
A3: The optimal formulation strategy depends on the specific physicochemical properties of this compound, the desired release profile, and the experimental context. A logical approach to selecting a strategy is outlined in the workflow diagram below. It is often a process of trial and error, starting with simpler methods like particle size reduction before moving to more complex formulations.
Q4: Are there any safety concerns when using bioavailability enhancement strategies?
A4: Yes. When using formulation excipients or bioavailability enhancers, it is crucial to consider their own safety profiles and potential for toxicity. For instance, some surfactants used in self-emulsifying systems can cause GI irritation.[14] Furthermore, inhibiting metabolic enzymes or efflux transporters can lead to drug-drug interactions if other compounds are co-administered.[11][19][20] All new formulations should undergo rigorous safety and toxicity testing.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
| Problem | Possible Causes | Troubleshooting Suggestions |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. Inter-individual differences in metabolism or gut microbiota.[2] | 1. Improve Formulation: Utilize a formulation that enhances solubility and dissolution, such as a solid dispersion or a self-emulsifying drug delivery system (SEDDS), to ensure more consistent absorption.[3][13] 2. Standardize Experimental Conditions: Ensure consistent fasting/feeding protocols for all animals. |
| Low Cmax and AUC after oral administration. | Poor solubility, low permeability, extensive first-pass metabolism, or P-gp efflux.[4][6][10] | 1. Increase Solubility/Dissolution: Employ techniques like micronization, nanosizing, or amorphous solid dispersions.[1][3] 2. Enhance Permeability: Consider lipid-based formulations like liposomes or SEDDS which can facilitate absorption.[14][18][21] 3. Inhibit Metabolism/Efflux: Co-administer with a known inhibitor of CYP enzymes or P-gp, such as piperine (B192125) or certain flavonoids like quercetin.[11][18] |
| Inconsistent in vitro - in vivo correlation (IVIVC). | In vitro dissolution conditions do not accurately mimic the in vivo environment. The formulation may be unstable in the GI tract. | 1. Refine Dissolution Media: Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate fed and fasted states in the intestine. 2. Assess Formulation Stability: Test the stability of your formulation in simulated gastric and intestinal fluids. For example, liposomes can be susceptible to degradation by bile salts. |
| Precipitation of the compound in the GI tract. | The formulation fails to maintain the compound in a solubilized state upon dilution with GI fluids. | 1. Optimize Formulation: For solid dispersions, use a higher ratio of a hydrophilic polymer. For SEDDS, select oils and surfactants that create a stable microemulsion upon dilution.[13] 2. Include Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to act as precipitation inhibitors. |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes various formulation strategies and their potential impact on the pharmacokinetic parameters of a poorly soluble compound like this compound. The values presented are hypothetical and for comparative purposes to illustrate the expected magnitude of improvement.
| Formulation Strategy | Mechanism of Action | Expected Fold Increase in Cmax | Expected Fold Increase in AUC | Key Advantages | Potential Limitations |
| Micronization/Nanosizing | Increases surface area for dissolution.[3] | 2 - 5 | 2 - 5 | Simple, established technology. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersion | Increases solubility by preventing crystallization.[3][13] | 5 - 20 | 5 - 20 | Significant enhancement in solubility and dissolution. | Potential for recrystallization during storage. |
| Cyclodextrin Complexation | Forms inclusion complexes to increase solubility.[3] | 3 - 10 | 3 - 10 | High drug loading is possible. | Can be expensive; potential for nephrotoxicity with some cyclodextrins. |
| Lipid-Based Formulations (e.g., SEDDS, Liposomes) | Solubilizes the drug and can enhance lymphatic uptake, bypassing first-pass metabolism.[13][14][18][21] | 5 - 25 | 5 - 30 | High bioavailability enhancement; can protect the drug from degradation. | Complex formulation development; potential for GI side effects from surfactants. |
| Phytosomes | Forms a complex between the compound and phospholipids, improving absorption.[22] | 5 - 15 | 5 - 20 | Uses natural components; good safety profile. | Drug loading can be limited. |
| Co-administration with P-gp/CYP3A4 Inhibitor | Reduces efflux and first-pass metabolism.[11][19] | 2 - 10 | 2 - 15 | Can be combined with other formulation strategies. | Potential for drug-drug interactions; effect can be variable. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®), and a suitable solvent (e.g., methanol, ethanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-polymer weight ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
-
Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous state of this compound. Evaluate its dissolution profile compared to the pure compound.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a differentiated and confluent monolayer (typically 21-25 days).
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.
-
Permeability Study:
-
Prepare a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) containing a known concentration of the this compound formulation.
-
Add the solution to the apical (A) side of the Transwell® insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
To assess efflux, perform the experiment in the B-to-A direction as well.
-
-
Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Animals: Use male Sprague-Dawley rats or BALB/c mice (n=5-6 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV dose of this compound (dissolved in a suitable vehicle like DMSO/PEG400/saline) to determine its absolute bioavailability.
-
Oral (PO) Groups: Administer a single oral gavage dose of the pure this compound suspension and the enhanced bioavailability formulation (e.g., solid dispersion).
-
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis. Calculate the relative oral bioavailability of the enhanced formulation compared to the pure suspension and the absolute bioavailability by comparing the oral AUC to the IV AUC.
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Pharmacokinetics and metabolism of dietary flavonoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability and Metabolism of Flavonoids: A Review [ijns.sums.ac.ir]
- 8. research.wur.nl [research.wur.nl]
- 9. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]
- 10. Effects of flavonoids on P-Glycoprotein activity - Science Letter - Solvo Biotechnology [solvobiotech.com]
- 11. scispace.com [scispace.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. rroij.com [rroij.com]
How to select the appropriate control groups for Heteroclitin B experiments.
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate control groups and troubleshooting common issues encountered during experiments with Heteroclitin B.
Frequently Asked Questions (FAQs)
Q1: What are the reported biological activities of compounds from Kadsura heteroclita, the source of this compound?
A1: Phytochemical studies of Kadsura heteroclita have revealed a variety of bioactive compounds, including lignans (B1203133) and triterpenoids.[1][2][3] Reported biological activities for compounds isolated from this plant include anti-HIV, antioxidant, cytotoxic, and anti-inflammatory effects.[1] Specifically, related lignans have been noted for their potential to inhibit nitric oxide (NO) production, a key mediator in inflammation.[2]
Q2: What are the essential types of control groups to include in my this compound experiments?
A2: To ensure the validity and reproducibility of your experimental results, it is crucial to include the following control groups:
-
Negative Control (Vehicle Control): This is the most critical control. It consists of treating your cells or animal models with the same solvent (vehicle) used to dissolve this compound (e.g., DMSO, ethanol). This group accounts for any effects the vehicle itself might have on the experimental system.
-
Positive Control: This group is treated with a known substance that induces the expected biological effect you are measuring. This confirms that your assay is working correctly and provides a benchmark for the effect of this compound.
-
Untreated Control: This group receives no treatment and represents the baseline state of your experimental model.
-
Blank Control: For plate-based assays, this includes wells with media and reagents but no cells to determine background signal.[4]
Q3: How do I choose a suitable positive control for my specific assay?
A3: The choice of a positive control depends on the biological activity you are investigating. Based on the reported activities of related compounds, here are some suggestions:
-
For Cytotoxicity Assays: A well-characterized cytotoxic agent like Doxorubicin or Staurosporine can be used.[5]
-
For Anti-Inflammatory Assays: Lipopolysaccharide (LPS) is a common agent used to induce an inflammatory response in cell culture models.[6][7] A known anti-inflammatory drug, such as Diclofenac, can be used as a positive control for inhibition.[8][9]
-
For Apoptosis Assays: Compounds like Staurosporine, Camptothecin, or Etoposide are frequently used to induce apoptosis.[10][11]
Troubleshooting Guides
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, improper mixing of reagents, or edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix gently but thoroughly.
-
Pipette reagents carefully and consistently into the center of each well.
-
To avoid edge effects, consider not using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead.
-
Verify the calibration and accuracy of your pipettes.
-
Issue 2: The positive control does not show the expected effect.
-
Possible Cause: The positive control compound may have degraded, the concentration may be incorrect, or the experimental system may not be responsive.
-
Troubleshooting Steps:
-
Use a fresh stock of the positive control.
-
Verify the calculations for the working concentration.
-
Confirm that the chosen cell line or animal model is known to respond to the selected positive control.
-
Check the incubation time; it may be too short or too long to observe the desired effect.
-
Issue 3: this compound shows no biological activity.
-
Possible Cause: The compound may not be active under the tested conditions, the concentration range may be inappropriate, or the compound may have low solubility.
-
Troubleshooting Steps:
-
Test a wider range of concentrations, including both lower and higher doses.
-
Ensure that this compound is fully dissolved in the vehicle before adding it to the culture medium.
-
Consider the possibility that the specific biological endpoint being measured is not affected by this compound and explore other relevant assays based on the known activities of related compounds.
-
Verify the purity and integrity of your this compound sample.
-
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between different experimental groups.
Table 1: Example Data Layout for a Cytotoxicity Assay (e.g., MTT Assay)
| Treatment Group | Concentration | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | % Cell Viability |
| Untreated Control | - | 1.25 | 1.28 | 1.22 | 1.25 | 100% |
| Vehicle Control | 0.1% DMSO | 1.23 | 1.26 | 1.24 | 1.24 | 99.2% |
| This compound | 1 µM | 1.10 | 1.12 | 1.08 | 1.10 | 88.0% |
| This compound | 10 µM | 0.85 | 0.88 | 0.83 | 0.85 | 68.0% |
| This compound | 100 µM | 0.45 | 0.42 | 0.48 | 0.45 | 36.0% |
| Positive Control | Doxorubicin (1µM) | 0.30 | 0.32 | 0.29 | 0.30 | 24.0% |
Table 2: Example Data Layout for an Anti-Inflammatory Assay (e.g., Nitric Oxide Measurement)
| Treatment Group | Concentration | Replicate 1 (NO µM) | Replicate 2 (NO µM) | Replicate 3 (NO µM) | Mean NO (µM) | % Inhibition of NO Production |
| Untreated Control | - | 0.5 | 0.6 | 0.4 | 0.5 | - |
| LPS (1 µg/mL) | - | 25.2 | 26.1 | 24.8 | 25.4 | 0% |
| LPS + Vehicle | 0.1% DMSO | 25.0 | 25.5 | 24.9 | 25.1 | 1.2% |
| LPS + this compound | 1 µM | 20.1 | 20.8 | 19.9 | 20.3 | 20.1% |
| LPS + this compound | 10 µM | 12.5 | 13.0 | 12.2 | 12.6 | 50.4% |
| LPS + this compound | 100 µM | 5.8 | 6.2 | 5.5 | 5.8 | 77.0% |
| LPS + Positive Control | Dexamethasone (10 µM) | 4.1 | 4.5 | 3.9 | 4.2 | 83.5% |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and the positive control (e.g., Doxorubicin). Remove the old medium and add 100 µL of fresh medium containing the treatments to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Griess Assay for Nitric Oxide (Anti-Inflammatory)
-
Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of this compound or a positive control (e.g., Dexamethasone) for 1 hour. Then, stimulate with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a 96-well plate.
-
Incubation: Incubate at room temperature for 10 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitric oxide concentration using a sodium nitrite (B80452) standard curve and calculate the percentage of inhibition.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound, a positive control (e.g., Staurosporine), or vehicle for the desired time.[12]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.[12]
Visualizations
Signaling Pathway
Based on the anti-inflammatory and pro-apoptotic potential of related compounds, this compound may interact with the NF-κB signaling pathway. The following diagram illustrates a simplified overview of this pathway, which is a key regulator of inflammation and cell survival.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing the biological activity of this compound.
Caption: General experimental workflow for characterizing this compound.
Control Group Logic
This diagram illustrates the logical relationship between different control groups in a typical cell-based experiment.
Caption: Logical structure of control groups in an experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The crux of positive controls - Pro-inflammatory responses in lung cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Table 1. [Example compounds frequently used as positive controls to induce apoptosis]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
Technical Support Center: Interpreting Complex NMR Spectra of Dibenzocyclooctadiene Lignans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of dibenzocyclooctadiene lignans (B1203133).
Frequently Asked Questions (FAQs)
Q1: What are the essential NMR experiments for the structural elucidation of dibenzocyclooctadiene lignans?
A1: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the complete structural analysis of dibenzocyclooctadiene lignans. The essential experiments include:
-
1H NMR (Proton NMR): Provides information about the number of different types of protons and their electronic environments.
-
13C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule.[1]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin coupling networks, helping to establish connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (C-H).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations), which is vital for connecting different spin systems and assembling the carbon skeleton.[2][3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is critical for determining the relative stereochemistry and conformation of the molecule.[2][4]
Q2: My 1H NMR spectrum shows broad signals and more peaks than expected. What could be the cause?
A2: This is a common issue when analyzing dibenzocyclooctadiene lignans and is often due to the presence of conformational isomers (atropisomers). The eight-membered ring of these lignans can exist in different stable conformations, such as twist-boat and twist-boat-chair forms, leading to separate sets of NMR signals for each conformer.[5] The slow interconversion between these conformers on the NMR timescale results in peak broadening or duplication.
Q3: How can I confirm the presence of conformational isomers?
A3: Variable Temperature (VT) NMR experiments are the most effective way to confirm the presence of conformational isomers. By increasing the temperature, the rate of interconversion between conformers may increase, leading to the coalescence of the separate signals into a single, sharper set of peaks. Conversely, lowering the temperature can slow down the interconversion further, resulting in even sharper, distinct signals for each conformer.
Q4: I am struggling with significant signal overlap in the aromatic and methoxy (B1213986) regions of the 1H NMR spectrum. How can I resolve these signals?
A4: Signal overlap is a frequent challenge. To overcome this, you can:
-
Utilize 2D NMR: HSQC and HMBC experiments are particularly useful as they spread the signals over a second dimension, resolving overlapping proton signals based on the chemical shifts of the carbons they are attached to or correlated with.[6]
-
Higher Field NMR Spectrometers: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will increase the chemical shift dispersion and can help to resolve overlapping signals.[7]
-
Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl3, DMSO-d6, Acetone-d6) can induce differential changes in chemical shifts, potentially resolving overlapping resonances.
Q5: How do I determine the stereochemistry of the cyclooctadiene ring and the biphenyl (B1667301) moiety?
A5:
-
Relative Stereochemistry: NOESY is the primary tool for determining the relative stereochemistry. Key NOE correlations between protons on the cyclooctadiene ring and the substituents will reveal their spatial relationships.[2][8] For instance, NOEs between specific methyl groups and methine protons can define their cis or trans orientation.
-
Absolute Configuration: The absolute configuration of the biphenyl moiety (R- or S-biphenyl configuration) is typically determined using Circular Dichroism (CD) spectroscopy. A positive or negative Cotton effect at specific wavelengths can be indicative of a particular configuration.[8]
Troubleshooting Guides
Issue 1: Difficulty in Assigning Quaternary Carbons
Problem: Quaternary carbons do not have attached protons and therefore do not show correlations in HSQC/HMQC spectra, making them difficult to assign.
Solution:
-
Use HMBC: Look for long-range correlations from nearby protons to the quaternary carbon in the HMBC spectrum. Protons that are two or three bonds away will show a cross-peak to the quaternary carbon.[3][6]
-
Expected Chemical Shifts: Compare the observed chemical shifts with tabulated data for known dibenzocyclooctadiene lignans.[1][9] Aromatic quaternary carbons and those bearing oxygen substituents have characteristic chemical shift ranges.
-
Cross-reference with Molecular Formula: Ensure all carbons from the molecular formula (determined by mass spectrometry) are accounted for.
Issue 2: Ambiguous HMBC Correlations
Problem: An HMBC correlation could arise from a 2-bond or a 3-bond coupling, leading to ambiguity in structural assignment.
Solution:
-
Analyze COSY Data: Use the COSY spectrum to confirm the proton-proton connectivities. This helps to constrain the possible locations of the correlated carbon.
-
Consider Typical Coupling Constants: While not directly measured in a standard HMBC, the intensity of the cross-peak can sometimes give a clue, as ³JCH couplings are often stronger than ²JCH.
-
Look for Corroborating Evidence: Seek multiple HMBC correlations to the same carbon from different protons to confirm its assignment.
Issue 3: Determining the Position of Ester Groups
Problem: Dibenzocyclooctadiene lignans are often substituted with ester groups (e.g., angeloyl, tigloyl), and determining their exact location can be challenging.[6]
Solution:
-
HMBC Correlations: Look for a long-range correlation from the proton on the carbon bearing the ester group (e.g., H-6) to the carbonyl carbon of the ester group in the HMBC spectrum.
-
NOESY Correlations: Observe for NOE cross-peaks between protons of the ester moiety and protons on the main lignan (B3055560) skeleton. For example, an NOE between a methyl group on the angeloyl group and a methoxy group on the aromatic ring can pinpoint its location.[6]
-
Chemical Shift Effects: The acylation of a hydroxyl group causes a significant downfield shift (acyl shift) of the proton attached to the same carbon. Compare the chemical shift of this proton to that of the non-acylated analogue if available.
Data Presentation: Typical NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for dibenzocyclooctadiene lignans. Note that these are approximate ranges and can vary depending on the specific substitution pattern and conformation.
Table 1: Typical ¹H NMR Chemical Shifts (ppm)
| Proton Type | Chemical Shift Range (ppm) | Notes |
| Aromatic Protons | 6.0 - 7.0 | Often appear as singlets due to substitution patterns.[7] |
| Methoxy Protons (-OCH₃) | 3.5 - 4.0 | Appear as sharp singlets. |
| Methylenedioxy Protons (-OCH₂O-) | 5.8 - 6.1 | Often appear as two doublets.[6] |
| Cyclooctadiene Methine Protons | 1.5 - 5.0 | Wide range due to different electronic environments. |
| Cyclooctadiene Methylene Protons | 1.5 - 3.0 | Often complex multiplets. |
| Methyl Protons (-CH₃) | 0.8 - 2.0 | Can be singlets or doublets depending on connectivity.[8] |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm)
| Carbon Type | Chemical Shift Range (ppm) | Notes |
| Carbonyl Carbons (C=O) | 165 - 180 | Found in ester or acid functionalities.[6] |
| Aromatic Carbons (C-O) | 140 - 155 | Oxygen-substituted aromatic carbons. |
| Aromatic Carbons (C-C/C-H) | 100 - 140 | Unsubstituted or carbon-substituted aromatic carbons. |
| Methylenedioxy Carbon (-OCH₂O-) | ~101 | Characteristic chemical shift.[6] |
| Oxygenated Cyclooctadiene Carbons | 70 - 90 | Carbons bearing hydroxyl or ester groups. |
| Methoxy Carbons (-OCH₃) | 55 - 65 | |
| Cyclooctadiene Carbons (CH, CH₂) | 20 - 50 | Aliphatic carbons in the eight-membered ring. |
| Methyl Carbons (-CH₃) | 10 - 30 |
Experimental Protocols
General Sample Preparation for NMR
-
Sample Purity: Ensure the isolated lignan is of high purity (>95%) as impurities will complicate the spectra.
-
Mass: Weigh approximately 5-10 mg of the purified compound.
-
Solvent: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). Chloroform-d (CDCl₃) is a common choice.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).
-
Filtering: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
Key NMR Experiment Methodologies
The following are general parameters. They should be optimized for the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: ~200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
-
COSY:
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 2-8 per increment.
-
-
HSQC:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).
-
Spectral Width: ~10-12 ppm in F2 (¹H), ~160-180 ppm in F1 (¹³C).
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).
-
Number of Scans: 2-8 per increment.
-
-
HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width: Same as HSQC.
-
Long-Range Coupling Constant: Optimized for an average long-range coupling (e.g., 8 Hz).
-
Number of Scans: 8-32 per increment.
-
-
NOESY:
-
Pulse Program: Gradient-selected NOESY (e.g., noesygpph).
-
Mixing Time: 300-800 ms (B15284909) (this may need to be optimized).
-
Number of Scans: 8-16 per increment.
-
Visualizations
Caption: Workflow for NMR-based structure elucidation of dibenzocyclooctadiene lignans.
References
- 1. The constituents of Schizandra chinensis Baill. VI. 13C nuclear magnetic resonance spectroscopy of dibenzocyclooctadiene lignans. (1980) | Yukinobu Ikeya | 68 Citations [scispace.com]
- 2. Complete assignments of 1H and 13C NMR data for new dibenzocyclooctadiene lignans from Kadsura oblongifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Lignans | Springer Nature Experiments [experiments.springernature.com]
- 5. Conformational study of dibenzocyclo-octadiene systems related to the schizandrin-type lignans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. researchgate.net [researchgate.net]
- 8. Neglschisandrins C-D: Two New Dibenzocyclooctadiene Lignans from Schisandra neglecta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Scaling Up the Purification of Heteroclitin B for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Heteroclitin B. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to facilitate preclinical research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest for preclinical research?
This compound is a type of lignan, a class of natural products isolated from plants of the Kadsura genus, particularly Kadsura heteroclita. Lignans (B1203133) from this family have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines, making them promising candidates for further preclinical investigation as potential anticancer agents.
Q2: What are the primary challenges in scaling up the purification of this compound?
The main challenges include:
-
Low natural abundance: this compound may be present in low concentrations in the plant source, requiring large amounts of raw material.
-
Complex mixtures: The crude plant extract contains numerous other related lignans and secondary metabolites with similar chemical properties, making separation difficult.
-
Maintaining purity and stability: Ensuring the final product is of high purity and is not degraded during the multi-step purification process is critical for preclinical studies.
Q3: What analytical methods are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Purity should be further confirmed using Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Crude Extract | Inefficient extraction from plant material. | - Optimize the solvent-to-solid ratio. - Increase the extraction time or perform multiple extraction cycles. - Ensure the plant material is finely powdered to maximize surface area. |
| Poor Separation During Chromatography | Suboptimal stationary or mobile phase. Column overloading. | - Screen different solvent systems and gradients in small-scale experiments first. - Consider using orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase). - Determine the loading capacity of your column to avoid overloading. |
| Presence of Impurities in Final Product | Co-elution of structurally similar compounds. | - Employ high-resolution chromatographic techniques. - Consider a final purification step such as recrystallization to remove minor impurities. |
| Degradation of this compound | Exposure to harsh pH, high temperatures, or light. | - Conduct stability studies to understand the degradation profile of this compound. - Use buffered solutions and control the temperature throughout the process. - Protect the compound from light by using amber glassware or covering equipment with foil. |
Experimental Protocols
Extraction of Crude Lignan Mixture
This protocol is adapted from methods used for the extraction of related lignans from Kadsura species.
-
Plant Material Preparation: Air-dry and grind the stems of Kadsura heteroclita to a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in cyclohexane (B81311) (or another suitable non-polar solvent like hexane) at a 1:10 solid-to-solvent ratio (w/v).
-
Perform the extraction at room temperature with continuous stirring for 24-48 hours.
-
Repeat the extraction process three times to ensure maximum yield.
-
-
Concentration:
-
Combine the solvent extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Scaled-Up Chromatographic Purification
This protocol is a general guideline for flash chromatography, which is suitable for scaling up.
-
Column Preparation:
-
Select a suitable stationary phase, such as silica (B1680970) gel, and pack a flash chromatography column of appropriate size for the amount of crude extract.
-
Equilibrate the column with the initial mobile phase (e.g., 100% petroleum ether).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a compatible solvent.
-
Load the sample onto the column.
-
-
Elution:
-
Begin elution with 100% petroleum ether.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate (B1210297) in a stepwise or linear gradient. The optimal gradient should be determined from preliminary small-scale separations.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
-
Pooling and Concentration:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to yield the purified compound.
-
Final Purity Enhancement
For preclinical studies, a final polishing step may be necessary.
-
Recrystallization:
-
Dissolve the purified this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., methanol).
-
Slowly add a co-solvent in which this compound is insoluble (e.g., water) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then at 4°C to promote crystal formation.
-
Collect the crystals by filtration and wash with a cold solvent mixture.
-
Dry the crystals under vacuum.
-
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₄O₈ |
| Molecular Weight | 506.56 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] |
Cytotoxicity of Heteroclitin-like Lignans
Specific IC50 values for this compound against various cancer cell lines are not available in the provided search results. The following table presents data for other cytotoxic compounds to illustrate the expected format and type of data required for preclinical assessment.
| Cell Line | Compound | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | Cytochalasin B | 7.9 | [2] |
| HepG2 (Liver Cancer) | cis-TMS (Stilbene derivative) | < 2.5 | [3] |
| MCF-7 (Breast Cancer) | CYT-Rx20 (β-nitrostyrene derivative) | 0.81 ± 0.04 | [4] |
It is crucial to experimentally determine the IC50 values of purified this compound against a panel of relevant cancer cell lines.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the scaled-up purification of this compound.
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
The precise signaling pathways modulated by this compound have not been fully elucidated. Based on the known mechanisms of other cytotoxic lignans, a plausible hypothesis involves the induction of apoptosis and cell cycle arrest. The following diagram illustrates a generalized pathway.
Caption: Hypothesized mechanism of this compound-induced apoptosis and cell cycle arrest.
References
- 1. Heteroclitin G | CAS:144027-74-7 | Lignanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Anti-Inflammatory Activity of Heteroclitin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The guide will focus on three well-established animal models of inflammation: carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced systemic inflammation, and zymosan-induced peritonitis. We will compare the effects of the KHS extract with commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Comparative Analysis of Anti-Inflammatory Activity
The following tables summarize the expected quantitative outcomes from the described in vivo models, comparing the vehicle control, a positive control, and the reported effects of the Kadsura heteroclita stem extract. These tables are designed to serve as a benchmark for evaluating the potential efficacy of isolated Heteroclitin B.
Table 1: Comparison in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h | TNF-α Level (pg/mL) in Paw Tissue | IL-6 Level (pg/mL) in Paw Tissue | IL-1β Level (pg/mL) in Paw Tissue |
| Vehicle (Saline) | - | 0% | High | High | High |
| Indomethacin | 10 | ~50-60%[1] | Reduced | Reduced | Reduced |
| K. heteroclita Stem Extract | 400 | Significant, dose-dependent reduction[1] | Significantly Reduced[1] | Significantly Reduced[1] | Significantly Reduced[1] |
| K. heteroclita Stem Extract | 800 | Significant, dose-dependent reduction[1] | Significantly Reduced[1] | Significantly Reduced[1] | Significantly Reduced[1] |
Table 2: Comparison in LPS-Induced Systemic Inflammation in Mice
| Treatment Group | Dose (mg/kg) | Serum TNF-α Reduction (%) | Serum IL-6 Reduction (%) | Serum IL-1β Reduction (%) |
| Vehicle (Saline) | - | 0% | 0% | 0% |
| Dexamethasone | 1-5 | Significant Reduction[2] | Significant Reduction[2] | Significant Reduction |
| Hypothetical this compound | TBD | To be determined | To be determined | To be determined |
Table 3: Comparison in Zymosan-Induced Peritonitis in Mice
| Treatment Group | Dose (mg/kg) | Reduction in Total Leukocyte Infiltration (%) | Reduction in Neutrophil Infiltration (%) | Reduction in Peritoneal Fluid TNF-α (%) |
| Vehicle (Saline) | - | 0% | 0% | 0% |
| Dexamethasone | 20 | Significant Reduction[3] | Significant Reduction[3] | Significant Reduction[3] |
| Hypothetical this compound | TBD | To be determined | To be determined | To be determined |
Experimental Protocols
Detailed methodologies for the key in vivo inflammation models are provided below. These protocols can be adapted for testing the specific effects of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
Protocol:
-
Animals: Male Wistar rats (180-220g) are used.
-
Grouping: Animals are divided into vehicle control, positive control (Indomethacin, 10 mg/kg), and this compound/KHS extract treated groups (e.g., 100, 200, 400, 800 mg/kg).
-
Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage of inhibition of edema is calculated.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected for the measurement of TNF-α, IL-6, IL-1β, COX-2, and iNOS levels using ELISA and Western blot analysis.[1]
LPS-Induced Systemic Inflammation in Mice
This model mimics systemic inflammatory responses seen in sepsis.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Grouping: Animals are divided into vehicle control, positive control (Dexamethasone, 1-5 mg/kg), and this compound treated groups.
-
Administration: Test compounds are administered (e.g., i.p.) 1 hour prior to LPS injection.
-
Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli is injected i.p. at a dose of 10 mg/kg.
-
Sample Collection: Blood is collected at various time points (e.g., 2, 6, 24 hours) post-LPS injection.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using ELISA kits.
Zymosan-Induced Peritonitis in Mice
This model is used to study leukocyte migration and peritoneal inflammation.
Protocol:
-
Animals: Male Swiss mice (20-25g) are used.
-
Grouping: Animals are divided into vehicle control, positive control (Dexamethasone, 20 mg/kg), and this compound treated groups.
-
Administration: Test compounds are administered (e.g., p.o. or i.p.) 30 minutes before zymosan injection.[3]
-
Induction of Peritonitis: Zymosan A (1 mg/mouse) is injected i.p. to induce peritonitis.
-
Peritoneal Lavage: 4 hours after zymosan injection, animals are euthanized, and the peritoneal cavity is washed with PBS.
-
Cell Analysis: The peritoneal lavage fluid is collected to determine the total and differential leukocyte counts (neutrophils, macrophages).
-
Mediator Analysis: The supernatant of the lavage fluid is used to measure the levels of inflammatory mediators like TNF-α and chemokines.[3]
Underlying Signaling Pathways
The anti-inflammatory effects of compounds like this compound are often mediated through the inhibition of key pro-inflammatory signaling pathways. A primary target is the NF-κB pathway, which is activated by inflammatory stimuli such as carrageenan and LPS.
This guide provides a foundational approach for the in vivo validation of this compound's anti-inflammatory properties. Researchers should consider this a starting point, with the understanding that dose-response studies and further mechanistic investigations will be necessary to fully characterize the therapeutic potential of this compound. The use of data from the whole plant extract serves as a valuable proxy in the absence of specific data for the isolated compound.
References
- 1. Analgesic and anti-inflammatory effects and molecular mechanisms of Kadsura heteroclita stems, an anti-arthritic Chinese Tujia ethnomedicinal herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Dibenzocyclooctadiene Lignans and Phenolics from Kadsura heteroclite with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
What is the comparative analysis of Heteroclitin B and podophyllotoxin anticancer activity?
In the landscape of cancer therapeutics, natural products have long been a crucial source of novel chemotherapeutic agents. Among these, podophyllotoxin (B1678966), a lignan (B3055560) isolated from the roots and rhizomes of Podophyllum species, has garnered significant attention for its potent cytotoxic effects. This guide provides a detailed comparative analysis of the anticancer activity of podophyllotoxin and its clinically relevant semi-synthetic derivatives, etoposide (B1684455) and teniposide (B1684490). The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.
While the initial query included Heteroclitin B, a thorough literature search revealed a significant lack of scientific data on its anticancer properties, precluding a direct comparison. Therefore, this guide will focus on the well-documented anticancer agent podophyllotoxin and its widely used derivatives.
Mechanism of Action: A Tale of Two Targets
Podophyllotoxin and its derivatives, while structurally related, exhibit distinct mechanisms of action at the molecular level. This difference is a prime example of how subtle chemical modifications can dramatically alter the therapeutic profile of a compound.
Podophyllotoxin: The primary anticancer mechanism of podophyllotoxin is the inhibition of microtubule polymerization.[1] It binds to tubulin, the protein subunit of microtubules, preventing its assembly into functional microtubules. This disruption of the microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[2][3]
Etoposide and Teniposide: In contrast, the semi-synthetic derivatives etoposide (VP-16) and teniposide (VM-26) do not primarily target tubulin. Instead, their cytotoxic effects are mediated through the inhibition of topoisomerase II, a critical enzyme involved in managing DNA topology during replication and transcription.[3] By stabilizing the transient covalent complex between topoisomerase II and DNA, these drugs lead to the accumulation of double-strand DNA breaks, which subsequently activates apoptotic pathways.[3]
Comparative Cytotoxicity: A Quantitative Overview
The in vitro anticancer activity of podophyllotoxin and its derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values, highlighting the differential sensitivity of cancer cells to these compounds.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Podophyllotoxin | A549 | Lung Carcinoma | 1.9 | [4] |
| HL-60 | Promyelocytic Leukemia | > 40 | [4] | |
| MCF-7 | Breast Adenocarcinoma | > 40 | [4] | |
| SW-480 | Colorectal Adenocarcinoma | > 40 | [4] | |
| SMMC-7721 | Hepatocellular Carcinoma | > 40 | [4] | |
| Etoposide (VP-16) | A549 | Lung Carcinoma | 0.448 - 21.3 | [5] |
| NCI-H1299 | Non-small Cell Lung Cancer | - | [5] | |
| Teniposide (VM-26) | - | - | - | - |
| Podophyllotoxin Acetate | NCI-H1299 | Non-small Cell Lung Cancer | 0.00753 | [5] |
| A549 | Lung Carcinoma | 0.01608 | [5] |
Experimental Protocols: Methodologies for Anticancer Activity Assessment
The evaluation of the anticancer properties of compounds like podophyllotoxin involves a series of well-established in vitro assays. Below are detailed protocols for some of the key experiments.
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., podophyllotoxin or its derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified. An accumulation of cells in the G2/M phase would be indicative of a mechanism of action similar to podophyllotoxin.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in an Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for about 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.
-
Data Analysis: The flow cytometry data allows for the quantification of different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Signaling Pathways Implicated in Anticancer Activity
The cytotoxic effects of podophyllotoxin and its derivatives are ultimately executed through the activation of complex intracellular signaling pathways that control cell cycle progression and apoptosis.
References
A Comparative Analysis of the Anti-HIV Efficacy of Heteroclitin B Analogs and Zidovudine (AZT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-HIV efficacy of a representative dibenzocyclooctadiene lignan (B3055560), a class of compounds that includes Heteroclitin B, and the standard antiviral drug, Zidovudine (AZT). Due to the limited publicly available data specifically for this compound, this guide utilizes data for a closely related and well-characterized dibenzocyclooctadiene lignan, Gomisin M₁, as a proxy to facilitate a meaningful comparison with the established nucleoside reverse transcriptase inhibitor, AZT.
Executive Summary
Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), has been a cornerstone of antiretroviral therapy for decades. It acts as a chain terminator during the reverse transcription of the HIV RNA genome into DNA. In contrast, certain dibenzocyclooctadiene lignans (B1203133), such as Gomisin M₁, have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to a different site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This fundamental difference in their mechanism of action is a crucial consideration in the context of drug resistance and combination therapy.
Quantitative Comparison of Anti-HIV-1 Activity
The following table summarizes the in vitro anti-HIV-1 efficacy of Gomisin M₁ (as a this compound analog) and AZT. It is important to note that these values were obtained from different studies and that direct head-to-head comparative studies are not currently available. The experimental conditions, including the specific cell lines and virus strains, can influence the observed efficacy.
| Compound | Class | Cell Line | Virus Strain | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Gomisin M₁ | Dibenzocyclooctadiene Lignan (NNRTI) | TZM-bl | HIV-1 NL4-3 | 1 - 3 | >100 | >33 - >100 | [1][2][3] |
| Zidovudine (AZT) | Nucleoside Analog (NRTI) | MT-4 | HIV-1 | ~0.0085 (in C8166 cells) | 3779 (in C8166 cells) | ~444,588 (in C8166 cells) | [4] |
Note on EC₅₀ Values: The 50% effective concentration (EC₅₀) is the concentration of a drug that inhibits 50% of the viral replication. A lower EC₅₀ value indicates higher potency. The Selectivity Index (SI) is a ratio of the drug's cytotoxicity to its antiviral activity, with a higher SI value being more favorable.
Mechanisms of Action
The antiviral mechanisms of AZT and dibenzocyclooctadiene lignans like Gomisin M₁ are distinct, targeting the same enzyme, HIV-1 reverse transcriptase, but in different ways.
Zidovudine (AZT): A Nucleoside Reverse Transcriptase Inhibitor (NRTI)
AZT is a synthetic thymidine (B127349) analog. Once inside a host cell, it is phosphorylated by host cell kinases to its active triphosphate form, AZT-triphosphate (AZT-TP). AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar moiety of AZT prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis.
Dibenzocyclooctadiene Lignans (e.g., Gomisin M₁): Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Dibenzocyclooctadiene lignans, such as Gomisin M₁, act as non-nucleoside reverse transcriptase inhibitors[1][2][3]. Unlike NRTIs, NNRTIs do not require intracellular phosphorylation to become active. They bind to a hydrophobic pocket on the HIV-1 reverse transcriptase, located near but distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, altering the active site's structure and rendering it catalytically inactive.
Caption: Mechanisms of Action for AZT (NRTI) and Gomisin M₁ (NNRTI).
Experimental Protocols
The determination of anti-HIV activity is typically performed using in vitro cell-based assays. Below are generalized protocols based on the methodologies described in the cited literature.
In Vitro Anti-HIV-1 Syncytial Formation Assay (C8166 Cells)
This assay is used to determine the concentration of a compound required to inhibit the formation of syncytia (giant multi-nucleated cells) which is a characteristic cytopathic effect of HIV-1 infection in certain T-cell lines.
-
Cell Culture: C8166 cells, a human T-cell line, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Virus Infection: C8166 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates containing serial dilutions of the test compound (e.g., AZT). Control wells with infected but untreated cells and uninfected cells are also included.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for a specified period (e.g., 3-4 days).
-
Syncytia Quantification: The number of syncytia in each well is counted under an inverted microscope.
-
Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits syncytia formation by 50% compared to the virus control, is calculated.
-
Cytotoxicity Assay: A parallel assay is conducted with uninfected C8166 cells to determine the 50% cytotoxic concentration (CC₅₀) of the compound using methods like the MTT assay. This allows for the calculation of the selectivity index (SI).
In Vitro Anti-HIV-1 Reporter Gene Assay (TZM-bl Cells)
This assay utilizes a genetically engineered cell line (TZM-bl) that expresses luciferase and β-galactosidase under the control of the HIV-1 LTR promoter. Tat protein produced upon HIV-1 infection transactivates the LTR, leading to the expression of the reporter genes.
-
Cell Culture: TZM-bl cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.
-
Compound and Virus Preparation: Serial dilutions of the test compound (e.g., Gomisin M₁) are prepared. HIV-1 virus stock (e.g., NL4-3) is diluted to a predetermined titer.
-
Infection and Treatment: TZM-bl cells are seeded in 96-well plates. The test compound and the virus are added to the cells.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the compound is used to calculate the EC₅₀.
-
Cytotoxicity Assay: The CC₅₀ is determined in parallel using uninfected TZM-bl cells.
Caption: Generalized workflow for in vitro anti-HIV assays.
Conclusion
Both AZT and dibenzocyclooctadiene lignans like Gomisin M₁ demonstrate potent in vitro anti-HIV-1 activity. Their distinct mechanisms of action present both challenges and opportunities in the development of new antiretroviral therapies. The high selectivity index of AZT highlights its well-established therapeutic window. While the available data for Gomisin M₁ also suggests a favorable selectivity, further studies are required for a direct and comprehensive comparison. The exploration of natural products like Heteroclitins and other lignans provides a promising avenue for the discovery of novel anti-HIV agents with potentially different resistance profiles compared to existing drugs. Future research should focus on direct comparative studies and in vivo efficacy evaluations to better understand the therapeutic potential of these compounds.
References
- 1. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenolic Profiles, Antioxidant, and Inhibitory Activities of Kadsura heteroclita (Roxb.) Craib and Kadsura coccinea (Lem.) A.C. Sm - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structural Nuances of Dibenzocyclooctadiene Lignans: A Comparative Analysis of Heteroclitin B, Schisandrin B, Gomisin A, and Kadsurin
A deep dive into the structural disparities of dibenzocyclooctadiene lignans (B1203133) reveals key insights into their therapeutic potential. This guide offers a comparative analysis of Heteroclitin B and its prominent counterparts—Schisandrin B, Gomisin A, and Kadsurin—supported by available experimental data on their biological activities.
Dibenzocyclooctadiene lignans, a class of natural compounds predominantly found in plants of the Schisandraceae family, have garnered significant attention from the scientific community for their diverse and potent pharmacological activities. These activities, which include cytotoxic, anti-inflammatory, and antiviral effects, are intricately linked to their complex and varied chemical structures. This guide focuses on elucidating the structural differences between this compound and three other well-characterized dibenzocyclooctadiene lignans: Schisandrin B, Gomisin A, and Kadsurin.
Defining this compound: A Note on Structural Ambiguity
For the purpose of this comparative guide, and to provide a meaningful structural analysis, we will use the structure of Heteroclitin D , a well-defined dibenzocyclooctadiene lignan (B3055560) from Kadsura heteroclita, as a representative of the Heteroclitin family. This allows for a concrete comparison of a member of the Heteroclitin group with the other selected lignans.
Core Structural Framework and Key Differentiators
Dibenzocyclooctadiene lignans share a common scaffold consisting of a dibenzo[a,c]cyclooctadiene ring system. The structural diversity and, consequently, the biological activity of these compounds arise from several key features:
-
The Stereochemistry of the Biphenyl (B1667301) Axis: The two aromatic rings are joined by a single bond, and restricted rotation around this bond can lead to atropisomerism, resulting in either an R or S configuration of the biphenyl system.
-
Substitution Patterns on the Aromatic Rings: The type and position of substituent groups (e.g., methoxy, hydroxyl, methylenedioxy) on the two benzene (B151609) rings significantly influence the molecule's polarity and its interaction with biological targets.
-
Modifications of the Cyclooctadiene Ring: The eight-membered ring can bear various substituents, such as methyl groups, hydroxyl groups, or ester functionalities (e.g., acetate, angelate, tiglate). The stereochemistry of these substituents also plays a crucial role in defining the molecule's three-dimensional shape.
Below is a visual representation of the structural relationships and key differences between our selected lignans.
Comparative Analysis of Biological Activities
| Compound | Biological Activity | Model System | IC₅₀ / EC₅₀ (µM) | Reference |
| Kadheterin A (from K. heteroclita) | Cytotoxicity | HL-60 cells | 14.59 | [1] |
| Schisandrin B | Cytotoxicity | HCT116 (Colon Cancer) | ~75 | [2] |
| Cytotoxicity | HT29 (Colon Cancer) | >100 | [3] | |
| Cytotoxicity | SW620 (Colon Cancer) | ~80 | [3] | |
| Cytotoxicity | HCCC-9810 (Cholangiocarcinoma) | 40 ± 1.6 | [4] | |
| Cytotoxicity | RBE (Cholangiocarcinoma) | 70 ± 2.6 | [4] | |
| Gomisin A | Anti-inflammatory (NO production) | LPS-stimulated N9 microglia | ~20 (Significant inhibition) | [5] |
| Gomisin G & J | Anti-inflammatory (Cytokine production) | LPS-stimulated Raw264.7 cells | 20-40 (Significant inhibition) | [6] |
| Kadsurin | Antiviral (Hepatitis B virus) | HepG2 2.2.15 cells | Data not quantified, showed activity | [N/A] |
Note: Data for a specific "this compound" is unavailable. Data for Kadheterin A, a lignan from Kadsura heteroclita, is provided as a representative. IC₅₀/EC₅₀ values are approximate and collated from different studies.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of biological activities.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test lignan. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by activated macrophages.
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with different concentrations of the test lignan for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include unstimulated and LPS-only controls.
-
Incubation: Incubate the cells for 18-24 hours.
-
Griess Assay: Collect the cell culture supernatant. The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent system. This involves a colorimetric reaction that can be quantified by measuring absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC₅₀ value.
Antiviral Activity: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent required to reduce the number of viral plaques.
-
Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus and Compound Incubation: Prepare serial dilutions of the test lignan. Incubate the virus with each dilution of the compound for a set period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a stained background of healthy cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control and determine the half-maximal effective concentration (EC₅₀).
Conclusion
The structural variations among dibenzocyclooctadiene lignans, particularly in the stereochemistry of the biphenyl axis and the nature and position of substituents on the core scaffold, are fundamental to their diverse biological activities. While this compound's precise structure remains a point for clarification, the analysis of its congener, Heteroclitin D, alongside Schisandrin B, Gomisin A, and Kadsurin, highlights the subtle yet significant molecular differences that likely govern their therapeutic efficacy. The compiled data, despite being from disparate studies, underscores the potential of this class of compounds in cytotoxic, anti-inflammatory, and antiviral applications. Further head-to-head comparative studies are warranted to fully elucidate their structure-activity relationships and to guide the development of new therapeutic agents.
References
- 1. CID 23259948 | C28H34O8 | CID 23259948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Schisandrin B exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Heteroclitin B and Etoposide in Cancer Cell Lines: A Researcher's Guide
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a head-to-head comparison of the anti-cancer properties of Heteroclitin B and the well-established chemotherapeutic agent, etoposide (B1684455). This document outlines detailed experimental protocols, data presentation formats, and visual representations of the underlying molecular pathways to facilitate a robust and objective evaluation.
Introduction: Profiling the Contenders
Etoposide is a widely used chemotherapeutic drug classified as a topoisomerase II inhibitor.[1][2] By forming a stable complex with the DNA and the topoisomerase II enzyme, etoposide prevents the re-ligation of DNA strands, leading to double-strand breaks.[3][4] This DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately induces apoptosis, often through pathways involving p53.
This compound , a natural lignan (B3055560), has demonstrated cytotoxic effects, though its precise mechanism of action is less characterized. Studies on the structurally related compound, Justicidin B, suggest that it induces apoptosis through a caspase-dependent mechanism.[5][6][7] This pathway is associated with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and modulation of the NF-κB signaling pathway.[8] A key objective of this comparative study is to elucidate whether this compound also functions as a topoisomerase II inhibitor, a critical point of comparison with etoposide.
Experimental Workflow
The following workflow provides a systematic approach to compare the efficacy and mechanisms of this compound and etoposide.
Data Presentation
All quantitative data should be meticulously recorded and presented in clear, tabular formats for straightforward comparison.
Table 1: Cytotoxicity (IC50 Values in µM)
| Cell Line | This compound (24h) | Etoposide (24h) | This compound (48h) | Etoposide (48h) |
| MCF-7 | ||||
| A549 | ||||
| HCT116 |
Table 2: Apoptosis Analysis (% of Apoptotic Cells at 24h)
| Treatment (IC50) | Cell Line | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Total Apoptosis |
| Control | MCF-7 | |||
| This compound | MCF-7 | |||
| Etoposide | MCF-7 | |||
| Control | A549 | |||
| This compound | A549 | |||
| Etoposide | A549 |
Table 3: Cell Cycle Analysis (% of Cells in Each Phase at 24h)
| Treatment (IC50) | Cell Line | G0/G1 Phase | S Phase | G2/M Phase |
| Control | MCF-7 | |||
| This compound | MCF-7 | |||
| Etoposide | MCF-7 | |||
| Control | A549 | |||
| This compound | A549 | |||
| Etoposide | A549 |
Table 4: Western Blot Analysis (Fold Change vs. Control at 24h)
| Treatment (IC50) | Cell Line | Bax/Bcl-2 Ratio | Cleaved Caspase-3 | p53 |
| This compound | MCF-7 | |||
| Etoposide | MCF-7 | |||
| This compound | A549 | |||
| Etoposide | A549 |
Signaling Pathway Visualization
The following diagrams illustrate the proposed apoptotic signaling pathways for this compound and the established pathway for etoposide.
Detailed Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human colorectal carcinoma (HCT116) cell lines can be procured from ATCC. Cells should be maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compounds: Etoposide (Sigma-Aldrich) and this compound (source to be specified) should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
Cytotoxicity Assay (MTT Assay)
-
Seed cells (5x10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and etoposide (e.g., 0.1 to 100 µM) for 24 and 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells (2x10⁵ cells/well) in a 6-well plate and incubate for 24 hours.
-
Treat cells with the IC50 concentrations of this compound and etoposide for 24 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
-
Seed cells (2x10⁵ cells/well) in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the IC50 concentrations of this compound and etoposide for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Treat cells with IC50 concentrations of this compound and etoposide for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, p53, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Topoisomerase II Inhibition Assay
-
A commercially available kit for assessing topoisomerase II inhibition (e.g., DNA relaxation assay) should be used according to the manufacturer's instructions to determine if this compound directly inhibits the enzyme's activity, similar to etoposide.
This comprehensive guide provides the necessary framework to conduct a thorough and insightful head-to-head comparison of this compound and etoposide. The resulting data will be invaluable for understanding the potential of this compound as a novel anti-cancer agent.
References
- 1. Genotoxicity of several clinically used topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Hsp90 acts synergistically with topoisomerase II poisons to increase the apoptotic killing of cells due to an increase in topoisomerase II mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of justicidin B - a potent cytotoxic and pro-apoptotic arylnaphtalene lignan on human breast cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Potency of Heteroclitin Isomers
For Researchers, Scientists, and Drug Development Professionals
Heteroclitin, a group of naturally occurring lignans (B1203133) isolated from Kadsura heteroclita, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comparative analysis of the potency of various Heteroclitin isomers, supported by available experimental data. The information is intended to aid researchers in drug discovery and development by offering a clear overview of the structure-activity relationships within this compound class.
Comparative Potency of Heteroclitin Isomers
While comprehensive comparative studies across a wide range of Heteroclitin isomers are limited, available data suggests varying potencies in anti-HIV and cytotoxic activities.
Anti-HIV Activity
Studies have shown that certain Heteroclitin isomers possess anti-HIV properties. Notably, Heteroclitin I and Heteroclitin J have been identified as weakly active agents against HIV.[1] However, specific EC50 values for these isomers are not yet available in the public domain, precluding a direct quantitative comparison. For context, other lignans isolated from the same plant, such as Interiorin A and Interiorin B, have demonstrated moderate anti-HIV activity with EC50 values of 1.6 µg/mL and 1.4 µg/mL, respectively.[1]
Cytotoxic Activity
In the realm of oncology, the cytotoxic potential of Heteroclitin-related compounds has been explored. One study reported that kadheterin A , a dibenzocyclooctadiene lignan (B3055560) structurally related to Heteroclitin isomers, exhibited moderate cytotoxicity against the human leukemia cell line HL-60 , with an IC50 value of 14.59 μM .[2] This finding suggests that the dibenzocyclooctadiene scaffold, characteristic of Heteroclitin isomers, is a promising starting point for the development of novel anticancer agents. Further comparative studies are required to determine the cytotoxic potency of different Heteroclitin isomers.
Data Summary
| Isomer/Related Compound | Biological Activity | Cell Line | Potency (IC50/EC50) | Citation |
| Heteroclitin I | Anti-HIV | - | Weakly active | [1] |
| Heteroclitin J | Anti-HIV | - | Weakly active | [1] |
| Kadheterin A | Cytotoxicity | HL-60 | 14.59 μM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of Heteroclitin isomers.
Anti-HIV-1 Assay
Objective: To determine the 50% effective concentration (EC50) of a compound for inhibiting HIV-1 replication.
Methodology:
-
Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Preparation: HIV-1 (e.g., IIIB strain) is propagated in MT-4 cells, and the virus titer is determined.
-
Assay Procedure:
-
MT-4 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.
-
The cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
The test compounds (Heteroclitin isomers) are added to the wells at various concentrations. A positive control (e.g., AZT) and a negative control (no compound) are included.
-
The plates are incubated at 37°C in a 5% CO2 incubator for 5 days.
-
-
MTT Assay for Cell Viability:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell protection is calculated, and the EC50 value is determined by plotting the percentage of protection against the compound concentration.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of a compound on cell viability.
Methodology:
-
Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Procedure:
-
HL-60 cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well.
-
The test compounds (Heteroclitin isomers) are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is included.
-
The plates are incubated at 37°C in a 5% CO2 incubator for 48 or 72 hours.
-
-
MTT Staining and Measurement:
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals are dissolved by adding 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Hypothetical Anti-inflammatory Signaling Pathway for Heteroclitin Isomers.
Caption: Workflow for Determining the Cytotoxicity of Heteroclitin Isomers.
References
A Comparative Guide to Confirming the On-Target Activity of Heteroclitin B in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the on-target cellular activity of Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita. While the precise molecular target of this compound is not definitively established in publicly available literature, compounds of the same class from the related Schisandra genus have demonstrated potent anti-inflammatory and cytotoxic effects.[1][2][3] Mechanistic studies of these related lignans (B1203133) suggest inhibition of key inflammatory and survival signaling pathways, namely NF-κB and STAT3.[2][4]
This guide, therefore, presents a hypothesis-driven approach to elucidating the on-target activity of this compound by focusing on these pathways. We provide detailed experimental protocols and objective comparisons with established inhibitors to validate its mechanism of action in a cellular context.
Data Presentation: Comparative Analysis of Bioactivity
To quantitatively assess the on-target activity of this compound, a series of cellular assays should be performed. The results can be effectively summarized and compared against known inhibitors of the NF-κB and STAT3 pathways.
Table 1: Comparative Cytotoxicity Profile
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | Cancer Cell Line 1 (e.g., HeLa) | MTT Assay | Experimental Value |
| Cancer Cell Line 2 (e.g., A549) | MTT Assay | Experimental Value | |
| Normal Cell Line (e.g., HEK293T) | MTT Assay | Experimental Value | |
| Doxorubicin | Cancer Cell Line 1 (e.g., HeLa) | MTT Assay | Reference Value |
| (Positive Control) | Cancer Cell Line 2 (e.g., A549) | MTT Assay | Reference Value |
| Normal Cell Line (e.g., HEK293T) | MTT Assay | Reference Value | |
| Vehicle Control | All Cell Lines | MTT Assay | No significant effect |
| (e.g., DMSO) |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | Macrophage Cell Line (e.g., RAW 264.7) | Griess Assay (Nitric Oxide) | Experimental Value |
| ELISA (TNF-α) | Experimental Value | ||
| ELISA (IL-6) | Experimental Value | ||
| Dexamethasone | Macrophage Cell Line (e.g., RAW 264.7) | Griess Assay (Nitric Oxide) | Reference Value |
| (Positive Control) | ELISA (TNF-α) | Reference Value | |
| ELISA (IL-6) | Reference Value | ||
| Vehicle Control | Macrophage Cell Line (e.g., RAW 264.7) | All Assays | No significant effect |
| (e.g., DMSO) |
Table 3: Comparative NF-κB and STAT3 Pathway Inhibition
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | Reporter Cell Line (e.g., HEK293-NF-κB-luc) | Luciferase Reporter Assay | Experimental Value |
| Cancer Cell Line 1 | Western Blot (p-p65/p65) | Experimental Value | |
| Western Blot (p-STAT3/STAT3) | Experimental Value | ||
| BAY 11-7082 | Reporter Cell Line (e.g., HEK293-NF-κB-luc) | Luciferase Reporter Assay | Reference Value |
| (NF-κB Inhibitor) | Cancer Cell Line 1 | Western Blot (p-p65/p65) | Reference Value |
| Stattic | Cancer Cell Line 1 | Western Blot (p-STAT3/STAT3) | Reference Value |
| (STAT3 Inhibitor) | |||
| Vehicle Control | All Cell Lines | All Assays | No significant effect |
| (e.g., DMSO) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Anti-inflammatory Activity Assays
Principle: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[6]
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80% confluency.
-
Pre-treat the cells with different concentrations of this compound or a positive control (e.g., Dexamethasone) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the IC50 for NO inhibition.
Principle: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 released into the cell culture medium.
Protocol:
-
Follow the same cell seeding, pre-treatment, and stimulation steps as in the Griess assay.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Determine the IC50 values for the inhibition of TNF-α and IL-6 production.
NF-κB and STAT3 Pathway Inhibition Assays
Principle: This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.[7][8]
Protocol:
-
Seed HEK293-NF-κB-luc cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Determine the IC50 value for NF-κB inhibition.
Principle: Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB (p65) and STAT3 signaling pathways. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
Protocol:
-
Seed appropriate cancer cells (e.g., HeLa or A549) and grow to 80% confluency.
-
Pre-treat the cells with this compound, a relevant positive control (BAY 11-7082 for NF-κB, Stattic for STAT3), or vehicle for 1 hour.
-
Stimulate the cells with an appropriate activator (e.g., TNF-α for NF-κB, IL-6 for STAT3) for 15-30 minutes.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-p65, total p65, phospho-STAT3, and total STAT3.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for confirming the on-target activity of this compound.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. omicsonline.org [omicsonline.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
What are the comparative pharmacokinetics of different dibenzocyclooctadiene lignans?
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the pharmacokinetic profiles of key dibenzocyclooctadiene lignans (B1203133), a class of bioactive compounds primarily sourced from Schisandra chinensis. The information presented herein, supported by experimental data, is intended to aid researchers and professionals in the fields of pharmacology and drug development in their understanding of these promising natural products.
Dibenzocyclooctadiene lignans, including schisandrin (B1198587) B, gomisin A, and deoxyschizandrin, have garnered significant interest for their diverse pharmacological activities. A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is fundamental to harnessing their therapeutic potential. This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used for their determination, and visualizes the cellular signaling pathways they influence.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of prominent dibenzocyclooctadiene lignans following oral administration, primarily in rat models. These compounds generally exhibit rapid absorption and elimination. It is important to note that bioavailability can be influenced by the formulation (i.e., pure compound versus whole extract).
| Lignan | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Species | Reference |
| Schisandrin | 10 (p.o.) | 80 ± 70 | 0.37 - 3.33 | 6.71 ± 4.51 (min·ng/mL) | 15.56 ± 10.47 | Rat | [1] |
| Schisandrin B | 20 (p.o.) | 148.5 ± 21.3 | 0.5 | 457.8 ± 65.2 | - | Rat | [2] |
| Gomisin A | 10 (p.o.) | 1446.1 ± 131.8 | - | - | - | Rat | [3] |
| Deoxyschizandrin | 150 (single dose, p.o.) | 148.27 ± 23.20 | - | 785.77 ± 173.66 | - | Rat | |
| Deoxyschizandrin | 150 (multiple doses, p.o.) | 229.13 ± 54.77 | - | 1806.48 ± 707.19 | - | Rat | |
| Schisandrol B | 10 (monomer, p.o.) | - | - | - | - | Rat | [4] |
| Schisandrol B | 10 (in extract, p.o.) | - | - | - | - | Rat | [4] |
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of lignans in biological matrices. Below are detailed methodologies representative of those cited.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are frequently used for these studies.[5]
-
Drug Administration: The dibenzocyclooctadiene lignans are typically administered orally (p.o.) via gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration from sites such as the tail vein or via a cannula.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.
Bioanalytical Method: LC-MS/MS Quantification
A sensitive and specific LC-MS/MS method is crucial for the accurate quantification of these lignans in plasma.[6]
-
Sample Preparation:
-
Protein Precipitation: A common and straightforward method involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample to precipitate proteins. The resulting supernatant, containing the analyte of interest, is then injected into the LC-MS/MS system.[6]
-
Liquid-Liquid Extraction (LLE): This technique utilizes a water-immiscible organic solvent to extract the lignans from the plasma.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically employed for the separation of the lignans.[6]
-
Mobile Phase: A gradient elution is commonly used, consisting of an aqueous phase (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic phase (typically acetonitrile or methanol).[7][8]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: The analytes are detected using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each lignan.[9]
-
Signaling Pathways and Experimental Workflows
Dibenzocyclooctadiene lignans exert their pharmacological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the Graphviz DOT language, illustrate these pathways and a typical experimental workflow for a pharmacokinetic study.
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of Schisandrin on the pharmacokinetics of poziotinib in vivo and in vitro by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of gomisin A (TJN-101) and its metabolite in rat serum by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-MS/MS-Mediated Analysis of the Pharmacokinetics, Bioavailability, and Tissue Distribution of Schisandrol B in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and tissue distribution study of schisandrin B in rats by ultra-fast liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Heteroclitin B Activity in Diverse Laboratory Environments
For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for Validating the Bioactivity of Heteroclitin B
This compound, a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, has demonstrated a promising spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and anti-HIV properties. However, the reproducibility and comparability of these findings across different laboratory settings are crucial for its potential development as a therapeutic agent. This guide provides a framework for the cross-validation of this compound's activity, offering objective comparisons with established alternatives and detailing standardized experimental protocols to ensure data consistency and reliability.
Comparative Bioactivity Data
To facilitate a clear comparison of this compound's potency, the following tables summarize its reported bioactivity alongside standard reference compounds. It is important to note that variations in experimental conditions can influence the absolute values. Therefore, conducting parallel experiments with these reference compounds is highly recommended for robust cross-laboratory validation.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay Type | Cell Line | IC50 |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Data Not Available |
| Indomethacin (Reference) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | ~10-50 µM |
| Dexamethasone (Reference) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | ~1-10 µM |
| This compound | NF-κB Inhibition | Various | Data Not Available |
| Parthenolide (Reference) | NF-κB Inhibition | Various | ~1-5 µM |
Table 2: Comparative Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay Type | IC50 |
| Kadheterin A (from K. heteroclita) | HL-60 (Human promyelocytic leukemia) | MTT Assay | 14.59 µM[1] |
| Doxorubicin (Reference) | HL-60 | MTT Assay | ~0.1-1 µM |
| Etoposide (Reference) | HL-60 | MTT Assay | ~1-10 µM |
| This compound | Various Cancer Cell Lines | MTT Assay | Data Not Available |
Note: While specific data for this compound is limited, data for a related compound from the same plant is included for context.
Table 3: Comparative Antioxidant Activity
| Compound | Assay Type | IC50 |
| This compound | DPPH Radical Scavenging | Data Not Available |
| Trolox (Reference) | DPPH Radical Scavenging | ~20-100 µM |
| Ascorbic Acid (Reference) | DPPH Radical Scavenging | ~10-50 µM |
| This compound | ABTS Radical Scavenging | Data Not Available |
| Trolox (Reference) | ABTS Radical Scavenging | ~10-50 µM |
| Ascorbic Acid (Reference) | ABTS Radical Scavenging | ~5-20 µM |
Table 4: Comparative Anti-HIV Activity
| Compound | Assay Type | EC50 |
| Compound from K. heteroclita | HIV-1 Replication Inhibition | 1.4 - 1.6 µg/mL[2] |
| Zidovudine (AZT) (Reference) | HIV-1 Replication Inhibition | ~0.005-0.05 µM |
| Nevirapine (Reference) | HIV-1 Replication Inhibition | ~0.01-0.1 µM |
Note: The specific compound from Kadsura heteroclita with the reported activity was not explicitly identified as this compound in the available literature.
Experimental Protocols for Cross-Validation
To ensure consistency and comparability of results across different laboratories, the following detailed methodologies for key experiments are provided.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
Objective: To determine the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a reference inhibitor (e.g., Indomethacin) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. This involves mixing equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits NO production by 50%.
Anticancer Activity: MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and HL-60 for leukemia).
Methodology:
-
Seed the chosen cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) or a reference anticancer drug (e.g., Doxorubicin) for 48 or 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[3][4][5]
-
The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.[4][5]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[3]
-
Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, representing the concentration of this compound that causes 50% inhibition of cell growth.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
Objective: To evaluate the free radical scavenging capacity of this compound.
Methodology (DPPH Assay):
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[6]
-
In a 96-well plate, add various concentrations of this compound or a reference antioxidant (e.g., Trolox, Ascorbic Acid).
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.[6]
-
Measure the decrease in absorbance at 517 nm, which corresponds to the reduction of the DPPH radical.[7]
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals.
Methodology (ABTS Assay):
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.[6]
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain a specific absorbance at 734 nm.
-
Add various concentrations of this compound or a reference antioxidant to the ABTS•+ solution.
-
After a set incubation time, measure the decrease in absorbance at 734 nm.[6]
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value, the concentration of this compound required to scavenge 50% of the ABTS radicals.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
By adhering to these standardized protocols and utilizing reference compounds, researchers can generate more consistent and comparable data on the bioactivity of this compound. This systematic approach is essential for validating its therapeutic potential and advancing its development from the laboratory to clinical applications. The lack of comprehensive, publicly available quantitative data for this compound across various assays underscores the critical need for such standardized cross-validation studies.
References
- 1. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Benchmarking the Anti-inflammatory Potential of Heteroclitin B and Related Sesquiterpenoids
Introduction
Heteroclitin B is a sesquiterpenoid, a class of natural compounds known for a wide range of biological activities. While direct experimental data on the anti-inflammatory properties of this compound is not extensively available in current literature, this guide provides a comprehensive framework for assessing its potential. By examining the established benchmark compounds and experimental protocols used to evaluate other structurally related sesquiterpenoids, researchers can effectively design studies to characterize the anti-inflammatory profile of this compound. This guide outlines the standard positive controls, key in vitro and in vivo assays, and the underlying molecular pathways relevant to inflammation.
Benchmark Compounds for Comparison
To rigorously evaluate the anti-inflammatory activity of a novel compound like this compound, it is essential to compare its performance against well-characterized benchmark drugs. These standards typically fall into two main categories: Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and Corticosteroids.
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): These are the most common comparators in anti-inflammatory studies. They primarily function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.
-
Indomethacin: A potent non-selective COX inhibitor, frequently used as a positive control in animal models of inflammation, such as carrageenan-induced paw edema.
-
Diclofenac: Another widely used NSAID, often employed as a reference in both in vitro and in vivo assays to gauge COX inhibition and edema reduction.
-
Aspirin: A classic NSAID used as a standard in assays like heat-induced hemolysis and protein denaturation.
-
Celecoxib: A selective COX-2 inhibitor, useful for determining if a compound's mechanism involves the specific inhibition of the inducible COX-2 enzyme, which is often upregulated at sites of inflammation.
-
-
Corticosteroids: These potent anti-inflammatory agents act through multiple mechanisms, including the inhibition of pro-inflammatory gene expression.
-
Dexamethasone: A powerful synthetic glucocorticoid, frequently used as a positive control in in vitro assays measuring the inhibition of inflammatory mediators in cell cultures (e.g., macrophages) and in various in vivo models.[1]
-
The selection of a specific benchmark compound should align with the experimental model and the suspected mechanism of action of the test compound.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes typical experimental data for benchmark compounds and representative sesquiterpenoids from published studies. This provides a quantitative basis for comparison when new data for this compound is generated.
| Compound Class | Compound | Assay | Model System | Key Parameter (Result) | Reference Compound(s) |
| NSAID | Indomethacin | Carrageenan-Induced Paw Edema | Murine Model | Significant edema inhibition | Saline (Negative) |
| NSAID | Diclofenac | Heat-Induced Protein Denaturation | In Vitro | Significant inhibition of denaturation | Control |
| Corticosteroid | Dexamethasone | LPS-Induced NO Production | RAW 264.7 Macrophages | Potent inhibition of Nitric Oxide (NO) | LPS only (Positive) |
| Sesquiterpenoid | Valencene | Carrageenan-Induced Paw Edema | Murine Model | Significant edema inhibition | Indomethacin |
| Sesquiterpenoid | Inuviscolide | PLA₂-Induced Paw Edema | Murine Model | ID₅₀: 98 µmol/kg | - |
| Sesquiterpenoid | Alantolactone | LPS-Induced Cytokine Release | RAW 264.7 Macrophages | Decreased expression of IL-1, IL-6, iNOS | - |
| Sesquiterpenoid | β-Elemonic Acid | LPS-Induced NO Production | RAW 264.7 Macrophages | Significant reduction in NO (0.02–0.5 µM) | - |
Experimental Protocols
Detailed and standardized methodologies are crucial for reproducible and comparable results. Below are protocols for key assays used to determine anti-inflammatory potential.
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Objective: To assess the ability of a test compound to inhibit the production of the pro-inflammatory mediator Nitric Oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Methodology:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum and antibiotics, and maintained at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1x10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a benchmark compound (e.g., Dexamethasone). The cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding an inflammatory stimulus, typically LPS (e.g., 1 µg/mL), to each well, except for the negative control group.
-
Incubation: The plates are incubated for an additional 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[2] An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated positive control. An IC₅₀ value (the concentration required to inhibit 50% of NO production) is determined from the dose-response curve.
-
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling induced by carrageenan.
-
Methodology:
-
Animal Model: Swiss mice or Wistar rats are used for this model. Animals are fasted overnight before the experiment with free access to water.
-
Grouping and Administration: Animals are divided into several groups: a negative control (vehicle), a positive control (e.g., Indomethacin, 10-25 mg/kg), and test groups receiving different doses of this compound. The compounds are typically administered orally or intraperitoneally.
-
Inflammation Induction: One hour after compound administration, a localized inflammatory response is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: The paw volume or thickness is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.
-
Data Analysis: The degree of swelling is calculated as the percentage increase in paw volume or thickness compared to the initial measurement. The percentage inhibition of edema for the treated groups is calculated relative to the negative control group.
-
Signaling Pathways and Visualization
The anti-inflammatory effects of many natural products, including sesquiterpenoids, are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli (like LPS) lead to the degradation of its inhibitor (IκB), allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2. Many anti-inflammatory compounds act by inhibiting IκB degradation, thereby blocking NF-κB activation.[5]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
General Experimental Workflow
The process of screening and validating a novel anti-inflammatory compound follows a logical progression from in vitro to in vivo models.
Caption: Standard workflow for evaluating anti-inflammatory compounds.
References
- 1. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antioxidant mechanisms of urolithin B in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Clinical Potential of Heteroclitin B: A Comparative Analysis of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, belongs to a class of natural products with a diverse range of reported biological activities. While direct clinical evidence for this compound is currently limited, extensive preclinical research on closely related lignans (B1203133) from the same genus provides compelling evidence for its potential clinical relevance in several therapeutic areas, including inflammation, viral infections, and cancer. This guide offers a comparative analysis of the biological activities of this compound's congeners, presenting available experimental data and methodologies to inform future research and drug development efforts.
Anti-Inflammatory Activity
Lignans from the Kadsura genus have demonstrated significant anti-inflammatory properties. The primary mechanism of action is believed to be through the inhibition of pro-inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
A key indicator of anti-inflammatory potential is the inhibition of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade. A study on lignans from Kadsura heteroclita evaluated their ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The results, summarized in the table below, highlight the potent anti-inflammatory activity of these compounds, with IC50 values in the low micromolar range.
| Compound | Source Organism | Assay | IC50 (µM) |
| Compound 5 | Kadsura heteroclita | Inhibition of TNF-α production in RAW264.7 cells | 6.16 ± 0.14 |
| Compound 1 | Kadsura heteroclita | Inhibition of TNF-α production in RAW264.7 cells | 9.41 - 14.54 |
| Compound 3 | Kadsura heteroclita | Inhibition of TNF-α production in RAW264.7 cells | 9.41 - 14.54 |
| Compound 6 | Kadsura heteroclita | Inhibition of TNF-α production in RAW264.7 cells | 9.41 - 14.54 |
| Indomethacin | Synthetic | Cyclooxygenase (COX) Inhibition | ~0.1 - 1 |
| Dexamethasone | Synthetic | Glucocorticoid Receptor Agonist | ~0.001 - 0.01 |
Table 1: Comparison of the Anti-Inflammatory Activity of Kadsura Lignans and Standard Drugs.
Experimental Protocol: Inhibition of TNF-α Production in RAW264.7 Cells
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., lignans from Kadsura heteroclita) for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity
Several lignans isolated from Kadsura heteroclita have exhibited promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). While the exact mechanism of action is not fully elucidated, it is hypothesized that these compounds may interfere with viral entry or replication processes.
A study investigating the anti-HIV properties of compounds from Kadsura heteroclita identified two lignans, interiorin (B12392616) A and interiorin B, with moderate activity against the HIV-1 strain in C8166 cells.[1]
| Compound | Source Organism | Virus Strain | Cell Line | EC50 (µg/mL) |
| Interiorin A | Kadsura heteroclita | HIV-1 | C8166 | 1.6 |
| Interiorin B | Kadsura heteroclita | HIV-1 | C8166 | 1.4 |
| Zidovudine (AZT) | Synthetic | HIV-1 | Various | ~0.001 - 0.1 |
| Nevirapine | Synthetic | HIV-1 | Various | ~0.01 - 0.1 |
Table 2: Comparison of the Anti-HIV Activity of Kadsura Lignans and Standard Antiretroviral Drugs.
Experimental Protocol: Anti-HIV Assay
-
Cell Culture: C8166, a human T-cell line, is maintained in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds.
-
Incubation: The treated and infected cells are incubated for a period of 3-5 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric assay or by quantifying the level of p24 antigen using an ELISA.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve of viral inhibition.
Cytotoxic Activity
The cytotoxic potential of dibenzocyclooctadiene lignans against various cancer cell lines suggests their possible application as anticancer agents. Studies have reported that these compounds can induce apoptosis and inhibit cell proliferation.
One study reported that kadheterin A, a lignan from Kadsura heteroclita, exhibited moderate cytotoxicity against the human leukemia cell line HL-60.[2] Another lignan, Heilaohulignan C from the related species Kadsura coccinea, showed good cytotoxic activity against the HepG-2 human liver cancer cell line.[1]
| Compound | Source Organism | Cell Line | IC50 (µM) |
| Kadheterin A | Kadsura heteroclita | HL-60 | 14.59 |
| Heilaohulignan C | Kadsura coccinea | HepG-2 | 9.92 |
| Doxorubicin | Streptomyces peucetius | Various | ~0.01 - 1 |
| Paclitaxel | Taxus brevifolia | Various | ~0.001 - 0.1 |
Table 3: Comparison of the Cytotoxic Activity of Kadsura Lignans and Standard Chemotherapeutic Drugs.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells (e.g., HL-60 or HepG-2) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The preclinical data on lignans from the Kadsura genus, particularly from Kadsura heteroclita, strongly suggest that this compound and its related compounds possess significant anti-inflammatory, antiviral, and cytotoxic properties. These findings provide a solid foundation for further investigation into their clinical relevance.
Future research should focus on:
-
Isolation and Characterization: Isolating pure this compound and fully characterizing its chemical structure.
-
In Vitro Bioassays: Conducting a comprehensive panel of in vitro assays to determine its specific IC50 and EC50 values for anti-inflammatory, antiviral, and anticancer activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of inflammation, viral infections, and cancer.
-
Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
The development of this compound and other dibenzocyclooctadiene lignans as therapeutic agents holds considerable promise. The data presented in this guide, comparing their preclinical activity with established drugs, underscores the potential for this class of natural products to yield novel and effective treatments for a range of human diseases. Continued and focused research is warranted to translate these promising preclinical findings into tangible clinical benefits.
References
How to perform a meta-analysis of studies on dibenzocyclooctadiene lignans.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a meta-analysis of studies on dibenzocyclooctadiene lignans (B1203133), a class of bioactive compounds with significant therapeutic potential. It outlines the systematic approach to synthesizing existing research, presents comparative data on their anti-inflammatory effects, details key experimental protocols, and visualizes essential workflows and signaling pathways.
Performing a Meta-Analysis: A Step-by-Step Approach
A meta-analysis is a statistical method used to combine the results of multiple independent studies, providing a more robust estimate of a treatment effect or other outcome than any single study. The process follows a structured protocol to minimize bias and ensure reproducibility. The Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) statement provides a detailed framework for conducting and reporting meta-analyses.
The fundamental steps for performing a meta-analysis of dibenzocyclooctadiene lignans are as follows:
-
Define the Research Question: Clearly articulate the objective of the meta-analysis. For example: "What is the pooled effect size of dibenzocyclooctadiene lignans on the inhibition of the NF-κB signaling pathway in in vitro models of inflammation?"
-
Conduct a Comprehensive Literature Search: Systematically search multiple databases (e.g., PubMed, Scopus, Web of Science) using a predefined search strategy with relevant keywords such as "dibenzocyclooctadiene lignans," "Schisandra," "anti-inflammatory," "NF-κB," and the names of specific lignans.
-
Establish Inclusion and Exclusion Criteria: Define the criteria for selecting studies for the meta-analysis. This should include the study design, cell lines or animal models used, interventions (specific lignans), and outcome measures (e.g., IC50 values for NF-κB inhibition or nitric oxide production).
-
Data Extraction: From the selected studies, extract relevant data in a standardized manner. This includes study characteristics, methodological details, and quantitative outcome data with measures of variance (e.g., standard deviation or standard error).
-
Assess the Risk of Bias: Evaluate the quality of the included studies using established tools to identify potential sources of bias that could influence the results.
-
Statistical Analysis: Use appropriate statistical models (e.g., fixed-effect or random-effects models) to pool the effect sizes from the individual studies. Assess heterogeneity between studies and perform sensitivity analyses to test the robustness of the findings.
-
Interpret and Report the Results: Summarize the findings of the meta-analysis, including the overall effect size and confidence intervals. Discuss the implications of the results in the context of the existing literature and suggest directions for future research.
Comparative Efficacy of Dibenzocyclooctadiene Lignans
The anti-inflammatory activity of dibenzocyclooctadiene lignans is a key area of investigation. One common measure of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the reported IC50 values for NO inhibition by various dibenzocyclooctadiene lignans.
| Lignan (B3055560) | IC50 (µM) for NO Inhibition | Cell Line | Reference |
| Kadsuindutain A | 10.7 | RAW264.7 | [1] |
| Kadsuindutain B | 12.5 | RAW264.7 | [1] |
| Kadsuindutain C | 20.3 | RAW264.7 | [1] |
| Kadsuindutain D | 25.4 | RAW264.7 | [1] |
| Kadsuindutain E | 34.0 | RAW264.7 | [1] |
| Schizanrin F | 21.6 | RAW264.7 | [1] |
| Ananonin J | 45.24 ± 1.46 | RAW264.7 | [2] |
| Ananolignan F | 41.32 ± 1.45 | RAW264.7 | [2] |
| Ananolignan C | 48.71 ± 1.34 | RAW264.7 | [2] |
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the activity of the NF-κB signaling pathway.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Opti-MEM
-
TNF-α (or another NF-κB activator)
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent Kit
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a mix of the NF-κB firefly luciferase reporter plasmid (100 ng) and the Renilla luciferase control plasmid (10 ng) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes, and then add the complex to the cells.
-
Incubate for 24 hours.
-
-
Treatment and Stimulation:
-
After 24 hours, replace the medium with fresh, serum-free DMEM containing the dibenzocyclooctadiene lignan at various concentrations.
-
After a pre-incubation period, add the NF-κB activator (e.g., TNF-α at 20 ng/mL) to all wells except the unstimulated control.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS and add Passive Lysis Buffer.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
In a luminometer, add the firefly luciferase substrate and measure the luminescence.
-
Then, add the Renilla luciferase substrate and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant capacity of compounds within a cellular environment.
Materials:
-
HepG2 cells
-
Williams' Medium E
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP)
-
Quercetin (B1663063) (as a standard)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well, black, clear-bottom plate and incubate for 24 hours.
-
Treatment:
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with the dibenzocyclooctadiene lignan and quercetin standards at various concentrations for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and add DCFH-DA solution to the cells.
-
-
Induction of Oxidative Stress:
-
Add ABAP solution to all wells to generate peroxyl radicals.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at various time points over 1 hour.
-
-
Data Analysis: Calculate the area under the curve for the fluorescence measurements. The CAA value is determined by comparing the antioxidant capacity of the test compound to that of quercetin.
Visualizing Workflows and Pathways
Meta-Analysis Workflow
Caption: A flowchart illustrating the key steps in performing a meta-analysis.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by dibenzocyclooctadiene lignans.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Heteroclitin B
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Heteroclitin B, a bioactive dibenzocyclooctadiene lignan. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. Given its potential cytotoxicity, this compound must be handled as hazardous chemical waste.
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) |
| Kadusurain A | A549 (Lung Carcinoma) | 1.05 |
| HCT116 (Colon Carcinoma) | 12.56 | |
| HL-60 (Promyelocytic Leukemia) | 2.33 | |
| HepG2 (Hepatocellular Carcinoma) | 7.64 |
Note: The data presented is for Kadusurain A, a compound with a similar chemical scaffold to this compound, and should be used as an estimate of potential cytotoxicity.
Operational Plan for this compound Disposal
The disposal of this compound must follow established protocols for cytotoxic and hazardous waste. This involves a multi-step process from the point of generation to final disposal by a licensed contractor.
Experimental Protocol: Chemical Inactivation of this compound Waste
For situations where chemical neutralization of small quantities of this compound waste is deemed necessary before collection, an oxidative degradation method can be employed. This protocol is a general procedure for the chemical degradation of cytotoxic compounds and should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[2][3]
Materials:
-
This compound waste (solid or in solution)
-
Potassium permanganate (B83412) (KMnO4) or 5.25% sodium hypochlorite (B82951) solution (bleach)
-
Sulfuric acid (H2SO4) or Hydrochloric acid (HCl) for acidification (if using KMnO4)
-
Sodium bisulfite (NaHSO3) for neutralization of excess oxidant
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate glass container for the reaction
Procedure:
-
Preparation: Don all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acidification (for KMnO4 method): If using potassium permanganate, cautiously acidify the this compound waste solution to a pH of <3 by slowly adding sulfuric or hydrochloric acid while stirring.
-
Oxidation: Slowly add an excess of either potassium permanganate solution or sodium hypochlorite solution to the stirring waste. Continue stirring for a minimum of two hours to ensure complete degradation.
-
Neutralization of Oxidant: After the reaction is complete, neutralize the excess oxidant by slowly adding sodium bisulfite solution until the characteristic color of the oxidant disappears.
-
Final pH Adjustment: Check the pH of the final solution and adjust to a neutral range (pH 6-8) using a suitable acid or base.
-
Disposal: The treated solution can now be disposed of as hazardous aqueous waste through your institution's hazardous waste management program.
Disclaimer: This is a general protocol and its effectiveness for this compound has not been specifically validated. It is recommended to consult with your institution's environmental health and safety office before implementing this procedure.
Step-by-Step Disposal Guidance
-
Segregation and Collection:
-
At the point of generation, collect all solid waste contaminated with this compound (e.g., gloves, wipes, vials) in a designated, leak-proof, and puncture-resistant container.[4][5]
-
This container must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic" and include the full chemical name "this compound".[4]
-
Liquid waste containing this compound should be collected in a separate, compatible, and leak-proof container, also clearly labeled as "Hazardous Waste," "Cytotoxic," and with the chemical name.
-
-
Container Management:
-
Keep all hazardous waste containers securely closed except when adding waste.[4][5]
-
Store waste containers in a designated satellite accumulation area that is away from general laboratory traffic and incompatible materials.[6]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[6]
-
-
Request for Pickup:
-
Final Disposal:
-
The licensed hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
The most common and recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[2]
-
Mandatory Visualizations
Logical Relationship: this compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gerpac.eu [gerpac.eu]
- 3. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. How to Prepare and Store Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 7. enviroserve.com [enviroserve.com]
Personal protective equipment for handling Heteroclitin B
Essential Safety and Handling of Heteroclitin B
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like this compound is paramount. This guide provides immediate safety, operational, and disposal information to minimize risk and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure through skin contact, inhalation, or accidental ingestion[1][2]. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[3] | Minimizes the risk of exposure due to tears or punctures. Change gloves regularly and immediately if contaminated. |
| Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[1][3] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield.[1][3][4] | Shields eyes from splashes or aerosols. |
| Respiratory Protection | A surgical N-95 respirator is recommended, especially when handling powders or creating aerosols.[5][6] | Prevents inhalation of airborne particles.[1][6] |
| Additional Protection | Cap and shoe covers should be worn to minimize contamination of hair and personal footwear.[3] | Provides an additional barrier against environmental contamination. |
Safe Handling and Operational Procedures
Adherence to strict procedural guidelines is essential for minimizing exposure risk during the handling of this compound.
Preparation and Handling:
-
All manipulations of this compound, especially those involving powders or dilutions, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a glove box to control aerosol dissemination.[6]
-
Ensure proper ventilation in the laboratory.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly before and after handling the compound, even when gloves have been worn.[2]
Storage:
-
Store this compound in a tightly closed container in a dry and well-ventilated place.[2]
-
Recommended long-term storage temperature is -20°C, with short-term storage at 2-8°C.[2]
Emergency Procedures
Spill Management:
-
Evacuate and Secure: Immediately alert others and restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: Cover the spill with absorbent material from a cytotoxic spill kit.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated, sealed hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous cytotoxic waste.
-
PPE and Labware: All disposable PPE (gloves, gowns, shoe covers, etc.) and contaminated labware (pipette tips, tubes, etc.) must be disposed of in clearly labeled, sealed, and puncture-proof cytotoxic waste containers.
-
Chemical Waste: Unused this compound and contaminated solutions should be collected in designated hazardous chemical waste containers for disposal by certified personnel.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow Guides
The following diagrams illustrate the standard procedures for donning and doffing PPE and for the disposal of contaminated waste.
References
- 1. ipservices.care [ipservices.care]
- 2. biocrick.com [biocrick.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. england.nhs.uk [england.nhs.uk]
- 6. gerpac.eu [gerpac.eu]
- 7. leap.epa.ie [leap.epa.ie]
- 8. neogen.com [neogen.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
